2-(1-Aziridinyl)ethyl methacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCCHVCBAZAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064391 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-81-3 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-Aziridinyl)ethyl Methacrylate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). It also explores the applications of its polymeric derivatives in the field of drug development, offering insights for researchers and scientists working on advanced drug delivery systems.
Core Chemical Properties and Structure
This compound is a bifunctional monomer containing both a reactive aziridine ring and a polymerizable methacrylate group. This unique combination of functional groups makes it a valuable building block in polymer chemistry for creating materials with tailored properties.
Physicochemical Properties
A summary of the key physicochemical properties of AEMA is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][2] |
| Molecular Weight | 155.19 g/mol | [1][2] |
| Density | 1.014 g/cm³ at 20 °C | [2] |
| Boiling Point | 44-50 °C at 0.1 Torr | [2] |
| Melting Point | Not available | [3] |
| Solubility | Data not readily available. Soluble in common organic solvents. | |
| CAS Number | 6498-81-3 | [2] |
Chemical Structure
The chemical structure of this compound features a methacrylate ester bonded to an ethyl group, which in turn is attached to a nitrogen atom within a three-membered aziridine ring.
Key Functional Groups:
-
Methacrylate Group: A vinyl group attached to a carbonyl group, which is part of an ester. This group is readily polymerizable via free-radical and other polymerization mechanisms.
-
Aziridine Ring: A three-membered heterocyclic amine. The significant ring strain makes it susceptible to ring-opening reactions with nucleophiles, which is a key feature for post-polymerization modifications like cross-linking.
The interplay between these two functional groups allows for the synthesis of polymers with a linear backbone and pendant aziridine rings that can be subsequently used for further chemical transformations.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the transesterification of a methacrylate ester with N-(2-hydroxyethyl)aziridine.
General Synthesis Pathway
A common method involves the reaction of methyl methacrylate with N-(2-hydroxyethyl)aziridine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature to facilitate the esterification while preserving the integrity of the thermally sensitive aziridine ring.
Caption: General synthesis of AEMA via transesterification.
Experimental Protocol: Transesterification Synthesis (Representative)
Materials:
-
Methyl methacrylate (MMA)
-
N-(2-hydroxyethyl)aziridine
-
Suitable transesterification catalyst (e.g., dibutyltin dilaurate)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and thermometer, add methyl methacrylate, N-(2-hydroxyethyl)aziridine, and the solvent.
-
Add the polymerization inhibitor to prevent premature polymerization of the methacrylate.
-
Add the transesterification catalyst.
-
Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain for a set period (e.g., 4-8 hours).
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) to follow the disappearance of reactants and the formation of the product.
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by vacuum distillation to remove the solvent, unreacted starting materials, and the methanol byproduct.
Note: The specific quantities of reagents, reaction time, and temperature will depend on the scale of the reaction and the specific catalyst used. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Reactivity and Polymerization
The dual functionality of this compound dictates its reactivity. The methacrylate group allows for polymerization, while the aziridine ring provides a site for post-polymerization modification.
Polymerization of the Methacrylate Group
AEMA can be polymerized using various techniques, with free-radical polymerization being the most common.
-
Free-Radical Polymerization: This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method produces linear polymers with pendant aziridine groups.
-
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Caption: Free-radical polymerization of AEMA.
Reactivity of the Aziridine Ring
The aziridine ring is relatively stable under the conditions of free-radical polymerization of the methacrylate group. However, it can undergo ring-opening reactions in the presence of acids or other electrophiles. This reactivity is highly advantageous for cross-linking the polymer chains after polymerization, leading to the formation of hydrogels and other cross-linked materials.
Caption: Post-polymerization cross-linking of Poly(AEMA).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of AEMA is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1720 |
| C=C (alkene) | ~1635 |
| C-O (ester) | ~1160 |
| C-N (aziridine) | ~1240 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of AEMA.
¹H NMR (predicted):
-
Vinyl protons: Two signals in the range of 5.5-6.1 ppm.
-
-OCH₂- protons: A triplet around 4.2 ppm.
-
-NCH₂- protons: A triplet around 2.5 ppm.
-
Aziridine ring protons: A singlet or a complex multiplet in the range of 1.5-2.0 ppm.
-
Methyl protons: A singlet around 1.9 ppm.
¹³C NMR (predicted):
-
C=O (ester): ~167 ppm
-
C=CH₂: ~136 ppm
-
=CH₂: ~125 ppm
-
-OCH₂-: ~63 ppm
-
-NCH₂-: ~52 ppm
-
Aziridine ring carbons: ~25-30 ppm
-
-CH₃: ~18 ppm
Applications in Drug Development
The polymers derived from this compound, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which has a similar structure and properties, have garnered significant attention in drug delivery research. The cationic nature of the polymer at physiological pH allows for interaction with negatively charged biomolecules like DNA and RNA, making it a promising non-viral vector for gene therapy.[4]
The ability of the pendant groups to be protonated also imparts pH-responsiveness to the polymer. This property can be exploited for the development of "smart" drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic microenvironment of tumors or within endosomes.[5]
Furthermore, the cross-linking capability of the aziridine groups allows for the formation of hydrogels. These hydrogels can be designed to encapsulate drugs and release them in a controlled manner.[6][7]
Caption: Applications of Poly(AEMA) in drug delivery.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Due to the potential for polymerization, it should be stored in a cool, dark place and may contain a polymerization inhibitor.
Conclusion
This compound is a versatile monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its unique combination of a polymerizable methacrylate group and a reactive aziridine ring allows for the synthesis of functional polymers that can be tailored for specific applications in drug delivery, gene therapy, and tissue engineering. Further research into the controlled polymerization of this monomer and the biological evaluation of its polymeric derivatives is likely to open up new avenues in the field of medicine and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. echemi.com [echemi.com]
- 3. 2-(1-AZIRIDINYL)-ETHYL METHACRYLATE | CAS#:6498-81-3 | Chemsrc [chemsrc.com]
- 4. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. redalyc.org [redalyc.org]
An In-Depth Technical Guide to the Synthesis of 2-(1-Aziridinyl)ethyl Methacrylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(1-Aziridinyl)ethyl methacrylate (AEMA), a valuable monomer in the development of functional polymers for biomedical and drug delivery applications. The document details the most common and effective synthetic methodologies, offering step-by-step experimental protocols and a comparative analysis of reaction parameters, yields, and product purity.
Introduction
This compound is a bifunctional monomer featuring a polymerizable methacrylate group and a reactive aziridine ring. This unique combination of functional groups makes it a highly versatile building block for the synthesis of smart polymers that can respond to environmental stimuli such as pH, temperature, and ionic strength. The strained three-membered aziridine ring can undergo ring-opening reactions with various nucleophiles, providing a convenient method for post-polymerization modification and the introduction of specific functionalities. These properties have led to the increasing use of AEMA in the design of gene delivery vectors, stimuli-responsive hydrogels, and coatings.
This guide focuses on two primary synthesis routes for AEMA: transesterification and nucleophilic substitution. Each method is presented with a detailed experimental protocol, a discussion of the critical reaction parameters, and the expected outcomes.
Synthesis Routes and Methodologies
The synthesis of this compound primarily proceeds through two well-established pathways. The selection of a particular route often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Transesterification of N-(2-hydroxyethyl)aziridine
The most common and effective method for synthesizing AEMA is the transesterification of N-(2-hydroxyethyl)aziridine with a methacrylate ester, typically methyl methacrylate (MMA) or ethyl methacrylate.[1] This reaction involves the exchange of the alkyl group of the methacrylate ester with the 2-(1-aziridinyl)ethyl group from N-(2-hydroxyethyl)aziridine.
Reaction Scheme:
A critical aspect of this synthesis is the careful control of the reaction temperature. The aziridine ring is thermally sensitive and can undergo decomposition or unwanted ring-opening reactions at elevated temperatures.[1] Optimal temperatures for this transesterification are typically in the range of 140–160 °C to ensure a reasonable reaction rate while preserving the integrity of the aziridine ring.[1]
Materials:
-
N-(2-hydroxyethyl)aziridine
-
Methyl methacrylate (MMA)
-
Catalyst (e.g., dibutyltin oxide, p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Solvent (optional, e.g., toluene, xylene)
-
Sodium hydroxide solution (for washing)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add N-(2-hydroxyethyl)aziridine, a molar excess of methyl methacrylate (e.g., 3-5 equivalents), a catalytic amount of a suitable transesterification catalyst, and a small amount of a polymerization inhibitor.
-
Heat the reaction mixture to a temperature between 140-160 °C.
-
Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product side. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
After the theoretical amount of methanol has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the crude product with a dilute sodium hydroxide solution to remove any acidic catalyst and unreacted starting materials.
-
Subsequently, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation to obtain pure this compound. The boiling point of AEMA is reported to be 44-50 °C at 0.1 Torr.[2]
Nucleophilic Substitution
An alternative route to AEMA involves a nucleophilic substitution reaction. This method typically utilizes the nucleophilicity of the aziridine nitrogen to displace a leaving group from a methacrylate-containing electrophile. For instance, aziridine can be reacted with 2-chloroethyl methacrylate.
Reaction Scheme:
This approach may offer milder reaction conditions compared to transesterification, which can be advantageous for preserving the sensitive aziridine ring.
Materials:
-
Aziridine
-
2-Chloroethyl methacrylate
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Water (for washing)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a reaction vessel, dissolve 2-chloroethyl methacrylate and a slight excess of the non-nucleophilic base in a suitable aprotic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of aziridine in the same solvent to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the precipitated salt.
-
Wash the filtrate with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis routes for this compound. Please note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.
| Parameter | Transesterification | Nucleophilic Substitution |
| Typical Yield | 70-90% | 60-80% |
| Purity | >98% (after distillation) | >97% (after distillation) |
| Reaction Temperature | 140-160 °C | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Key Reagents | N-(2-hydroxyethyl)aziridine, Methyl methacrylate | Aziridine, 2-Chloroethyl methacrylate |
| Byproducts | Methanol | Chloride Salt |
Mandatory Visualizations
Synthesis Workflow: Transesterification of N-(2-hydroxyethyl)aziridine
The following diagram illustrates the key steps involved in the synthesis of this compound via the transesterification route.
References
2-(1-Aziridinyl)ethyl methacrylate molecular weight and formula verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of 2-(1-Aziridinyl)ethyl methacrylate, a bifunctional monomer with applications in polymer synthesis and drug delivery systems.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C8H13NO2 | [1] |
| Molecular Weight | 155.19 g/mol | [1][2] |
| Exact Mass | 155.19 | [1] |
| CAS Number | 6498-81-3 | [1][2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are generalized protocols for its polymerization, a common application.
Free-Radical Polymerization:
A prevalent method for polymerizing vinyl monomers like this compound is free-radical polymerization.
-
Initiators: Azo compounds, such as Azobisisobutyronitrile (AIBN), or peroxides like benzoyl peroxide (BPO), are commonly used as thermal initiators.[2]
-
Procedure Outline:
-
Dissolve the this compound monomer and the chosen initiator in a suitable solvent.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Heat the mixture to a temperature appropriate for the decomposition of the initiator to generate free radicals.
-
Maintain the reaction at the desired temperature for a specified period to allow for polymer chain growth.
-
Terminate the polymerization by cooling the reaction mixture or by adding a radical scavenger.
-
Isolate and purify the resulting polymer, for example, by precipitation in a non-solvent followed by filtration and drying.
-
Logical Workflow for Polymer Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a polymer using this compound.
Caption: Workflow for the free-radical polymerization of this compound.
References
Solubility Profile of 2-(1-Aziridinyl)ethyl Methacrylate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Aziridinyl)ethyl methacrylate (AzEMA), a monomer of significant interest in the development of novel polymers for biomedical and industrial applications. Understanding the solubility of AzEMA in various laboratory solvents is critical for its effective handling, polymerization, and application. This document outlines its predicted solubility based on its chemical structure, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.
Core Concepts: Predicting Solubility
The solubility of a chemical compound is dictated by its molecular structure, polarity, and the nature of the solvent. This compound possesses two key functional groups that influence its solubility: the highly reactive aziridine ring and the methacrylate ester group.
-
Aziridine Moiety: The aziridine ring is a three-membered heterocycle containing a nitrogen atom. This group is polar and capable of hydrogen bonding, which suggests solubility in polar solvents. Aziridine itself is known to be soluble in polar solvents like water, alcohols, and acetone, while its solubility in non-polar solvents such as hexane is limited[1].
-
Methacrylate Moiety: The methacrylate group is an ester, which contributes both polar (the carbonyl group) and non-polar (the hydrocarbon backbone) characteristics. Methacrylate resins are generally soluble in ketones, esters, and aromatic hydrocarbons. Their solubility in alcohols and aliphatic hydrocarbons can vary depending on the specific structure of the ester group[2]. For instance, methyl methacrylate is slightly soluble in water and miscible with ethanol, ether, and acetone[3].
Based on these structural components, a qualitative solubility profile for this compound can be predicted.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Common Laboratory Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Soluble | The polar aziridine and ester groups can engage in hydrogen bonding with water. However, the non-polar hydrocarbon backbone may limit high solubility. |
| Methanol, Ethanol | Soluble | The alcohol's ability to act as both a hydrogen bond donor and acceptor, combined with its hydrocarbon character, makes it a good solvent for both the polar and non-polar parts of the molecule. | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can accept hydrogen bonds and have dipole-dipole interactions with the polar functional groups of AzEMA. THF is a particularly effective solvent for many methacrylate resins[2]. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are highly polar solvents capable of strong dipole-dipole interactions, which should effectively solvate AzEMA. | |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of AzEMA, due to the aziridine and methacrylate groups, is likely too high for significant solubility in non-polar aliphatic and aromatic hydrocarbons. While aziridine has limited solubility in hexane[1], methacrylate resins can be soluble in aromatic hydrocarbons like toluene[2]. |
Note: This table presents a predicted qualitative solubility profile. Experimental verification is essential for quantitative assessment.
Experimental Protocol: Determination of Qualitative and Quantitative Solubility
The following protocol provides a general method for determining the solubility of a liquid monomer like this compound in various solvents.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, acetone, THF, hexane, toluene)
-
Small test tubes or vials
-
Calibrated pipettes or burette
-
Vortex mixer or magnetic stirrer
-
Analytical balance (for quantitative analysis)
-
Constant temperature bath (optional, for temperature-dependent studies)
Procedure for Qualitative Solubility Determination:
-
Add approximately 1 mL of the selected solvent to a clean, dry test tube.
-
Add one drop (approximately 0.05 mL) of this compound to the solvent.
-
Vigorously shake or vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Solubility Determination (Gravimetric Method):
-
Accurately weigh a known mass of this compound (e.g., 100 mg) into a pre-weighed vial.
-
Add a small, measured volume of the selected solvent (e.g., 1 mL) to the vial.
-
Seal the vial and agitate it using a vortex mixer or magnetic stirrer until the solute is completely dissolved. If it does not dissolve, continue to add small, precise volumes of the solvent, with agitation after each addition, until the solution is clear.
-
Record the total volume of solvent required to dissolve the known mass of the monomer.
-
Calculate the solubility in terms of g/100 mL or mg/mL.
-
For highly soluble compounds, a saturated solution can be prepared by adding an excess of the monomer to a known volume of solvent. The mixture is then agitated for an extended period (e.g., 24 hours) at a constant temperature to reach equilibrium. The undissolved monomer is then separated by centrifugation and filtration, and the concentration of the dissolved monomer in the supernatant is determined gravimetrically after solvent evaporation.
Mandatory Visualization: Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: A logical workflow for the systematic assessment of a compound's solubility.
References
spectroscopic data interpretation for 2-(1-Aziridinyl)ethyl methacrylate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1-Aziridinyl)ethyl methacrylate (AZMA), a dual-functional monomer with significant applications in polymer chemistry and materials science. The unique combination of a polymerizable methacrylate group and a reactive aziridine ring makes it a valuable building block for the synthesis of functional polymers for drug delivery, coatings, and adhesives. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for AZMA and provides standardized experimental protocols for its characterization.
Molecular Structure and Properties
-
IUPAC Name: 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate
-
CAS Number: 6498-81-3[1]
-
Molecular Formula: C₈H₁₃NO₂[2]
-
Molecular Weight: 155.19 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound. These values are based on the analysis of its constituent functional groups and comparison with similar molecules.
¹H and ¹³C NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | s | 1H | =CH ₂ (cis to C=O) |
| ~5.5 | s | 1H | =CH ₂ (trans to C=O) |
| ~4.2 | t | 2H | -O-CH₂ - |
| ~2.6 | t | 2H | -CH₂ -N |
| ~1.9 | s | 3H | -CH₃ |
| ~1.7 | s | 4H | Aziridine ring protons |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Ester) |
| ~136 | =C (CH₃)- |
| ~125 | =C H₂ |
| ~63 | -O-C H₂- |
| ~55 | -C H₂-N |
| ~28 | Aziridine ring carbons |
| ~18 | -C H₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1636 | Medium | C=C stretch (alkene)[3][4] |
| ~1320-1300 | Medium | C-O stretch (ester)[3][4] |
| ~1160 | Strong | C-O-C stretch (ester)[3][4] |
| ~815 | Medium | =C-H bend (out of plane) |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 112 | [M - C₃H₅O]⁺ |
| 85 | [CH₂=C(CH₃)C=O]⁺ |
| 69 | [CH₂=C(CH₃)CO]⁺ |
| 56 | [C₄H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Set the relaxation delay to 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for good signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using the neat liquid. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The resolution should be set to 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC). For GC-MS, use a capillary column suitable for separating volatile organic compounds.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Instrumentation: Use a mass spectrometer capable of detecting a mass range of at least 10-200 m/z. A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of this compound.
References
- 1. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-(1-Aziridinyl)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(1-Aziridinyl)ethyl methacrylate is a dual-functional monomer with significant potential in polymer and materials science due to the distinct reactivity of its aziridine and methacrylate moieties.[1] The aziridine ring is highly reactive due to ring strain, making it susceptible to ring-opening reactions, while the methacrylate group allows for polymerization.[1] This dual nature, however, also presents a complex hazard profile. The aziridine group is associated with high reactivity and potential toxicity, while the methacrylate group introduces risks of flammability and uncontrolled polymerization. This guide provides a detailed overview of the known and inferred safety data, handling protocols, and emergency procedures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, a conservative classification can be inferred from the known hazards of aziridine-containing compounds and methacrylate esters.
Inferred GHS Classification:
-
Pictograms:
-
GHS02: Flame (for flammability)
-
GHS06: Skull and Crossbones (for potential acute toxicity)
-
GHS07: Exclamation Mark (for skin/eye irritation and sensitization)
-
GHS08: Health Hazard (for potential carcinogenicity/mutagenicity)
-
-
Signal Word: Danger
-
Inferred Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H340: May cause genetic defects.
-
H350: May cause cancer.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
EUH032: Contact with acids liberates very toxic gas.
-
-
Inferred Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]
-
P233: Keep container tightly closed.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
Physical and Chemical Properties
The available quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | Echemi[4] |
| Molecular Weight | 155.19 g/mol | Echemi[4] |
| CAS Number | 6498-81-3 | Echemi[4] |
| Appearance | Colorless liquid (inferred) | - |
| Density | 1.014 g/cm³ at 20°C | Echemi[4] |
| Boiling Point | 44-50°C at 0.1 Torr | Echemi[4] |
| PSA | 29.31 | Echemi[4] |
| XLogP3 | 0.3592 | Echemi[4] |
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological profile is inferred from its functional groups.
-
Aziridine Moiety: Monomeric aziridines have demonstrated positive genotoxic activity in animal and bacterial studies and are recognized as animal carcinogens.[5] Exposure can lead to severe health risks.
-
Methacrylate Moiety: Acrylate monomers can cause acute skin and eye irritation.[6] While they generally exhibit low chronic toxicity, some individuals may develop sensitization upon contact.[6]
Given the presence of the aziridine ring, this compound should be handled as a potential carcinogen and mutagen.
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and risk during the handling of this compound in a research setting.
5.1 Engineering Controls
-
All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
A safety shower and eyewash station must be readily accessible.
5.2 Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required.[7] Gloves should be inspected before use and replaced immediately if any signs of degradation are observed.
-
Eye Protection: Chemical safety goggles in combination with a full-face shield are mandatory.[7]
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: For operations outside of a fume hood or where aerosol generation is possible, a supplied-air respirator with a full facepiece is required.[5]
5.3 Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[4] The storage temperature should be maintained between 5°C and 40°C.[7] The presence of an inhibitor and dissolved oxygen is crucial to prevent polymerization.
-
Incompatible Materials: Avoid contact with acids, oxidizing agents, anhydrides, copper, and silver compounds.[7]
-
Weighing and Transfer:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all transfers within a chemical fume hood.
-
Ground and bond containers and equipment before transferring to prevent static discharge.[7]
-
Use only non-sparking tools.[4]
-
For transfers, use a syringe or a cannula technique to minimize exposure to air.
-
Clean any spills immediately according to the spill response protocol.
-
Decontaminate all equipment that has come into contact with the monomer.
-
Emergency Procedures
6.1 Spill Response
-
Evacuate the area immediately.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Wash the spill area with soap and water.[5]
6.2 Fire Fighting Measures
-
Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.[7] Avoid using a water jet.
-
Vapors are heavier than air and may travel to an ignition source and flash back.[5]
-
Fire may lead to violent polymerization and container rupture.
6.3 First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to a spill of this compound.
Caption: First-aid response pathways for different routes of exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. echemi.com [echemi.com]
- 5. img.guidechem.com [img.guidechem.com]
- 6. specialty-chemicals.eu [specialty-chemicals.eu]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
Thermal Stability and Decomposition of Poly(2-(1-Aziridinyl)ethyl Methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-(1-Aziridinyl)ethyl methacrylate) (PAzEMA) is a functional polymer with significant potential in biomedical applications, including drug delivery systems, gene carriers, and cross-linking agents, owing to its reactive aziridine side groups. Understanding the thermal stability and decomposition behavior of PAzEMA is critical for its processing, storage, and application, particularly in thermally sensitive processes such as melt extrusion and sterilization. This technical guide provides a comprehensive overview of the thermal properties of PAzEMA, drawing upon data from analogous polymer systems to predict its behavior. It details standard experimental protocols for thermal analysis and presents a postulated decomposition mechanism.
Introduction
The thermal stability of a polymer dictates the temperature range in which it can be effectively utilized without undergoing irreversible chemical changes. For materials intended for biomedical applications, thermal decomposition can lead to the generation of toxic byproducts and a loss of therapeutic efficacy. PAzEMA's structure, comprising a polymethacrylate backbone and pendant aziridine rings, suggests a complex thermal degradation profile influenced by both components. The methacrylate backbone is known to undergo depolymerization at elevated temperatures, while the strained aziridine ring is susceptible to thermal ring-opening and subsequent cross-linking reactions. This guide synthesizes available information on related polymers to provide a predictive understanding of PAzEMA's thermal characteristics.
Predicted Thermal Properties of PAzEMA
Direct experimental data on the thermal stability and decomposition of neat PAzEMA is not extensively available in public literature. However, by examining structurally similar polymers, we can infer its likely thermal behavior.
Data from Analogous Polymers
The following tables summarize thermal decomposition data for polymers with similar backbone structures (polymethacrylates) and polymers containing amine functionalities. This comparative data provides a baseline for estimating the thermal stability of PAzEMA.
Table 1: Thermogravimetric Analysis (TGA) Data for Selected Polymethacrylates
| Polymer | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Decomposition Stages | Reference |
| Poly(methyl methacrylate) (PMMA) | ~280 - 300 | ~360 - 380 | 1 | [1][2] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~200 - 250 | ~320 - 340 | 1-2 | [3] |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~290 | ~390 (first stage) | 2 | [4] |
| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~255 | ~380 | 1 | [5] |
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Polymethacrylates
| Polymer | Glass Transition Temp. (Tg, °C) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~105 | [6] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~85 | [3] |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~19 | [4] |
| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~-10 | [5] |
Based on this comparative data, the thermal decomposition of PAzEMA is anticipated to occur in a multi-stage process. The initial weight loss may be attributed to reactions involving the aziridine ring at lower temperatures, followed by the depolymerization of the methacrylate backbone at higher temperatures, likely in the range of 250-400°C. The glass transition temperature (Tg) of PAzEMA is expected to be influenced by the side chain's polarity and flexibility.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal properties of PAzEMA, standardized experimental procedures using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[7]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different temperature ranges. The derivative of the TGA curve (DTG) is used to identify the temperatures of the fastest decomposition rates.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[8]
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[6] An empty sealed pan is used as a reference.[6]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected transitions (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used to determine the Tg.[9]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step change in the baseline.[10]
Visualization of Experimental Workflows and Decomposition Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for characterizing the thermal properties of PAzEMA.
Caption: Workflow for PAzEMA Thermal Analysis.
Postulated Thermal Decomposition Pathway of PAzEMA
A definitive decomposition mechanism for PAzEMA has not been established. However, based on the known reactivity of its constituent parts, a plausible multi-stage decomposition pathway can be proposed.
Caption: Postulated PAzEMA Decomposition Pathway.
Description of the Postulated Pathway:
-
Stage 1 (Lower Temperatures): The highly strained aziridine rings are expected to be the most thermally labile component of the polymer. Upon initial heating, these rings can undergo opening, leading to the formation of reactive amine species. These species can then react with other polymer chains, resulting in intermolecular cross-linking. This cross-linking would increase the molecular weight and viscosity of the material and may be observed as an initial slight weight loss or change in the heat flow in TGA and DSC, respectively.
-
Stage 2 (Higher Temperatures): As the temperature increases further, the energy becomes sufficient to induce scission of the polymethacrylate backbone.[1] This process, known as depolymerization, is characteristic of many polymethacrylates and leads to the formation of the constituent monomer, this compound, as well as other smaller volatile fragments.[1] This stage would be associated with a significant and rapid weight loss in the TGA thermogram.
-
Final Products: The decomposition process is expected to yield a mixture of volatile products and a solid char residue. The composition of the volatile products would likely include the monomer, oligomeric fragments, and smaller molecules like carbon monoxide and carbon dioxide. The extent of char formation will depend on the degree of cross-linking that occurred in the initial stages of decomposition.
Conclusion
While direct experimental data for the thermal stability and decomposition of poly(this compound) is limited, a comprehensive understanding can be developed by analyzing analogous polymer systems and applying fundamental principles of polymer chemistry. The presence of the thermally sensitive aziridine ring suggests a complex, multi-stage decomposition process initiated by ring-opening and cross-linking at lower temperatures, followed by backbone depolymerization at higher temperatures. For researchers and drug development professionals, it is imperative to conduct specific thermal analyses, following the protocols outlined in this guide, to precisely determine the thermal properties of their specific PAzEMA materials. This will ensure the material's integrity and performance in its intended applications, from manufacturing and processing to final in vivo use.
References
- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 5. polychemistry.com [polychemistry.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
Methodological & Application
Application Notes and Protocols for Free-Radical Polymerization of 2-(1-Aziridinyl)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the free-radical polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AZ-EMA), a versatile monomer for the synthesis of functional polymers. The resulting poly(this compound) (PAZ-EMA) possesses pendant aziridine rings, which are amenable to a variety of post-polymerization modifications, making it a valuable material in fields such as drug delivery, gene therapy, and biomaterial engineering.
Introduction
This compound is a functional monomer that can be polymerized via conventional free-radical polymerization to yield linear polymers with reactive pendant aziridine groups.[1] This method offers a straightforward approach to synthesizing PAZ-EMA. The polymerization is typically initiated by the thermal decomposition of azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides at elevated temperatures, generally between 60–80°C.[1] The process, like all free-radical polymerizations, proceeds through three main stages: initiation, propagation, and termination. While this method is robust, for more precise control over polymer molecular weight and to achieve a narrow molecular weight distribution, controlled radical polymerization techniques are often employed.[1]
Experimental Protocols
While detailed protocols for the conventional free-radical polymerization of AZ-EMA are not extensively documented in publicly available literature, the following protocols are based on established procedures for similar methacrylate monomers and general principles of free-radical polymerization. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Protocol 1: Solution Polymerization of AZ-EMA using AIBN Initiator
This protocol describes the polymerization of AZ-EMA in a solvent, which helps to control the reaction temperature and viscosity.
Materials:
-
This compound (AZ-EMA), purified to remove inhibitors
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene (or other suitable solvent like 1,4-dioxane)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
Procedure:
-
In a Schlenk flask, dissolve the desired amount of AZ-EMA monomer in anhydrous toluene. A typical starting concentration is 1-2 M.
-
Add the calculated amount of AIBN initiator. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer; a common starting point is a molar ratio of 200:1.
-
Seal the flask and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time, typically 6-24 hours. The reaction time can be optimized to achieve the desired monomer conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer under vacuum at room temperature to a constant weight.
Protocol 2: Bulk Polymerization of AZ-EMA using Benzoyl Peroxide Initiator
This protocol describes the polymerization of AZ-EMA without a solvent. This method can be challenging due to the potential for a rapid increase in viscosity and heat (the Trommsdorff–Norrish effect).[1]
Materials:
-
This compound (AZ-EMA), purified
-
Benzoyl peroxide (BPO), purified
-
Reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Heating block or oil bath
Procedure:
-
Place the desired amount of AZ-EMA monomer in a reaction vial with a magnetic stir bar.
-
Add the calculated amount of benzoyl peroxide initiator. A typical starting concentration is 0.1-1.0 mol% relative to the monomer.
-
Seal the vial and deoxygenate the monomer by bubbling with dry nitrogen or argon for 15-20 minutes.
-
Place the vial in a preheated heating block or oil bath at 80°C.
-
Stir the mixture for the desired reaction time. Monitor the viscosity of the reaction.
-
Terminate the polymerization by cooling the vial to room temperature.
-
Dissolve the resulting polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform.
-
Precipitate the polymer in a non-solvent like cold methanol.
-
Collect and dry the purified polymer as described in Protocol 1.
Data Presentation
Quantitative data for the conventional free-radical polymerization of AZ-EMA is not widely available in the reviewed literature. The following table provides a general overview of the expected outcomes based on the principles of free-radical polymerization. For comparison, data for a controlled radical polymerization (RAFT) of a similar aziridine-containing methacrylate is included to illustrate the differences in molecular weight control.
| Parameter | Solution Polymerization (AIBN) | Bulk Polymerization (BPO) |
| Monomer | This compound | This compound |
| Initiator | AIBN | Benzoyl Peroxide |
| Solvent | Toluene or 1,4-dioxane | None |
| Temperature | 60-80 °C | 70-90 °C |
| Molecular Weight (Mn) | Broadly Distributed | Broadly Distributed |
| Polydispersity Index (PDI) | > 1.5 | > 2.0 |
| Control over Architecture | Limited | Limited |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the free-radical polymerization of AZ-EMA.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of free-radical polymerization.
References
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 2-(1-Aziridinyl)ethyl Methacrylate (AEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles (SNPs) is a critical step in the development of advanced drug delivery and gene therapy vectors. Functionalization with smart polymers allows for the controlled release of therapeutic payloads in response to specific physiological stimuli. 2-(1-Aziridinyl)ethyl methacrylate (AEMA) is a versatile monomer for surface modification, featuring a methacrylate group amenable to radical polymerization and a pH-sensitive aziridine ring. The protonation of the aziridine ring in acidic environments, such as those found in tumor microenvironments or endosomes, can trigger conformational changes in the polymer chains, leading to the release of encapsulated drugs or the unpacking of genetic material.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of AEMA-modified silica nanoparticles. The methodologies are based on established principles of silica nanoparticle synthesis, surface-initiated atom transfer radical polymerization (SI-ATRP), and characterization techniques for nanomaterials.
Applications
The unique pH-responsive nature of the poly(this compound) (PAEMA) chains grafted onto silica nanoparticles makes them highly suitable for a range of biomedical applications:
-
pH-Responsive Drug Delivery: AEMA-modified SNPs can be designed to encapsulate therapeutic agents and release them preferentially in the acidic tumor microenvironment or within the endo-lysosomal compartments of cancer cells. This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.
-
Gene Delivery: The cationic nature of the protonated aziridine rings allows for the efficient complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The "proton sponge" effect of the PAEMA coating can facilitate endosomal escape, a critical step for successful gene transfection.
-
Bio-imaging and Theranostics: By co-encapsulating imaging agents and therapeutic drugs, AEMA-functionalized SNPs can be utilized for simultaneous diagnosis and therapy (theranostics).
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles via the Stöber method.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring for 12-24 hours at room temperature. The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol and once with deionized water to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in ethanol for storage.
Protocol 2: Surface Initiator Immobilization for SI-ATRP
This protocol details the functionalization of silica nanoparticles with an ATRP initiator.
Materials:
-
Silica nanoparticles (from Protocol 1)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Amine Functionalization:
-
Disperse the silica nanoparticles in anhydrous toluene.
-
Add APTES to the suspension and reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Collect the amine-functionalized silica nanoparticles (SiO2-NH2) by centrifugation.
-
Wash the nanoparticles with toluene and ethanol to remove excess APTES.
-
Dry the SiO2-NH2 nanoparticles under vacuum.
-
-
Initiator Grafting:
-
Disperse the dried SiO2-NH2 nanoparticles in anhydrous DCM.
-
Add triethylamine to the suspension and cool the mixture in an ice bath.
-
Slowly add a solution of BIBB in anhydrous DCM to the cooled suspension.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Collect the initiator-functionalized silica nanoparticles (SiO2-Br) by centrifugation.
-
Wash the nanoparticles with DCM and ethanol to remove unreacted reagents.
-
Dry the SiO2-Br nanoparticles under vacuum.
-
Protocol 3: Surface-Initiated ATRP of AEMA from Silica Nanoparticles
This protocol describes the "grafting from" polymerization of AEMA from the initiator-functionalized silica surface.
Materials:
-
Initiator-functionalized silica nanoparticles (SiO2-Br) (from Protocol 2)
-
This compound (AEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or anisole)
Procedure:
-
In a Schlenk flask, add SiO2-Br, AEMA monomer, and the anhydrous solvent.
-
Add the ligand (bpy) to the flask.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen or argon atmosphere, add the catalyst (CuBr).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the specified reaction time.
-
To quench the polymerization, expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent and collect the AEMA-grafted silica nanoparticles (SiO2-g-PAEMA) by centrifugation.
-
Wash the nanoparticles extensively with the polymerization solvent and ethanol to remove the catalyst and unreacted monomer.
-
Dry the final product under vacuum.
Protocol 4: Characterization of AEMA-Modified Silica Nanoparticles
A comprehensive characterization is essential to confirm the successful surface modification and to determine the physicochemical properties of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PAEMA graft. Look for characteristic peaks of the ester carbonyl group and C-N stretching from the polymer.
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted polymer. The weight loss at higher temperatures corresponds to the decomposition of the organic polymer shell.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles. The zeta potential should become more positive at lower pH due to the protonation of the aziridine rings.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and uniformity of the nanoparticles before and after modification.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the PAEMA.
-
Quantitative 1H-NMR of Digested Nanoparticles: To determine the grafting density of the polymer chains.
Protocol 5: Drug Loading and In Vitro Release Study
This protocol provides a general method for loading a model drug and evaluating its pH-triggered release.
Materials:
-
SiO2-g-PAEMA nanoparticles
-
Model drug (e.g., Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Drug Loading:
-
Disperse the SiO2-g-PAEMA nanoparticles in a solution of the drug.
-
Stir the mixture in the dark for 24 hours to allow for drug adsorption into the polymer shell and onto the silica surface.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash with deionized water to remove unloaded drug.
-
Determine the drug loading content and efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
-
-
In Vitro Release:
-
Disperse the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time points, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of the released drug in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Data Presentation
The following tables summarize typical quantitative data that would be expected from the characterization and evaluation of AEMA-modified silica nanoparticles. Note: The values presented are illustrative and based on analogous systems reported in the literature.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Average Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (pH 7.4, mV) | Zeta Potential (pH 5.5, mV) |
| Bare SiO2 | 100 ± 10 | 115 ± 12 | -25.3 ± 1.8 | -20.1 ± 2.1 |
| SiO2-NH2 | 101 ± 11 | 120 ± 15 | +15.8 ± 2.5 | +28.4 ± 2.9 |
| SiO2-Br | 102 ± 10 | 125 ± 14 | +12.1 ± 2.2 | +25.7 ± 3.1 |
| SiO2-g-PAEMA | 125 ± 15 | 150 ± 18 | +8.5 ± 1.9 | +35.2 ± 3.5 |
Table 2: Polymer Grafting and Drug Loading Data
| Parameter | Value |
| Polymer Grafting Density (TGA) | 15-25% by weight |
| Drug Loading Content (DLC, w/w%) | 5-15% |
| Drug Loading Efficiency (DLE, %) | 60-85% |
| Cumulative Drug Release at pH 7.4 (24h) | < 20% |
| Cumulative Drug Release at pH 5.5 (24h) | > 70% |
Visualization of Workflows and Mechanisms
Application Notes and Protocols: 2-(1-Aziridinyl)ethyl methacrylate (AEMA) in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(1-Aziridinyl)ethyl methacrylate (AEMA) as a versatile crosslinking agent in the synthesis of advanced hydrogel systems. The unique dual-functionality of AEMA, possessing both a readily polymerizable methacrylate group and a reactive aziridine ring, allows for the fabrication of hydrogels with tunable mechanical properties, stimuli-responsiveness, and enhanced biocompatibility, making them ideal candidates for a range of biomedical applications, including drug delivery and tissue engineering.[1]
Introduction to AEMA as a Crosslinker
This compound is a bifunctional monomer that plays a crucial role in modern macromolecular engineering.[1] Its significance lies in the distinct and complementary reactivity of its two primary functional groups:
-
Methacrylate Group: This group readily participates in free-radical polymerization, including controlled radical polymerization techniques like RAFT and ATRP.[1] This allows for the formation of a linear polymer backbone with precise control over molecular weight and architecture.[1]
-
Aziridine Ring: The three-membered aziridine ring is highly strained and susceptible to ring-opening reactions with nucleophiles or under acidic conditions.[1] This "latent" reactivity allows the aziridinyl group to be preserved during the initial polymerization of the methacrylate groups and later utilized for post-polymerization crosslinking.[1]
This dual nature enables the creation of hydrogels with complex architectures and tailored functionalities. The initial polymerization forms a soluble polymer which can then be crosslinked into a stable hydrogel network through the reaction of the pendant aziridinyl groups.[1]
Applications in Hydrogel Formulations
The unique properties of AEMA-crosslinked hydrogels make them suitable for a variety of advanced applications:
-
pH-Responsive Drug Delivery: The aziridine ring's susceptibility to ring-opening under acidic conditions can be harnessed to create pH-sensitive hydrogels.[2][3] In acidic environments, protonation of the aziridine nitrogen can trigger crosslinking or, conversely, cleavage of pre-formed linkages, leading to controlled swelling or degradation of the hydrogel and subsequent release of an encapsulated therapeutic agent.[2][3] This is particularly advantageous for targeted drug delivery to specific sites in the body with distinct pH environments, such as tumors or the gastrointestinal tract.[4]
-
Tissue Engineering and Bioprinting: AEMA can be used to modify natural polymers like gelatin to create bioinks with enhanced printability and mechanical properties for 3D bioprinting.[5] For instance, a blend of gelatin methacrylate (GelMA) and AEMA-modified GelMA (GelMA-AEMA) has been shown to exhibit superior flowability and printability compared to GelMA alone, addressing common defects in extrusion-based bioprinting.[5] The resulting hydrogel constructs can support cell growth and differentiation, with the mechanical properties evolving over time as cells produce their own extracellular matrix.[5]
-
Enhanced Mechanical Properties: The covalent crosslinks formed by the aziridinyl groups contribute to the formation of robust and mechanically stable hydrogel networks.[6] For example, alginate modified with AEMA and subsequently crosslinked via both UV irradiation and calcium ions results in a "double-crosslinked" hydrogel with significantly higher elastic modulus compared to pristine alginate hydrogels.[6] This tunability of mechanical strength is critical for applications where the hydrogel must withstand physiological stresses.[5]
Data Presentation: Properties of AEMA-Crosslinked Hydrogels
The following tables summarize quantitative data on the properties of hydrogels synthesized using AEMA as a crosslinker or co-monomer.
| Hydrogel System | AEMA Derivative | Crosslinking Method | Key Finding | Reference |
| Alginate-AEMA | Aminoethylmethylacrylate conjugated to alginate | UV irradiation and Ca2+ ions (double crosslinking) | The elastic modulus of the double-crosslinked hydrogel with 10% methacrylation reached 2550 Pa, approximately 5 times higher than pristine alginate hydrogel. | [6] |
| GelMA/GelMA-AEMA | Gelatin modified with AEMA | Photo-crosslinking | The blend demonstrated superior flowability and printability for extrusion-based bioprinting compared to GelMA alone. | [5] |
| GelMA/GelMA-AEMA with iPSC-derived chondrocytes | Gelatin modified with AEMA | Photo-crosslinking and cell-mediated remodeling | The modulus of elasticity of cell-laden GelMA/GelMA-AEMA constructs increased significantly over 21 days in culture, indicating network reinforcement by cellular processes. | [5] |
| Polymer System | Polymerization Technique | Initiator | Result | Reference |
| This compound | Atom Transfer Radical Polymerization (ATRP) | Not specified | Resulted in a cross-linked material, indicating instability of the aziridine ring under these conditions. | [1] |
| This compound | Reversible Addition-Fragmentation chain Transfer (RAFT) | AIBN | Produced a polymethacrylate with predictable molecular weight and narrow molecular weight distribution. The resulting polymer became insoluble when treated with adipic acid, confirming the crosslinking potential. | [1] |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive AEMA-Containing Hydrogel
This protocol describes a general procedure for the synthesis of a pH-responsive hydrogel using AEMA as a crosslinker via free-radical polymerization.
Materials:
-
Primary monomer (e.g., N-isopropylacrylamide, NIPAM)
-
This compound (AEMA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-Dioxane)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Lyophilizer
Procedure:
-
Monomer and Initiator Dissolution: In a reaction vessel, dissolve the primary monomer (e.g., NIPAM) and AEMA in the chosen solvent. The molar ratio of monomer to AEMA will determine the crosslinking density and thus the mechanical properties and swelling behavior of the final hydrogel.
-
Initiator Addition: Add the initiator (e.g., AIBN) to the solution. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer chains.
-
Degassing: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Purification: After polymerization, cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution to a non-solvent (e.g., diethyl ether).
-
Further Purification: Re-dissolve the precipitated polymer in a suitable solvent (e.g., deionized water) and purify by dialysis against deionized water for several days to remove unreacted monomers, initiator fragments, and solvent.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final, crosslinkable polymer as a solid.
-
Hydrogel Formation (Crosslinking): Dissolve the lyophilized polymer in an aqueous buffer at a neutral or slightly basic pH. To induce crosslinking via the aziridinyl groups, lower the pH of the solution by adding an acidic buffer. The hydrogel will form as the aziridine rings react. The rate of gelation can be controlled by the pH and temperature.
Protocol 2: Preparation of a GelMA/GelMA-AEMA Bioink for 3D Bioprinting
This protocol is adapted from the methodology for creating a printable hydrogel blend with enhanced properties.[5]
Materials:
-
Gelatin (Type A, porcine skin)
-
Methacrylic anhydride (MA)
-
This compound (AEMA)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
3D Bioprinter
Procedure:
-
Synthesis of GelMA:
-
Dissolve gelatin in PBS at 50°C.
-
Add methacrylic anhydride dropwise while stirring.
-
Allow the reaction to proceed for 1-3 hours at 50°C.
-
Stop the reaction by diluting with warm PBS.
-
Dialyze the solution against deionized water for 7 days at 40°C.
-
Lyophilize the purified solution to obtain GelMA.
-
-
Synthesis of GelMA-AEMA:
-
Follow the same procedure as for GelMA synthesis, but in addition to methacrylic anhydride, add AEMA to the reaction mixture. The ratio of MA to AEMA can be varied to control the degree of modification.
-
-
Preparation of the Bioink Blend:
-
Prepare separate solutions of GelMA and GelMA-AEMA in PBS at the desired concentrations (e.g., 10% w/v).
-
Create the bioink blend by mixing the GelMA and GelMA-AEMA solutions at the desired ratio.
-
Add the photoinitiator (e.g., LAP) to the blend and mix thoroughly.
-
-
3D Bioprinting:
-
Load the bioink into a syringe for the extrusion-based bioprinter.
-
Print the desired construct at room temperature.
-
Crosslink the printed construct by exposing it to UV light (e.g., 365 nm) for a sufficient duration to achieve the desired mechanical properties.
-
Visualizations
Caption: General workflow for hydrogel synthesis using AEMA as a crosslinker.
Caption: Mechanism of pH-responsive drug delivery from an AEMA-crosslinked hydrogel.
References
- 1. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GelMA/GelMA-AEMA Hydrogel Blend with Enhanced Printability as a Carrier for iPSC-Derived Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Controlled Polymerization of 2-(1-Aziridinyl)ethyl Methacrylate (AZEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving controlled polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AZEMA), a valuable monomer for the synthesis of functional polymers. Due to the reactive nature of the aziridine ring, special considerations are necessary to prevent crosslinking and ensure the formation of well-defined linear polymers. This document outlines the challenges associated with Atom Transfer Radical Polymerization (ATRP) of AZEMA and presents Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization as the optimal method for controlled synthesis.
Challenges in ATRP of this compound
Direct Atom Transfer Radical Polymerization (ATRP) of AZEMA is challenging due to the high reactivity of the pendant aziridine ring. Standard ATRP conditions, particularly the use of copper catalysts, can lead to side reactions involving the aziridine moiety, resulting in crosslinked materials rather than soluble, linear polymers.[1] The lone pair of electrons on the nitrogen atom of the aziridine can coordinate with the copper catalyst, leading to ring-opening or other side reactions that induce crosslinking.
Potential Strategies to Mitigate Crosslinking in ATRP (Advanced Approaches):
For researchers insistent on an ATRP approach, the following strategies, while requiring significant optimization, could potentially minimize crosslinking:
-
Monomer Protection: The aziridine ring could be protected with a group that is stable under ATRP conditions and can be removed post-polymerization. This would, however, add extra synthesis and deprotection steps to the overall process.
-
Lowering Reaction Temperature: Reducing the reaction temperature can decrease the rate of side reactions involving the aziridine ring. However, this may also significantly slow down the rate of polymerization.
-
Reducing Catalyst Concentration: Employing techniques like Activators Re-generated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, which use much lower concentrations of the copper catalyst, might reduce the extent of side reactions.
-
Ligand Selection: The choice of ligand for the copper catalyst can influence its reactivity. Screening different ligands to find one that minimizes interaction with the aziridine ring could be a possibility.
Given these challenges, RAFT polymerization emerges as a more robust and reliable method for the controlled polymerization of AZEMA.
Optimal Controlled Polymerization via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been successfully employed for the polymerization of AZEMA, yielding well-defined, linear polymers with controlled molecular weights and low polydispersity indices (PDI).[1] RAFT polymerization is more tolerant of functional groups like aziridines as it does not involve metal catalysts that can interact with the monomer's side chain.
Key Parameters for RAFT Polymerization of AZEMA
The success of the RAFT polymerization of AZEMA depends on the appropriate selection of the RAFT agent, initiator, solvent, and reaction temperature.
| Parameter | Recommended Conditions | Notes |
| RAFT Agent | Cumyl dithiobenzoate (CDB) or similar dithiobenzoates | The choice of the R and Z groups of the RAFT agent is crucial for controlling the polymerization of methacrylates. |
| Initiator | Azobisisobutyronitrile (AIBN) | A standard radical initiator compatible with RAFT polymerization. |
| Solvent | Toluene, Dioxane, or other suitable organic solvents | The solvent should be chosen to dissolve the monomer, polymer, and RAFT agent. |
| Temperature | 60-80 °C | The temperature should be sufficient to ensure an appropriate decomposition rate of the initiator. |
| Monomer/CTA/Initiator Ratio | Dependent on the desired molecular weight. A typical starting point is [Monomer]:[CTA]:[Initiator] =[2]::[0.1] | The ratio of monomer to chain transfer agent (CTA) primarily determines the target degree of polymerization. |
Quantitative Data from RAFT Polymerization of AZEMA
The following table summarizes typical results that can be expected from the RAFT polymerization of AZEMA, demonstrating good control over the polymerization process.
| [AZEMA]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.1 | 4 | 55 | 8,500 | 1.15 |
| 100:1:0.1 | 8 | 85 | 13,200 | 1.12 |
| 200:1:0.1 | 6 | 60 | 18,600 | 1.18 |
| 200:1:0.1 | 12 | 90 | 27,900 | 1.14 |
Note: The data presented in this table are representative examples based on typical outcomes for RAFT polymerization of functional methacrylates and should be considered as a guideline. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (AZEMA) (inhibitor removed prior to use)
-
Cumyl dithiobenzoate (CDB) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Protocol for RAFT Polymerization of AZEMA
This protocol describes a typical procedure for the RAFT polymerization of AZEMA to synthesize a polymer with a target degree of polymerization of 100.
-
Reagent Preparation:
-
Purify AZEMA by passing it through a column of basic alumina to remove the inhibitor.
-
Recrystallize AIBN from methanol.
-
-
Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add AZEMA (e.g., 1.55 g, 10 mmol), CDB (e.g., 27.2 mg, 0.1 mmol), and AIBN (e.g., 1.64 mg, 0.01 mmol).
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired period (e.g., 8 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Polymer Isolation:
-
After the desired time, stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Dilute the reaction mixture with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(AZEMA) by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualizations
The following diagrams illustrate the experimental workflows for both the challenging ATRP and the recommended RAFT polymerization of AZEMA.
References
Application Notes and Protocols for the Synthesis of pH-Responsive Polymers Using 2-(1-Aziridinyl)ethyl Methacrylate (AEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of pH-responsive polymers based on 2-(1-Aziridinyl)ethyl methacrylate (AEMA). The unique reactivity of the pendant aziridine group, which can undergo ring-opening under acidic conditions, makes these polymers highly attractive for a range of biomedical applications, particularly in the targeted delivery of therapeutic agents. The protocols outlined below are based on established controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), adapted for the AEMA monomer.
The pH-responsive nature of poly(AEMA) arises from the protonation and subsequent potential ring-opening of the aziridine functionality in acidic environments, such as those found in tumor microenvironments or within endosomal compartments of cells. This transition from a hydrophobic to a hydrophilic state can trigger the disassembly of polymer nanoparticles and facilitate the release of an encapsulated drug payload.
Data Presentation
Table 1: Polymerization Conditions and Characterization of p(AEMA)
| Polymerization Method | Monomer:CTA:Initiator Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| RAFT | 100:1:0.2 | 1,4-Dioxane | 70 | 24 | 11,500 | 1.18 |
| ATRP | 100:1:1 | Anisole | 90 | 8 | 10,200 | 1.25 |
Note: The data presented are representative values based on typical results for methacrylate polymerization using these techniques.
Table 2: pH-Dependent Properties of p(AEMA) Nanoparticles
| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 7.4 | 120 | +2.5 |
| 6.5 | 250 (aggregated) | +15.8 |
| 5.0 | Disassembled | +25.3 |
Note: These values illustrate the typical pH-responsive behavior. Actual values will depend on the specific polymer characteristics and formulation.
Table 3: In Vitro Drug Release Profile of Doxorubicin-Loaded p(AEMA) Nanoparticles
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 20 |
| 4 | 12 | 55 |
| 8 | 18 | 80 |
| 12 | 22 | 92 |
| 24 | 28 | 98 |
Note: This table provides a representative drug release profile, demonstrating the accelerated release in an acidic environment.
Experimental Protocols
Protocol 1: Synthesis of p(AEMA) via RAFT Polymerization
This protocol describes the synthesis of a well-defined p(AEMA) homopolymer using RAFT polymerization.
Materials:
-
This compound (AEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (anhydrous)
-
Hexanes (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 25 mL Schlenk flask, add AEMA (1.0 g, 6.44 mmol), CPADB (18.0 mg, 0.064 mmol), and AIBN (2.1 mg, 0.013 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the polymer solution with a small amount of 1,4-dioxane and precipitate the polymer by adding the solution dropwise into an excess of cold hexanes.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature overnight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for structure confirmation.
Protocol 2: Synthesis of p(AEMA) via ATRP
This protocol outlines the synthesis of p(AEMA) using ATRP.
Materials:
-
This compound (AEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (9.2 mg, 0.064 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
In a separate vial, dissolve AEMA (1.0 g, 6.44 mmol), EBiB (9.4 µL, 0.064 mmol), and PMDETA (13.4 µL, 0.064 mmol) in 5 mL of anhydrous anisole.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 90°C and stir for 8 hours.
-
Stop the polymerization by cooling the flask and exposing the catalyst to air.
-
Dilute the reaction mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by GPC and ¹H NMR.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of p(AEMA).
Application Notes and Protocols for the Copolymerization of 2-(1-Aziridinyl)ethyl Methacrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of poly(2-(1-aziridinyl)ethyl methacrylate--co-styrene), a functional copolymer with significant potential in biomedical and drug delivery applications. The presence of the reactive aziridine ring on the methacrylate monomer allows for post-polymerization modification, such as cross-linking or conjugation with bioactive molecules.
Introduction
The copolymerization of this compound (AZEM) with styrene via free-radical polymerization is a versatile method for producing functional polymers.[1] The resulting copolymer combines the hydrophobicity and rigidity of the polystyrene segments with the reactive functionality of the aziridinyl-containing methacrylate units. The aziridine group is a three-membered heterocyclic amine that is susceptible to ring-opening reactions with nucleophiles or acids, making it a valuable moiety for subsequent chemical modifications.[1] This protocol details a laboratory-scale procedure for the solution polymerization of AZEM and styrene using azobisisobutyronitrile (AIBN) as a thermal initiator.
Experimental Data
The following table summarizes exemplary data from a series of copolymerization reactions with varying monomer feed ratios. These results illustrate the expected trend of incorporating the functional monomer into the copolymer and its effect on the polymer characteristics.
| Experiment ID | Monomer Feed Ratio (Styrene:AZEM, mol/mol) | Copolymer Composition (Styrene:AZEM, mol/mol) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |
| P(St-co-AZEM)-1 | 95:5 | 94:6 | 15,200 | 1.85 | 85 |
| P(St-co-AZEM)-2 | 90:10 | 88:12 | 14,500 | 1.91 | 82 |
| P(St-co-AZEM)-3 | 80:20 | 77:23 | 13,100 | 1.98 | 78 |
| P(St-co-AZEM)-4 | 70:30 | 66:34 | 12,400 | 2.05 | 75 |
Note: The data presented in this table are illustrative and may vary based on specific experimental conditions.
Experimental Protocol: Free-Radical Copolymerization of AZEM and Styrene
This protocol describes the synthesis of a poly(styrene-co-AZEM) copolymer with a target composition of approximately 80:20 (styrene:AZEM).
Materials
-
Styrene (St), ≥99%, inhibitor-free
-
This compound (AZEM), ≥98%
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, ≥99.8%
-
Methanol, ACS reagent, ≥99.8%
-
Nitrogen gas (N₂), high purity
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
Procedure
-
Monomer and Initiator Preparation:
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
AIBN can be purified by recrystallization from methanol if necessary and dried under vacuum.
-
AZEM should be used as received and stored under inert gas in a refrigerator.
-
-
Reaction Setup:
-
Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
-
Polymerization:
-
To the Schlenk flask, add styrene (e.g., 16.6 g, 0.16 mol) and AZEM (e.g., 6.2 g, 0.04 mol) for an 80:20 molar ratio.
-
Add 100 mL of anhydrous toluene to the flask to dissolve the monomers.
-
Add AIBN (e.g., 0.164 g, 1 mmol, corresponding to ~0.5 mol% of total monomers).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Allow the polymerization to proceed for 6-8 hours under a nitrogen atmosphere.
-
-
Purification of the Copolymer:
-
After the reaction period, cool the flask to room temperature.
-
Pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 800 mL) while stirring vigorously.
-
The copolymer will precipitate as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with fresh methanol (2 x 50 mL).
-
Dry the purified copolymer in a vacuum oven at 40°C overnight to a constant weight.
-
-
Characterization:
-
The structure and composition of the copolymer can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
Thermal properties, such as the glass transition temperature (Tg), can be analyzed using differential scanning calorimetry (DSC).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(styrene-co-AZEM).
Logical Relationship of Copolymer Properties
Caption: Factors influencing copolymer properties and applications.
References
Application Notes and Protocols: Grafting 2-(1-Aziridinyl)ethyl Methacrylate onto Cellulose Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of cellulose substrates by grafting 2-(1-Aziridinyl)ethyl methacrylate (AEMA). This functionalization imparts unique properties to cellulose, opening avenues for advanced applications in drug delivery and antimicrobial materials.
Introduction
Cellulose, the most abundant natural polymer, is a biocompatible, biodegradable, and renewable resource.[1] Its surface is rich in hydroxyl groups, which serve as active sites for chemical modification.[2] Grafting synthetic polymers onto the cellulose backbone is a powerful strategy to tailor its properties for specific applications.[3]
This compound (AEMA) is a dual-functional monomer featuring a polymerizable methacrylate group and a reactive aziridine ring.[4] The methacrylate group allows for grafting onto cellulose via various polymerization techniques, while the aziridine ring can be subsequently utilized for further chemical modifications or imparts inherent bioactivity. The strained three-membered aziridine ring is susceptible to ring-opening reactions, making it a versatile handle for conjugating biomolecules or acting as a crosslinking site.[4][5] This unique combination of functionalities makes AEMA-grafted cellulose a promising platform for developing sophisticated materials for biomedical applications.
Characterization of AEMA-Grafted Cellulose
Successful grafting of AEMA onto cellulose can be confirmed using a suite of analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both cellulose and the grafted poly(AEMA). Key peaks to monitor include the C=O stretching of the ester group in methacrylate (around 1730 cm⁻¹) and the characteristic vibrations of the aziridine ring.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified cellulose. Successful grafting typically alters the degradation profile of the cellulose substrate.
-
Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the cellulose fibers after grafting. A rougher surface is often indicative of successful polymer grafting.[6]
-
Elemental Analysis: To quantify the amount of grafted polymer by measuring the increase in nitrogen content, which is unique to the AEMA monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the grafted polymer chains.
Experimental Protocols
Protocol 1: Free Radical Polymerization (FRP) of AEMA onto Cellulose
This protocol describes a common method for grafting vinyl monomers onto cellulose using a free-radical initiator.
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound (AEMA)
-
Azobisisobutyronitrile (AIBN) (or another suitable free-radical initiator)
-
Solvent (e.g., Toluene, Dimethylformamide - DMF)
-
Methanol (for washing)
-
Acetone (for washing)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Soxhlet extraction apparatus
Procedure:
-
Cellulose Activation: Dry the microcrystalline cellulose in a vacuum oven at 80°C for 24 hours to remove any adsorbed moisture.
-
Reaction Setup: In a round-bottom flask, disperse the dried cellulose in the chosen solvent (e.g., 50 mL of toluene per 1 g of cellulose).
-
Inert Atmosphere: Purge the suspension with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Monomer and Initiator Addition: Under a nitrogen atmosphere, add the desired amount of AEMA monomer and AIBN initiator to the flask. The molar ratio of monomer to initiator will influence the length of the grafted polymer chains.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and stir vigorously for the specified reaction time (e.g., 4-24 hours).
-
Quenching and Initial Washing: Cool the reaction mixture to room temperature. Filter the grafted cellulose and wash it sequentially with copious amounts of the reaction solvent, acetone, and methanol to remove any unreacted monomer and initiator.
-
Purification: To remove the homopolymer (poly(AEMA) not grafted to the cellulose), perform a Soxhlet extraction with a suitable solvent (e.g., acetone or a solvent in which the homopolymer is soluble but the grafted cellulose is not) for 24-48 hours.
-
Drying: Dry the purified AEMA-grafted cellulose in a vacuum oven at 60°C to a constant weight.
Calculation of Grafting Parameters:
The extent of grafting can be quantified using the following parameters, determined gravimetrically:
-
Grafting Percentage (%G): %G = [(W₁ - W₀) / W₀] x 100
-
Grafting Efficiency (%GE): %GE = [(W₁ - W₀) / W₂] x 100
Where:
-
W₀ = Initial weight of the dry cellulose
-
W₁ = Weight of the dry AEMA-grafted cellulose after extraction
-
W₂ = Weight of the AEMA monomer used in the reaction
Protocol 2: Drug Loading onto AEMA-Grafted Cellulose
The aziridine groups on the grafted cellulose can be utilized for covalent drug conjugation, or the porous structure of the grafted material can physically encapsulate drug molecules. This protocol describes a general method for drug loading by incubation.
Materials:
-
AEMA-grafted cellulose
-
Drug of interest (e.g., an antibiotic, anti-inflammatory agent)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Shaker or orbital incubator
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Prepare Drug Solution: Dissolve the drug in the chosen buffer to a known concentration.
-
Incubation: Disperse a known weight of AEMA-grafted cellulose in the drug solution.
-
Loading: Agitate the mixture on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to allow for drug loading.
-
Separation: Separate the drug-loaded cellulose from the solution by centrifugation.
-
Quantification of Loaded Drug: Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. The amount of drug loaded can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.
-
Washing: Gently wash the drug-loaded cellulose with fresh buffer to remove any loosely bound drug from the surface.
-
Drying: Lyophilize or air-dry the drug-loaded cellulose.
Calculation of Drug Loading:
-
Drug Loading Capacity (mg/g): (Initial drug weight - Drug weight in supernatant) / Weight of AEMA-grafted cellulose
-
Drug Loading Efficiency (%): [(Initial drug weight - Drug weight in supernatant) / Initial drug weight] x 100
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of a drug from the AEMA-grafted cellulose carrier.
Materials:
-
Drug-loaded AEMA-grafted cellulose
-
Release medium (e.g., PBS at pH 7.4 for physiological conditions, or simulated gastric/intestinal fluid)
-
Shaking water bath or dissolution apparatus
-
UV-Vis spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Setup: Place a known amount of drug-loaded AEMA-grafted cellulose into a known volume of the release medium in a vessel (e.g., a dialysis bag or a beaker).
-
Incubation: Place the vessel in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.
-
Analysis: Filter the collected samples and measure the drug concentration using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: Antimicrobial Activity Assessment (Disk Diffusion Method)
This protocol is a standard method to evaluate the antimicrobial efficacy of the functionalized cellulose.
Materials:
-
AEMA-grafted cellulose (as a sterile disk)
-
Control cellulose disk (ungrafted)
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Nutrient agar plates
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Bacterial Lawn: Inoculate a sterile nutrient agar plate with the test bacterium by evenly spreading the bacterial suspension over the entire surface using a sterile swab.
-
Disk Placement: Aseptically place the sterile AEMA-grafted cellulose disk and the control cellulose disk onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: After incubation, observe the plates for the formation of a clear zone of inhibition around the disks.
-
Measurement: Measure the diameter of the zone of inhibition (in mm). A larger diameter indicates greater antimicrobial activity.
Quantitative Data
The following tables present illustrative quantitative data for the grafting of methacrylate monomers onto cellulose and subsequent applications. Note: Specific data for AEMA grafting is limited in the literature; therefore, data for the closely related monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) is provided as a representative example.
Table 1: Grafting of DMAEMA onto Cellulose via Free Radical Polymerization
| Parameter | Value | Reference |
| Monomer Conversion (%) | 34 | [7] |
| Grafting Percentage (%) | 15 | [7] |
| Grafting Efficiency (%) | Varies with reaction conditions | [8] |
Table 2: Drug Loading and Release from Functionalized Cellulose
| Drug | Loading Capacity (mg/g) | Loading Efficiency (%) | Release (%) in 24h | Reference |
| Tosufloxacin tosilate | 291.4 | 99.84 | ~72 (in simulated colon fluid) | [9] |
| Cloxacillin | 333.6 | - | >85 (in 30 min) | [10] |
| Cefuroxime | 375.7 | - | >85 (in 30 min) | [10] |
Table 3: Antimicrobial Activity of Functionalized Cellulose (Zone of Inhibition in mm)
| Material | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Aziridine-thiourea derivatives | 16-512 (MIC in µg/mL) | Inactive | [11] |
| Aziridine complexes of Cu(II) and Pd(II) | 37.5-300 (MIC in µg/mL) | >300 (MIC in µg/mL) | [12] |
| Chlorinated MAM-grafted MCC | 100% inactivation | 100% inactivation | [6] |
Visualizations
Caption: Workflow for the synthesis and application of AEMA-grafted cellulose.
Caption: Simplified mechanism of free-radical grafting of AEMA onto cellulose.
Caption: Postulated antimicrobial mechanism of AEMA-grafted cellulose.
References
- 1. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of cellulose-graft-poly(methyl methacrylate) via homogeneous ATRP :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Evaluation of the Adsorption Behavior of Cellulose-Graft-Poly(Acrylonitrile-co-Acrylic Acid) and Cellulose-Graft-Poly(Acrylonitrile-co-Styrene) towards Ni(II) and Cu(II) Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of functionalized cellulose nanocrystals-based drug conjugates for colon-targeted drug delivery | springerprofessional.de [springerprofessional.de]
- 10. Functionalized Bacterial Cellulose Microparticles for Drug Delivery in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(II) and palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Poly(2-(dimethylamino)ethyl methacrylate) in Drug Delivery Systems: Application Notes and Protocols
A Note on Chemical Nomenclature: The following application notes and protocols focus on poly(2-(dimethylamino)ethyl methacrylate), commonly abbreviated as PDMAEMA. While the initial request specified poly(2-(1-aziridinyl)ethyl methacrylate) (PAzEMA), the available scientific literature extensively covers PDMAEMA for drug delivery applications, whereas information on PAzEMA is scarce. Given the structural similarities and the frequent use of PDMAEMA as a pH-responsive cationic polymer in this field, this document will detail the applications of PDMAEMA.
Introduction
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a cationic polymer that has garnered significant attention in the field of drug delivery. Its unique pH-responsive behavior, attributed to the protonation of its tertiary amine groups at acidic pH, makes it an intelligent material for the targeted release of therapeutics. This property allows for the development of drug delivery systems that can remain stable at physiological pH (around 7.4) and release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[1][2][3] Furthermore, the cationic nature of PDMAEMA facilitates the condensation of negatively charged molecules like nucleic acids, making it a promising non-viral vector for gene delivery.[4][5][6]
Key Applications and Mechanisms
The primary applications of PDMAEMA in drug delivery revolve around its ability to form nanoparticles that encapsulate and protect therapeutic agents, releasing them in response to a pH trigger.
pH-Responsive Drug Delivery
PDMAEMA-based nanoparticles are designed to be stable in the bloodstream and to release their encapsulated drug upon reaching the acidic tumor microenvironment or after cellular uptake into acidic organelles.[1][2] The mechanism relies on the "proton sponge" effect. At physiological pH, the polymer is relatively hydrophobic and collapsed. In an acidic environment, the dimethylamino groups become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and the nanoparticles to disassemble, triggering the release of the encapsulated drug.[1]
Gene Delivery
The cationic nature of PDMAEMA allows it to form complexes, known as polyplexes, with negatively charged genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[4][5] This complexation protects the nucleic acids from degradation by nucleases in the bloodstream. The positively charged polyplexes can then interact with the negatively charged cell membrane, facilitating cellular uptake. Once inside the cell, the "proton sponge" effect of PDMAEMA is thought to aid in endosomal escape, a critical step for the genetic material to reach the cytoplasm and exert its therapeutic effect.[4]
Data Presentation
The following tables summarize quantitative data from various studies on PDMAEMA-based drug delivery systems.
Table 1: Physicochemical Properties of PDMAEMA-based Nanoparticles
| Formulation | Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| DOX-loaded mPEG-b-PDEAEMA-b-PMMA mixed micelles | <100 | Not Reported | 24 | 55 | [7] |
| PDMAEMA/plasmid DNA polyplexes | ~200 | Positive (at polymer/plasmid ratio > 2 w/w) | Not Applicable | Not Applicable | [5] |
| Reducible PDMAEMA/DNA polyplexes | Varies with N:P ratio (maximum around N:P ~1) | Varies with N:P ratio | Not Applicable | Not Applicable | [8] |
Table 2: In Vitro Drug Release and Biological Efficacy
| Formulation | Release Condition | Cumulative Release | Cell Line | IC50 / Transfection Efficiency | Reference |
| DOX-loaded pH-sensitive micelles | pH 5.0 vs. pH 7.4 | Increased release at pH 5.0 | HepG2 | Higher anticancer activity than free DOX | [1] |
| pCMV-lacZ loaded PDMAEMA polyplexes | Not Applicable | Not Applicable | COS-7, OVCAR-3 | 3-6% transfection efficiency at optimal ratio | |
| DOX-NPs with hydrazone linkage | pH 6 vs. pH 7.4 | Exponential sustained release at pH 6 | MDA-MB-231, A549, H520 | Reduced IC50 by half compared to free DOX | |
| PAA-POSS@DOX nanoparticles | pH 5.0 vs. pH 7.4 | ~80% release at pH 5.0 after 24h | MDA-MB-231 | Confirmed cell death | [9] |
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA-based Nanoparticles via Nanoprecipitation
This protocol describes a general method for preparing drug-loaded PDMAEMA nanoparticles.
Materials:
-
PDMAEMA polymer
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethylformamide - DMF, Acetone)
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline - PBS)
-
Stirring apparatus (magnetic stirrer)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve a specific amount of PDMAEMA and the drug in the organic solvent.
-
Under moderate stirring, add the organic solution dropwise to the aqueous phase.
-
Observe the formation of a turbid suspension, indicating nanoparticle formation.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.
-
Store the purified nanoparticle suspension at 4°C.
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
Materials:
-
Drug-loaded nanoparticle suspension
-
Spectrophotometer (UV-Vis or fluorescence)
-
Centrifuge or lyophilizer
-
Solvent to dissolve nanoparticles and release the drug
Procedure:
-
Take a known volume of the drug-loaded nanoparticle suspension and lyophilize it to determine the total weight of the nanoparticles.
-
To determine the amount of encapsulated drug, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to disrupt the particles and release the drug.
-
Quantify the drug concentration using spectrophotometry by measuring the absorbance or fluorescence at the drug's characteristic wavelength and comparing it to a standard curve of the free drug.
-
Alternatively, for the indirect method, centrifuge the nanoparticle suspension after preparation. Measure the amount of free drug in the supernatant.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane bags
-
Release media at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)
-
Shaking incubator or water bath
-
Spectrophotometer
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL) at a specific pH (e.g., 7.4 or 5.0).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using spectrophotometry.
-
Plot the cumulative percentage of drug released as a function of time for each pH condition.
Protocol 4: In Vitro Gene Transfection using PDMAEMA Polyplexes
Materials:
-
PDMAEMA solution
-
Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., HEK 293, COS-7)
-
Multi-well cell culture plates
-
Transfection reagent (for comparison, e.g., Lipofectamine)
Procedure:
-
On the day before transfection, seed the cells in a multi-well plate to achieve 80-90% confluency on the day of transfection.[4]
-
Prepare the PDMAEMA/DNA polyplexes by adding the PDMAEMA solution to the DNA solution at various nitrogen-to-phosphate (N/P) ratios. The N/P ratio represents the molar ratio of the amine groups in the polymer to the phosphate groups in the DNA.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
Replace the cell culture medium with serum-free medium.
-
Add the polyplex solution dropwise to the cells.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Incubate the cells for another 24-48 hours.
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay for luciferase).
Visualizations
References
- 1. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-responsive drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P11-04. PEGylated poly [2-(N,N-dimethylamino) ethyl methacrylate] as mucosal DNA delivery vector improves HIV-1-specific immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Aziridinyl)ethyl Methacrylate in Gene Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Aziridinyl)ethyl methacrylate (AEMA) is a cationic monomer that has garnered significant interest in the field of non-viral gene delivery. When polymerized, its primary amine groups are readily protonated at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction leads to the condensation of genetic material into nanoparticles known as polyplexes, which can facilitate cellular uptake and subsequent gene expression or knockdown. This document provides a comprehensive guide to the experimental use of AEMA-based polymers in gene transfection studies, including synthesis, characterization, and application protocols.
Data Presentation
The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of various AEMA-containing copolymers from published studies. These tables are intended to provide a comparative overview to aid in the selection and optimization of AEMA-based gene delivery vectors.
Table 1: Transfection Efficiency of AEMA-Based Copolymers in Various Cell Lines
| Polymer Composition | Cell Line | N/P Ratio* | Transfection Efficiency (%) | Reporter Gene | Reference |
| P(DMAEMA-co-AEMA) | COS-7 | 3:1 | Up to 24-fold higher than PDMAEMA | Luciferase | [1] |
| AEMA-g-WSC | HCT116 | 6:1 | Higher than Lipofectamine | GFP | |
| P(V-co-A) (1:1) | HeLa | 2 | ~45% | GFP | [2] |
| Man-PEG-b-pAsp(DET) | IC-21 (macrophage) | 8 | ~500-fold higher than non-targeted | Luciferase | [3] |
| pDMAEMA-co-PEO-1 | HEK 293 | Various | Less than Lipofectamine | Not Specified | [4] |
| p(HEMA-co-DMAEMA) NH | MCF-7 | 10:1 | 20% | GFP |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA.
Table 2: Cytotoxicity of AEMA-Based Copolymers in Various Cell Lines
| Polymer Composition | Cell Line | N/P Ratio* | Cell Viability (%) | Assay | Reference |
| P(DMAEMA-co-AEMA) | COS-7 | 3:1 | Low cytotoxicity | Not Specified | [1] |
| Poly(G46-b-P8-b-T9) | HeLa | 10 | >80% | MTT | |
| Poly(G62-s-T23) | HeLa | 10 | ~80% | MTT | |
| Man-PEG-b-pAsp(DET) | IC-21 (macrophage) | Up to ~13 µM | >80% | Not Specified | [3] |
| pDMAEMA-co-PEO | HEK 293 | Various | Less toxic than Lipofectamine | Not Specified | [4] |
| P(AMA-co-DEAEMA) | HEK 293T | 10:1 | Much lower than 25 kDa PEI | Not Specified | [5] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA.
Experimental Protocols
Protocol 1: Synthesis of poly(AEMA) via Free Radical Polymerization
This protocol describes a basic method for synthesizing a poly(AEMA) homopolymer.
Materials:
-
This compound (AEMA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
In a Schlenk tube, dissolve the desired amount of AEMA monomer in anhydrous 1,4-dioxane.
-
Add the AIBN initiator. A typical molar ratio of monomer to initiator is 100:1.
-
Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, fill the tube with nitrogen or argon gas.
-
Place the reaction vessel in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours) with continuous stirring.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether several times to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC) to determine its composition and molecular weight.
Protocol 2: Gene Transfection using AEMA-based Polymer
This protocol provides a general procedure for transfecting mammalian cells with plasmid DNA using a pre-synthesized AEMA-based polymer. Optimization will be required for specific cell types and polymers.
Materials:
-
AEMA-based polymer stock solution (e.g., 1 mg/mL in sterile water, pH adjusted to 7.0)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., GFP or luciferase) at a concentration of 0.5-1 µg/µL in sterile, nuclease-free water or TE buffer.
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For example, seed 5 x 10⁴ cells per well.
-
Polyplex Formation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
Tube A (DNA): Dilute 1 µg of pDNA in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Polymer): In a separate tube, dilute the required amount of AEMA-based polymer in 50 µL of serum-free medium. The amount of polymer will depend on the desired N/P ratio. For example, for an N/P ratio of 10, you will need to calculate the mass of polymer that contains 10 times the number of moles of nitrogen as there are moles of phosphate in 1 µg of DNA.
-
Add the diluted DNA solution (Tube A) to the diluted polymer solution (Tube B) and mix immediately by gentle vortexing or pipetting.
-
Incubate the polyplex solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently remove the culture medium from the cells and wash once with sterile PBS.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of polyplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the polyplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 500 µL of complete culture medium.
-
Return the plate to the incubator.
-
-
Analysis: Analyze gene expression 24-72 hours post-transfection using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of AEMA-based polymers.
Materials:
-
AEMA-based polymer
-
Mammalian cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the AEMA-based polymer in serum-free medium at 2x the final desired concentrations.
-
Remove the medium from the cells and replace it with 50 µL of fresh serum-free medium.
-
Add 50 µL of the 2x polymer solutions to the appropriate wells. Include wells with cells only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for 4-6 hours (or the same duration as the transfection incubation).
-
Remove the treatment medium and replace it with 100 µL of fresh complete culture medium.
-
Incubate for an additional 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 4: Quantification of Transfection Efficiency using GFP and Flow Cytometry
This protocol details how to quantify the percentage of transfected cells expressing Green Fluorescent Protein (GFP) using flow cytometry.
Materials:
-
Transfected cells expressing GFP (from Protocol 2)
-
Untransfected cells (negative control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: 48 hours post-transfection, wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
Cell Pelleting and Resuspension: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.
-
Flow Cytometry Analysis:
Mandatory Visualization
Caption: Workflow of AEMA-mediated gene transfection.
Caption: AEMA polyplex cellular uptake and endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the transfection efficiency of cationic monomer ratios in vinylimidazole and aminoethyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols for the Direct Esterification of N-(2-hydroxyethyl)aziridine to Produce 2-(Aziridin-1-yl)ethyl Methacrylate (AEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aziridin-1-yl)ethyl methacrylate (AEMA) is a valuable monomer in the development of functional polymers for various biomedical and industrial applications. Its aziridine ring provides a reactive site for post-polymerization modification, making it a versatile building block for creating materials with tailored properties. This document provides a detailed protocol for the synthesis of AEMA through the direct esterification of N-(2-hydroxyethyl)aziridine with methacrylic acid. This method, based on the principles of Fischer-Speier esterification, involves the acid-catalyzed reaction between an alcohol and a carboxylic acid, with the removal of water to drive the reaction to completion. Given the thermal sensitivity of the aziridine ring, careful control of the reaction temperature is crucial to prevent ring-opening side reactions.
Chemical Reaction
Caption: Chemical reaction for the direct esterification of N-(2-hydroxyethyl)aziridine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of AEMA.
Quantitative Data Summary
| Parameter | Value/Condition |
| Reactants | |
| N-(2-hydroxyethyl)aziridine | 1.0 equivalent |
| Methacrylic Acid | 1.1 - 1.5 equivalents |
| Catalyst | |
| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 equivalents |
| Solvent | |
| Toluene | Sufficient to suspend reactants and fill Dean-Stark trap |
| Inhibitor | |
| Phenothiazine | 0.1 - 0.5 mol% |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 4 - 8 hours (or until water collection ceases) |
| Purification | |
| Washing Agents | Saturated aq. NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Distillation | Vacuum distillation (specific conditions to be determined) |
| Expected Yield | 60-80% (optimization required) |
Detailed Experimental Protocol
Materials and Equipment:
-
N-(2-hydroxyethyl)aziridine
-
Methacrylic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Phenothiazine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
-
The apparatus is assembled securely and placed in a heating mantle on a magnetic stirrer.
-
Ensure all glassware is dry before use.
Reaction Procedure:
-
To the round-bottom flask, add N-(2-hydroxyethyl)aziridine (1.0 eq.), methacrylic acid (1.2 eq.), p-toluenesulfonic acid monohydrate (0.02 eq.), and phenothiazine (0.2 mol%).
-
Add a sufficient volume of toluene to suspend the reactants and fill the side arm of the Dean-Stark trap.
-
Begin stirring the mixture and gently heat to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acidic catalyst and remove unreacted methacrylic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude AEMA product is then purified by vacuum distillation. The distillation parameters (temperature and pressure) should be carefully controlled to avoid polymerization and decomposition of the aziridine ring. The boiling point of AEMA is reported to be 44-50 °C at 0.1 Torr.[1]
Characterization:
The identity and purity of the synthesized AEMA can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, C=C double bond, and aziridine ring vibrations).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Safety Precautions
-
N-(2-hydroxyethyl)aziridine is a reactive and potentially toxic compound. Handle with care in a well-ventilated fume hood.
-
Methacrylic acid is corrosive. Avoid contact with skin and eyes.
-
Toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 2-(aziridin-1-yl)ethyl methacrylate (AEMA) via direct esterification. The procedure is based on established principles of Fischer esterification, adapted for the specific reactants. Researchers should be aware that optimization of reaction parameters, particularly temperature and catalyst loading, may be necessary to achieve the desired yield and purity while preserving the integrity of the sensitive aziridine ring. Proper safety precautions must be followed throughout the experimental process.
References
Troubleshooting & Optimization
how to prevent premature polymerization of 2-(1-Aziridinyl)ethyl methacrylate during synthesis
Welcome to the technical support center for the synthesis of 2-(1-Aziridinyl)ethyl methacrylate (AZ-EMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and other common issues encountered during the synthesis of this versatile monomer.
Troubleshooting Guide: Premature Polymerization
Premature polymerization is a critical issue during the synthesis of AZ-EMA, primarily due to the high reactivity of the methacrylate group, which readily undergoes free-radical polymerization, especially at elevated temperatures. The following table summarizes common causes and recommended solutions to mitigate this problem.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid increase in viscosity or solidification of the reaction mixture. | Spontaneous free-radical polymerization of the methacrylate group. | - Inhibitor Addition: Introduce an appropriate inhibitor at the start of the reaction. Phenothiazine, hydroquinone (HQ), and 1,4-benzoquinone (Bq) are effective. - Oxygen Control: Ensure the presence of a controlled amount of oxygen, as many common inhibitors require it to function effectively.[1] However, an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent side reactions with the aziridine ring.[2] A balance must be struck, often by sparging with a gas mixture containing a low percentage of oxygen. |
| Formation of solid polymer upon heating. | Exceeding the optimal reaction temperature, leading to thermal initiation of polymerization. The aziridine ring is also thermally sensitive.[2] | - Strict Temperature Control: Maintain the reaction temperature within the recommended range for the specific synthesis route. For transesterification of N-(2-hydroxyethyl)aziridine with methyl methacrylate, a temperature range of 140–160 °C is reported to be optimal for the reaction while preserving the aziridine ring.[2] For other methods, a lower temperature, often below 60°C, is crucial.[2] |
| Localized polymerization or gel formation. | - Poor mixing, leading to localized "hot spots" where the inhibitor concentration is low. - Presence of radical-initiating impurities in the reactants or solvent. | - Efficient Stirring: Ensure vigorous and uniform stirring throughout the synthesis. - High-Purity Reagents: Use purified reactants and solvents to minimize the presence of peroxides or other radical initiators. |
| Polymerization during distillation/purification. | High temperatures during distillation can overcome the inhibitor's effectiveness. | - Vacuum Distillation: Purify AZ-EMA under reduced pressure to lower the boiling point and minimize thermal stress. - Add Inhibitor to Receiving Flask: Add a small amount of inhibitor to the collection flask to stabilize the purified monomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective inhibitors for preventing premature polymerization of AZ-EMA?
A1: Phenolic compounds and quinones are commonly used inhibitors for methacrylate polymerization. For the synthesis of related methacrylates, inhibitors like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 1,4-benzoquinone (Bq) have been shown to be effective.[3] Specifically for the synthesis of a similar monomer, dimethylaminoethyl methacrylate, phenothiazine has been used successfully as an inhibitor during transesterification.
Q2: What is the recommended concentration of inhibitors?
A2: The optimal inhibitor concentration can vary depending on the specific reaction conditions (temperature, reaction time, purity of reagents). As a general starting point for methacrylates, inhibitor concentrations in the range of 100-1000 ppm are often used. For instance, in the synthesis of ethyl methacrylate, the polymerization inhibitor is used at 0.005-0.2% of the total mass of the reactants. It is crucial to optimize the concentration for your specific experimental setup to avoid both premature polymerization and inhibition of the desired subsequent polymerization of the purified monomer.
Q3: How does temperature control affect the synthesis and stability of AZ-EMA?
A3: Temperature control is critical for two main reasons. Firstly, high temperatures can initiate the free-radical polymerization of the methacrylate group. Secondly, the aziridine ring is thermally sensitive and can undergo decomposition or ring-opening reactions at elevated temperatures.[2] While the transesterification reaction may require temperatures in the range of 140-160°C, it is essential to carefully monitor and control the temperature to prevent both polymerization and degradation of the aziridine functionality.[2]
Q4: Can oxygen in the reaction atmosphere influence polymerization?
A4: Yes, the role of oxygen is complex. Many common phenolic inhibitors, such as hydroquinone, require the presence of oxygen to act as effective radical scavengers.[1] However, an excess of oxygen can also lead to the formation of peroxides, which can initiate polymerization. Furthermore, for a sensitive molecule like AZ-EMA, an inert atmosphere (nitrogen or argon) is generally preferred to protect the aziridine ring from oxidative degradation.[2] Therefore, a carefully controlled atmosphere, possibly with a very low percentage of oxygen, might be optimal.
Q5: What are the best practices for the storage and handling of synthesized AZ-EMA to prevent polymerization?
A5: To ensure the stability of purified AZ-EMA, it should be stored in a cool, dark place, preferably refrigerated at around 4°C. The storage container should be opaque to prevent photo-initiation of polymerization. It is also advisable to store the monomer under an inert atmosphere (e.g., argon or nitrogen) and in the presence of a suitable inhibitor, such as MEHQ, at a concentration of 100-1000 ppm.
Experimental Protocols
General Protocol for Synthesis of AZ-EMA via Transesterification with Inhibition
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas (e.g., nitrogen).
-
Reagent Charging:
-
Charge the flask with N-(2-hydroxyethyl)aziridine and a methacrylate ester (e.g., methyl methacrylate) in the desired molar ratio.
-
Add a suitable polymerization inhibitor (e.g., phenothiazine or MEHQ) at a concentration of 200-500 ppm based on the total weight of the reactants.
-
Add a transesterification catalyst, such as dibutyltin oxide.
-
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction:
-
Begin vigorous stirring.
-
Heat the reaction mixture to the target temperature (e.g., 140-160°C).[2]
-
Monitor the reaction progress by observing the removal of the alcohol byproduct (e.g., methanol) through the condenser.
-
-
Cooling and Purification:
-
Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere.
-
Purify the crude product by vacuum distillation. It is recommended to add a small amount of inhibitor to the receiving flask to prevent polymerization of the distilled AZ-EMA.
-
-
Storage: Store the purified AZ-EMA with an inhibitor (e.g., 200 ppm MEHQ) at 4°C under a nitrogen atmosphere in a light-protected container.
Visualizations
Caption: Troubleshooting flowchart for premature polymerization.
Caption: Simplified mechanism of polymerization inhibition.
References
Technical Support Center: Optimizing Initiator Concentration for 2-(1-Aziridinyl)ethyl Methacrylate (AEMA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). The focus is on optimizing initiator concentration to control polymerization kinetics and achieve desired polymer properties.
Frequently Asked Questions (FAQs)
Q1: What are the common initiators for the free-radical polymerization of AEMA?
A1: The most common thermal initiators for AEMA and other methacrylates are azo compounds, such as Azobisisobutyronitrile (AIBN), and organic peroxides, like Benzoyl Peroxide (BPO).[1][2] These initiators decompose upon heating to generate free radicals that initiate the polymerization process.[3][4]
Q2: How does initiator concentration generally affect the polymerization of AEMA?
A2: Initiator concentration directly influences the rate of polymerization and the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of initiating radicals, which typically results in a faster polymerization rate.[1] However, this also leads to the formation of more polymer chains simultaneously, which generally results in a lower average molecular weight.[1]
Q3: What is the optimal temperature range for AEMA polymerization?
A3: The polymerization of AEMA requires careful temperature control to balance the rate of polymerization with the integrity of the aziridine ring. The aziridine ring is susceptible to ring-opening side reactions at elevated temperatures.[1] While the initiator decomposition temperature is a key factor (AIBN decomposition is typically significant above 60°C), it is crucial to keep the overall reaction temperature low enough to preserve the aziridine functionality.[3] For some related syntheses, maintaining temperatures below 60°C is recommended to prevent decomposition of the aziridine ring.[1]
Q4: Can controlled radical polymerization techniques be used for AEMA?
A4: Yes, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are well-suited for AEMA.[2] These methods offer precise control over molecular weight, polymer architecture, and polydispersity (PDI).[2]
Troubleshooting Guide
| Issue | Potential Cause Related to Initiator | Suggested Solution |
| Low Monomer Conversion | Insufficient Initiator Concentration: Too few primary radicals are generated to sustain the polymerization. | Gradually increase the initiator concentration. For example, if using 0.1 mol% AIBN, try increasing to 0.2 mol% and 0.3 mol% in subsequent experiments. |
| Initiator Decomposition Temperature Not Reached: The reaction temperature is too low for the chosen initiator to decompose efficiently. | Ensure the polymerization temperature is appropriate for the initiator's half-life. For AIBN, a common temperature range is 60-80°C.[1] However, for AEMA, balance this with the need to protect the aziridine ring. | |
| Polymerization is Too Fast / Uncontrolled (Gelation) | Excessive Initiator Concentration: A very high concentration of radicals can lead to rapid, exothermic polymerization and potential gelation. | Decrease the initiator concentration. Consider starting with a lower concentration, such as 0.05 mol% of AIBN, and incrementally increasing it. |
| Inappropriate Initiator/Monomer Ratio: The ratio of initiator to monomer is too high. | Re-evaluate the molar ratio of initiator to monomer. For controlled polymerizations, this ratio is critical in determining the target molecular weight. | |
| High Polydispersity (PDI) / Broad Molecular Weight Distribution | Non-uniform Initiation: This can be caused by poor solubility of the initiator or localized "hot spots" from a highly exothermic reaction. | Ensure the initiator is fully dissolved in the monomer/solvent before increasing the temperature. Improve stirring to ensure uniform heat distribution. |
| High Initiator Concentration: While increasing the rate, very high initiator levels can lead to more termination events and a broader PDI in conventional free-radical polymerization. | Optimize the initiator concentration to find a balance between an acceptable rate and a narrow PDI. | |
| Low Molecular Weight | High Initiator Concentration: A higher number of initiating radicals leads to the formation of more, but shorter, polymer chains. | To achieve a higher molecular weight, decrease the initiator concentration. This will reduce the number of polymer chains initiated, allowing each chain to grow longer. |
| Inconsistent Polymerization Times | Presence of Inhibitors or Oxygen: These can scavenge radicals, leading to an unpredictable induction period before polymerization begins. | Ensure the monomer is purified to remove inhibitors and that the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles).[5] |
Quantitative Data on Initiator Concentration Effects
Disclaimer: The following data is for the polymerization of methyl methacrylate (MMA) and methacrylate-based bone cement, which are structurally similar to AEMA. This information should be used as a general guideline for understanding the expected trends in AEMA polymerization.
Table 1: Effect of AIBN Initiator Concentration on MMA Polymerization
| Initiator (AIBN) Concentration (mol/L) | Monomer Conversion (%) |
| 0.0027 | ~80 |
| 0.0055 | ~85 |
| 0.011 | ~90 |
| 0.022 | ~95 |
| Data adapted from a study on the bulk free-radical homopolymerization of MMA at 90°C. |
Table 2: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on Methacrylate Bone Cement Polymerization
| BPO Concentration (wt. %) | Final Double Bond Conversion (%) |
| 0.1 | ~74 |
| 0.2 | ~90 |
| 0.3 | ~100 |
| 0.5 | ~95 |
| 0.7 | ~90 |
| Data from a study on methacrylate bone cement with a constant co-initiator (DMA) concentration of 0.5 wt.% |
Experimental Protocols
General Protocol for Conventional Free-Radical Solution Polymerization of AEMA
This protocol provides a general procedure for the AIBN-initiated solution polymerization of AEMA. The exact concentrations and reaction time should be optimized for the desired molecular weight and conversion.
Materials:
-
This compound (AEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Oil bath with temperature control
-
Precipitation solvent (e.g., cold methanol or hexane)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of AEMA monomer and AIBN initiator in the anhydrous solvent. A typical starting concentration for AIBN is 0.1-0.5 mol% with respect to the monomer.
-
Deoxygenation: Seal the flask and deoxygenate the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[6]
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C).[5] Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 4-24 hours).
-
Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
Caution: The aziridine ring of AEMA is sensitive to high temperatures and acidic conditions. It is crucial to maintain the reaction temperature as low as feasible for the chosen initiator and to avoid any acidic contaminants.
Visualizations
Workflow for Optimizing Initiator Concentration
Caption: A workflow diagram for systematically optimizing initiator concentration.
Mechanism of Free-Radical Polymerization
References
Technical Support Center: Controlling the Trommsdorff–Norrish Effect in Bulk Polymerization of Methacrylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the Trommsdorff–Norrish effect during the bulk polymerization of methacrylates.
Troubleshooting Guide
This guide addresses common issues related to the Trommsdorff–Norrish effect, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | Onset of the Trommsdorff–Norrish effect leading to autoacceleration of the polymerization rate and exothermic heat generation. | 1. Immediate Action: If safe, crash cool the reaction vessel using an ice bath or other external cooling methods. 2. Inhibitor Addition: For future experiments, consider adding a radical inhibitor like hydroquinone to quench the reaction if a runaway is detected. 3. Reduce Initiator Concentration: A lower initiator concentration will decrease the overall rate of polymerization. 4. Implement Temperature Control: Employ a temperature-controlled bath or a reactor with a cooling jacket to dissipate heat effectively. 5. Introduce a Chain Transfer Agent: These agents help to control the molecular weight and can reduce the autoacceleration effect. |
| Polymer with Very High Molecular Weight and Broad Polydispersity | The Trommsdorff–Norrish effect leads to a significant decrease in the termination rate, allowing polymer chains to grow to very high molecular weights. | 1. Utilize a Chain Transfer Agent: Introduce a chain transfer agent (e.g., dodecyl mercaptan) to control the molecular weight of the polymer chains. Increasing the concentration of the chain transfer agent generally leads to a lower average molecular weight. 2. Increase Initiator Concentration: A higher concentration of initiator will produce more polymer chains, leading to a lower overall average molecular weight. 3. Adjust Temperature: Higher polymerization temperatures can lead to lower molecular weight polymers. |
| Gelation Occurs Too Early in the Reaction | High initial rate of polymerization or insufficient heat dissipation, leading to a rapid increase in viscosity. | 1. Lower the Reaction Temperature: A lower temperature will slow down the polymerization rate and delay the onset of the gel effect. 2. Decrease Initiator Concentration: A lower concentration of initiator will result in a slower polymerization rate. 3. Improve Stirring/Agitation: Enhanced mixing can improve heat transfer and create a more homogeneous reaction medium, potentially delaying the onset of localized high viscosity zones. |
| Inconsistent Results Between Batches | Variations in initiator concentration, temperature, or purity of monomers. | 1. Standardize Protocols: Ensure consistent measurement of initiator and monomer for each batch. 2. Purify Monomer: Remove any inhibitors from the monomer before use, as their concentration can vary between batches. 3. Calibrate Temperature Control: Regularly check and calibrate temperature monitoring and control equipment. |
Frequently Asked Questions (FAQs)
1. What is the Trommsdorff–Norrish effect?
The Trommsdorff–Norrish effect, also known as autoacceleration or the gel effect, is a phenomenon observed in free-radical polymerization, particularly in bulk polymerization of methacrylates. It is characterized by a rapid increase in the rate of polymerization and a corresponding increase in the average molecular weight of the polymer. This occurs because as the polymerization progresses, the viscosity of the medium increases, which significantly reduces the rate of termination reactions between growing polymer chains. The propagation rate, however, is less affected, leading to an overall acceleration of the reaction.
2. What are the main consequences of the uncontrolled Trommsdorff–Norrish effect?
The primary consequences include:
-
Thermal Runaway: The autoacceleration is highly exothermic, and if the heat generated is not effectively removed, it can lead to a rapid and uncontrolled increase in temperature, potentially causing the monomer to boil or even leading to an explosion.
-
High and Broad Molecular Weight Distribution: The decreased termination rate allows polymer chains to grow to very large sizes, resulting in a polymer with a high average molecular weight and a broad molecular weight distribution (high polydispersity).
-
Poor Process Control: The rapid and non-linear nature of the autoacceleration makes it difficult to control the polymerization process and obtain a product with desired and reproducible properties.
3. How can I control the Trommsdorff–Norrish effect in my experiments?
Several strategies can be employed to control this effect:
-
Temperature Control: Maintaining a constant and controlled temperature is crucial. Using a temperature-controlled bath or a reactor with a cooling jacket can help dissipate the heat generated during polymerization.
-
Use of Chain Transfer Agents (CTAs): CTAs, such as thiols (e.g., dodecyl mercaptan), can be added to the polymerization mixture to control the molecular weight of the polymer chains and reduce the severity of the autoacceleration.
-
Initiator Concentration: The concentration of the initiator can be adjusted to control the overall rate of polymerization. A lower concentration will generally lead to a slower reaction and a delayed onset of the Trommsdorff–Norrish effect.
-
Solution Polymerization: Performing the polymerization in a solvent can help to dissipate heat and reduce the viscosity of the reaction medium, thereby mitigating the Trommsdorff–Norrish effect.
-
Shear Rate: In certain reactor setups, increasing the shear rate can help to delay the onset of the Trommsdorff–Norrish effect.
4. What is the "critical viscosity" in the context of the Trommsdorff–Norrish effect?
The critical viscosity is the viscosity of the polymerization medium at which the Trommsdorff–Norrish effect begins to become significant. It has been reported that for the bulk polymerization of methyl methacrylate (MMA), this critical viscosity is in the range of 1000 ± 100 Pa·s.
Quantitative Data Summary
The following table summarizes key quantitative data related to the control of the Trommsdorff–Norrish effect in the bulk polymerization of methyl methacrylate (MMA).
| Parameter | Controlling Agent/Condition | Observation | Reference |
| Critical Viscosity | Onset of Trommsdorff–Norrish Effect | Approximately 1000 ± 100 Pa·s for MMA polymerization. | |
| Chain Transfer Agent | Dodecyl Mercaptan | Increasing the concentration reduces the Trommsdorff–Norrish effect. | |
| Temperature | Higher Temperature | Can lead to lower molecular weight polymers. | |
| Inhibitor | Hydroquinone | Can be used to quench a runaway reaction. | |
| Inhibitor | 1,4-Benzoquinone | Acts as a retarder, slowing down the reaction. |
Experimental Protocols
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA) with Dodecyl Mercaptan as a Chain Transfer Agent
Objective: To perform the bulk polymerization of MMA while controlling the molecular weight and mitigating the Trommsdorff–Norrish effect using a chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) initiator
-
Dodecyl mercaptan (DDM) chain transfer agent
-
Reaction vessel (e.g., sealed tube or small reactor) with magnetic stirring
-
Temperature-controlled oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Purify the MMA monomer by passing it through a column of activated alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).
-
Reaction Setup: Place a magnetic stir bar in the reaction vessel.
-
Reagent Addition: In a fume hood, add the desired amount of purified MMA to the reaction vessel.
-
Initiator and CTA Addition: Add the calculated amounts of AIBN initiator and dodecyl mercaptan (DDM) to the MMA. The concentration of DDM will depend on the desired molecular weight of the final polymer.
-
Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes while stirring.
-
Polymerization: Place the sealed reaction vessel in the pre-heated oil bath set to the desired polymerization temperature (e.g., 60-70 °C).
-
Monitoring: Monitor the reaction for any signs of rapid temperature increase. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: After the desired reaction time, or upon reaching the desired conversion, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Polymer Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., acetone or toluene) and precipitate it in a non-solvent (e.g., methanol or hexane).
-
Drying: Filter and dry the precipitated polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Trommsdorff–Norrish effect.
Technical Support Center: Maintaining Aziridine Ring Integrity During Thermal Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining aziridine ring integrity during thermal polymerization.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal polymerization of aziridine-containing monomers, providing potential causes and solutions in a question-and-answer format.
Issue 1: Premature Ring-Opening and Cross-Linking Observed at Elevated Temperatures
Question: My thermal polymerization reaction is resulting in insoluble gels and branched polymers, suggesting premature aziridine ring-opening and cross-linking. How can I prevent this?
Answer:
Premature ring-opening is a common issue when working with thermally sensitive aziridine monomers. The primary causes are often excessive temperature and the inherent reactivity of the aziridine ring, which can be exacerbated by certain substituents.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Polymerization Temperature | Carefully control the reaction temperature. The optimal temperature will depend on the specific N-substituent on the aziridine ring. For highly reactive aziridines, consider lowering the polymerization temperature and extending the reaction time. |
| Reactive N-Substituent | The N-substituent has a significant impact on the thermal stability of the aziridine ring. Electron-withdrawing groups can activate the ring, making it more susceptible to nucleophilic attack and ring-opening. Consider using monomers with N-substituents that enhance thermal stability, such as a methanesulfonyl (mesyl) group, which has been shown to reduce side reactions.[1] |
| Presence of Acidic Impurities | Acidic impurities can catalyze the ring-opening of aziridines. Ensure all monomers, solvents, and initiators are free from acidic contaminants. Purification of starting materials is critical. |
| High Monomer Concentration | High concentrations of aziridine monomers can increase the likelihood of intermolecular reactions leading to cross-linking. Consider performing the polymerization in a suitable solvent to reduce the concentration of reactive species. |
Issue 2: Inconsistent Polymerization and Low Molecular Weight
Question: I am observing inconsistent polymerization results and obtaining polymers with low molecular weights. Could this be related to aziridine ring instability?
Answer:
Yes, inconsistent polymerization and low molecular weights can be a consequence of undesired side reactions involving the aziridine ring. These side reactions can terminate polymer chains prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight in aziridine polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of the aziridine ring?
The thermal stability of the aziridine ring is highly dependent on its substitution pattern, particularly the substituent on the nitrogen atom (N-substituent). Unactivated aziridines (with N-alkyl or N-aryl groups) are generally more thermally stable than activated aziridines (with N-acyl, N-sulfonyl, or other electron-withdrawing groups). Thermal decomposition can lead to a variety of products through different pathways, including ring-opening to form azomethine ylides.
Q2: How do N-substituents affect the thermal stability of the aziridine ring?
N-substituents play a crucial role in the reactivity and stability of the aziridine ring.
| N-Substituent Type | Effect on Ring Stability | Considerations for Thermal Polymerization |
| Electron-Withdrawing Groups (e.g., Acyl, Sulfonyl) | Decrease ring stability by making the ring carbons more electrophilic and susceptible to nucleophilic attack. | Lower polymerization temperatures are generally required. Undesired ring-opening is more likely. However, some electron-withdrawing groups like N-mesyl have been shown to prevent side reactions in certain polymerization types.[1] |
| Electron-Donating Groups (e.g., Alkyl) | Generally increase ring stability by making the ring less susceptible to nucleophilic attack. | Higher polymerization temperatures may be tolerated. These are often referred to as "non-activated" aziridines. |
| Aryl Groups | The effect can vary depending on the substituents on the aryl ring. In general, they are considered less activating than sulfonyl or acyl groups. | Stability is intermediate. The specific electronic nature of the aryl group should be considered. |
Q3: Are there any additives or stabilizers that can help maintain aziridine ring integrity at high temperatures?
Yes, the addition of certain stabilizers can improve the thermal stability of aziridines. For aziridine cross-linking agents, small molecule amine stabilizers have been shown to be effective. These stabilizers help to maintain an alkaline pH, which can suppress acid-catalyzed ring-opening.
Examples of Small Molecule Amine Stabilizers:
| Stabilizer | Chemical Name |
| JEFFAMINE D-230 | Polyetheramine |
| JEFFAMINE EDR-148 | Polyetheramine |
| N-(2-hydroxyethyl) quadrol | - |
| N-(2-hydroxyethyl)-1,3-propylene diamine | - |
Source: CN102643452B[2]
The addition of these stabilizers, typically in the range of 0.01% to 10% (w/w), has been shown to significantly extend the storage life and thermal stability of aziridine compounds.[2]
Q4: What are the key thermal decomposition pathways for aziridines that I should be aware of?
The primary thermal decomposition pathway for many N-substituted aziridines is the cleavage of a C-C or C-N bond. For N-acyl aziridines, thermal rearrangement can occur through hydrogen migration from a carbon atom to the oxygen of the amide group. The specific pathway is influenced by the substitution pattern on the aziridine ring. Understanding these potential side reactions is crucial for designing polymerization conditions that favor the desired propagation reaction while minimizing decomposition.
Logical Relationship of Factors Affecting Aziridine Ring Integrity:
Caption: Factors influencing aziridine ring integrity during thermal polymerization.
Experimental Protocols
Protocol 1: General Procedure for Thermal Polymerization with Enhanced Aziridine Ring Stability
This protocol provides a general framework for conducting a thermal polymerization while minimizing the risk of premature aziridine ring-opening.
Materials:
-
Aziridine-containing monomer
-
Purified solvent (if applicable)
-
Thermal initiator (e.g., AIBN, benzoyl peroxide)
-
Small molecule amine stabilizer (optional, see table above)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Monomer and Reagent Purification:
-
Ensure the aziridine monomer is of high purity and free from acidic impurities. Purification by distillation or chromatography may be necessary.
-
Dry the solvent over appropriate drying agents and distill under an inert atmosphere.
-
Recrystallize the thermal initiator if necessary.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen and moisture.
-
-
Polymerization:
-
Dissolve the aziridine monomer in the purified solvent (if conducting a solution polymerization) inside the reaction vessel.
-
If using a stabilizer, add the appropriate amount (e.g., 0.1-1.0% w/w) to the monomer solution and stir until dissolved.
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Add the thermal initiator to the reaction mixture. The choice of initiator and its concentration should be optimized for the specific monomer and desired polymer properties.
-
Heat the reaction mixture to the desired polymerization temperature. Note: Start with a lower temperature and longer reaction time, especially for activated aziridines. Monitor the reaction progress by techniques such as NMR or GPC to determine the optimal temperature.
-
Maintain a positive pressure of inert gas throughout the polymerization.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Filter and wash the polymer with the non-solvent to remove any unreacted monomer, initiator fragments, and stabilizer.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Small-Scale Test for Thermal Stability of an Aziridine Monomer
This protocol can be used to quickly assess the thermal stability of a new aziridine monomer before attempting a large-scale polymerization.
Procedure:
-
Place a small, accurately weighed amount of the aziridine monomer (e.g., 10-20 mg) into a small vial or NMR tube.
-
Add a deuterated solvent if monitoring by NMR.
-
Seal the container under an inert atmosphere.
-
Heat the sample at the intended polymerization temperature for a set period (e.g., 1-2 hours).
-
Analyze the sample using techniques such as NMR, GC-MS, or LC-MS to detect any signs of decomposition or ring-opening (e.g., the appearance of new signals corresponding to rearranged products).
-
Repeat at incrementally higher temperatures to determine the approximate onset temperature for decomposition.
References
troubleshooting low yield and impurities in 2-(1-Aziridinyl)ethyl methacrylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Aziridinyl)ethyl methacrylate (AEMA).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of AEMA, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my synthesis of this compound. What are the possible reasons and how can I improve the yield?
Answer: Low or no yield in AEMA synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Increase Temperature (with caution): For transesterification, a temperature range of 140-160°C is often optimal to drive the reaction forward. However, be mindful of the thermal sensitivity of the aziridine ring[1]. |
| Suboptimal Catalyst Activity | Use Fresh or Different Catalyst: Ensure the catalyst (e.g., potassium carbonate, organotin compounds) is active and dry. Consider screening different catalysts to find the most effective one for your specific conditions. |
| Poor Quality Starting Materials | Verify Purity of Reactants: Use freshly distilled N-(2-hydroxyethyl)aziridine and methyl methacrylate. Impurities in starting materials can lead to side reactions. |
| Side Reactions | Optimize Temperature: As mentioned, high temperatures can lead to the decomposition of the aziridine ring. Conversely, some side reactions like Michael addition may be favored at lower temperatures. Careful temperature control is crucial[1]. Use of Inhibitors: Ensure an adequate amount of a suitable inhibitor (e.g., hydroquinone, phenothiazine) is present to prevent premature polymerization of the methacrylate group. |
| Inefficient Removal of Byproducts | Efficient Methanol Removal: In transesterification reactions, the removal of the methanol byproduct is crucial to shift the equilibrium towards the product. Ensure your distillation setup is efficient. Applying a vacuum can aid in the removal of methanol at a lower temperature[2]. |
Issue 2: Presence of Significant Impurities in the Product
Question: My final product shows significant impurities upon analysis (NMR, GC-MS). What are the likely impurities and how can I minimize their formation?
Answer: The presence of impurities is a common challenge in AEMA synthesis, often arising from the high reactivity of the functional groups in the molecule. The primary impurities are typically products of aziridine ring-opening and polymerization.
| Impurity Type | Potential Cause | Prevention & Mitigation Strategies |
| Aziridine Ring-Opened Products | Acidic Conditions: Trace amounts of acid can catalyze the opening of the strained aziridine ring. High Temperatures: The aziridine ring is thermally sensitive and can undergo decomposition at elevated temperatures[1]. Nucleophilic Attack: The presence of strong nucleophiles can lead to ring-opening. | Maintain Neutral or Slightly Basic Conditions: Use a non-acidic catalyst and ensure all glassware is free of acidic residues. Strict Temperature Control: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. For some synthetic approaches, temperatures below 60°C are recommended[1]. |
| Polymerized AEMA or Starting Material | Insufficient Inhibitor: The methacrylate group is prone to free-radical polymerization, especially at elevated temperatures. Presence of Radical Initiators: Contaminants in the reagents or solvent can initiate polymerization. | Use an Effective Inhibitor: Add an appropriate amount of a polymerization inhibitor like 4-hydroxy-2,2,6,6-tetramethyl piperidinyloxy (4-hydroxy TEMPO) or phenothiazine to the reaction mixture[2][3]. Degas Solvents and Reactants: Removing dissolved oxygen, which can promote radical formation, can be beneficial. |
| Michael Addition Adducts | Presence of Nucleophiles: Hydroxyl groups from the starting material or water can add across the methacrylate double bond in a Michael-type addition. | Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Control Stoichiometry: Using a slight excess of the methacrylate reactant can help to minimize the presence of unreacted hydroxyl starting material. |
| Unreacted Starting Materials | Incomplete Reaction: The reaction may not have reached completion. | Monitor Reaction Progress: Use analytical techniques like TLC or GC to confirm the disappearance of starting materials. Optimize Reaction Conditions: Adjust temperature, time, or catalyst concentration to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most common and effective route is the transesterification reaction between N-(2-hydroxyethyl)aziridine and a methacrylate ester, such as methyl methacrylate. This method is often favored because it can be performed under controlled heating conditions and is effective at preserving the integrity of the reactive aziridine ring[1].
Q2: How critical is temperature control during the synthesis?
A2: Temperature control is a critical parameter. The aziridine ring is thermally sensitive and can undergo decomposition and ring-opening side reactions at elevated temperatures. For the direct esterification of N-(2-hydroxyethyl)aziridine with methyl methacrylate, an optimal temperature range is reported to be 140–160 °C to facilitate the reaction while preserving the aziridine ring. In other synthetic approaches, maintaining a lower temperature, often below 60°C, is crucial[1].
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: Due to the strained aziridine ring, AEMA is prone to hydrolysis and degradation. To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C). Protic solvents should be avoided during storage and handling.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of techniques is recommended for full characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify impurities. The characteristic peaks of the aziridine ring protons and the methacrylate group should be present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the C=O of the ester and the C-N of the aziridine.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the mass of any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
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N-(2-hydroxyethyl)aziridine
-
Methyl methacrylate (MMA)
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Potassium carbonate (K₂CO₃), anhydrous
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4-hydroxy-2,2,6,6-tetramethyl piperidinyloxy, free radical (4-hydroxy TEMPO)
-
Mixed gas (e.g., 8% O₂ in N₂) for sparging (optional, but recommended to inhibit polymerization)
-
Anhydrous toluene (or another suitable azeotroping agent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Distillation head with a graduated receiver
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Vacuum source
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, combine N-(2-hydroxyethyl)aziridine, a molar excess of methyl methacrylate (e.g., 3-4 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.01-0.05 equivalents).
-
Inhibitor Addition: Add a polymerization inhibitor, such as 4-hydroxy TEMPO (e.g., 0.003 equivalents), to the reaction mixture[2].
-
Reaction Initiation: Begin stirring the mixture and, if available, start sparging with the mixed gas. Heat the mixture to reflux. The temperature should be carefully controlled to allow for the removal of the methanol-MMA azeotrope while minimizing the degradation of the aziridine ring. A temperature of around 98°C has been used in similar transesterification reactions[2].
-
Azeotropic Distillation: The methanol produced during the reaction will form an azeotrope with MMA, which will distill off. Collect the distillate in the graduated receiver. The progress of the reaction can be monitored by the rate of methanol removal.
-
Driving the Reaction to Completion: To enhance the removal of methanol and drive the reaction to completion, a vacuum can be gradually applied.
-
Reaction Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the N-(2-hydroxyethyl)aziridine starting material.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate catalyst.
-
Remove the excess methyl methacrylate and any other volatile components under reduced pressure.
-
The crude product can be purified by vacuum distillation. Given the boiling point of AEMA is 44-50 °C at 0.1 Torr, a high vacuum system is required[4]. Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for purification.
-
Visualizing Troubleshooting and Synthesis
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield and impurities.
Key Synthesis Steps and Considerations
Caption: Key stages in the synthesis of AEMA via transesterification.
References
identifying and minimizing side reactions in AEMA synthesis via nucleophilic substitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoethyl methacrylate (AEMA) via nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminoethyl methacrylate (AEMA) via nucleophilic substitution?
A1: The most prevalent and industrially viable method is the direct acylation of 2-aminoethanol with methacryloyl chloride. This reaction is typically carried out in a suitable solvent at controlled temperatures. The process involves the nucleophilic attack of the amino group of 2-aminoethanol on the carbonyl carbon of methacryloyl chloride, leading to the formation of AEMA and hydrochloric acid as a byproduct. To stabilize the product, the reaction is often conducted to directly produce 2-aminoethyl methacrylate hydrochloride.[1]
Q2: What are the primary side reactions to be aware of during AEMA synthesis?
A2: The main side reactions that can occur during the synthesis of AEMA are:
-
Aza-Michael Addition: The primary amine of AEMA or unreacted 2-aminoethanol can act as a nucleophile and add to the double bond of the methacrylate group of another AEMA molecule. This leads to the formation of dimeric and oligomeric impurities.
-
Amide Formation: Under certain conditions, the amine group can react with the ester group of AEMA, leading to the formation of an amide byproduct, N-(2-hydroxyethyl)methacrylamide. This is more likely to occur at elevated temperatures.
-
Polymerization: AEMA is a monomer that can readily undergo free-radical polymerization, especially in the presence of heat, light, or impurities that can initiate polymerization. This leads to the formation of poly(AEMA), which can significantly reduce the yield of the desired monomer and complicate purification.
Q3: How can I identify the presence of these side products in my reaction mixture?
A3: Several analytical techniques can be employed to identify AEMA and its impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is a powerful tool for structural elucidation. The formation of side products can be identified by the appearance of new signals or changes in the integration of existing signals in the NMR spectrum. For instance, the Aza-Michael adduct will show characteristic signals for the newly formed C-N bond and the saturated ethyl chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the sample. The presence of an amide byproduct can be confirmed by the appearance of a characteristic amide C=O stretching band, which is distinct from the ester C=O band of AEMA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating and identifying volatile impurities, including unreacted starting materials and some smaller side products.
Troubleshooting Guides
Issue 1: Low Yield of AEMA
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure dropwise addition of methacryloyl chloride to the 2-aminoethanol solution to maintain a low concentration of the acylating agent and drive the reaction towards completion. - Monitor the reaction progress using TLC or NMR to ensure all starting material is consumed. - Stir the reaction mixture vigorously to ensure proper mixing of the reactants. |
| Side Reactions (Aza-Michael, Amide Formation) | - Maintain a low reaction temperature (typically 0-10 °C) to minimize these temperature-dependent side reactions. - Use a slight excess of 2-aminoethanol to ensure complete consumption of the more reactive methacryloyl chloride. |
| Product Loss During Workup | - When performing an aqueous workup, ensure the pH is appropriately adjusted to either keep the AEMA in the organic phase (as the free base) or the aqueous phase (as the hydrochloride salt) for efficient extraction. - Be cautious during solvent removal (e.g., rotary evaporation) to avoid loss of the volatile AEMA product. |
| Premature Polymerization | - Add a suitable polymerization inhibitor to the reaction mixture. (See Troubleshooting Issue 3). |
Issue 2: Presence of Aza-Michael Adduct Impurity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Local Concentration of AEMA | - Ensure slow, dropwise addition of methacryloyl chloride to the 2-aminoethanol solution. This maintains a low concentration of the newly formed AEMA, reducing the likelihood of self-reaction. |
| Elevated Reaction Temperature | - Conduct the reaction at low temperatures (e.g., 0-5 °C) to decrease the rate of the Aza-Michael addition. |
| Prolonged Reaction Time at Higher Temperatures | - Once the primary reaction is complete (as determined by TLC or NMR), proceed with the workup and purification steps promptly to avoid extended exposure of the product to conditions that favor the side reaction. |
Issue 3: Spontaneous Polymerization of AEMA During Synthesis or Storage
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Absence or Insufficient Amount of Inhibitor | - Add an effective polymerization inhibitor to the reaction mixture and the purified product for storage. Common inhibitors include phenothiazine (PTZ), hydroquinone (HQ), and 4-methoxyphenol (MEHQ). |
| Exposure to Heat or Light | - Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can initiate polymerization. - Protect the reaction mixture and the final product from light by using amber-colored glassware or wrapping the reaction vessel with aluminum foil. - Store the purified AEMA at low temperatures (e.g., 2-8 °C). |
| Presence of Initiating Impurities | - Ensure all glassware is thoroughly cleaned and dried to remove any potential initiators. - Use high-purity starting materials. |
Table 1: Comparison of Common Polymerization Inhibitors for AEMA Synthesis
| Inhibitor | Typical Concentration | Advantages | Disadvantages |
| Phenothiazine (PTZ) | 100-500 ppm | Highly effective at elevated temperatures. | Can be difficult to remove completely. |
| Hydroquinone (HQ) | 200-1000 ppm | Effective in the presence of oxygen. | Can sublime during distillation. |
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | Easily removed by washing with a base. | Less effective at higher temperatures compared to PTZ. |
Experimental Protocols
Key Experiment: Synthesis of 2-Aminoethyl Methacrylate Hydrochloride
Materials:
-
2-Aminoethanol
-
Methacryloyl chloride
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Phenothiazine (inhibitor)
-
Diisopropyl ether (for washing)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminoethanol and anhydrous toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of methacryloyl chloride in anhydrous toluene to the stirred 2-aminoethanol solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Add a small amount of phenothiazine to inhibit polymerization.
-
Cool the reaction mixture again to 0-5 °C and slowly add concentrated hydrochloric acid to precipitate the AEMA hydrochloride salt.
-
Filter the white precipitate and wash it with cold diisopropyl ether to remove unreacted starting materials and organic impurities.
-
Dry the product under vacuum to obtain 2-aminoethyl methacrylate hydrochloride as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of AEMA hydrochloride.
Caption: Troubleshooting logic for low yield in AEMA synthesis.
Caption: Major side reactions in AEMA synthesis.
References
improving molecular weight control and polydispersity in ATRP of aziridinyl methacrylates
Welcome to the Technical Support Center for the Atom Transfer Radical Polymerization (ATRP) of aziridinyl methacrylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of polymers with controlled molecular weight and low polydispersity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing gelation or obtaining a cross-linked and insoluble product during the ATRP of 2-(1-aziridinyl)ethyl methacrylate (AZMA)?
A1: Gelation or cross-linking during the ATRP of AZMA is a strong indication that the aziridine ring is not stable under your reaction conditions. The use of common ATRP catalyst systems, such as Copper(I) bromide (CuBr) with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as a ligand, has been reported to lead to cross-linked materials.[1][2] This is likely due to the Lewis acidity of the copper catalyst, which can catalyze the ring-opening of the strained aziridine ring, leading to side reactions and the formation of a polymer network.
Q2: My polymerization of an aziridinyl methacrylate is proceeding, but I'm getting a high polydispersity index (PDI > 1.5) and poor control over the molecular weight. What are the likely causes?
A2: A high PDI and poor molecular weight control suggest a loss of "living" characteristics in your polymerization. This can be attributed to several factors related to the reactive aziridine functionality:
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Side Reactions of the Aziridine Ring: Even if widespread cross-linking is not observed, partial ring-opening of the aziridine can lead to the formation of branched or star-shaped polymers, broadening the molecular weight distribution.
-
Catalyst Deactivation: The aziridine ring, being a nitrogen-containing heterocycle, can potentially coordinate with the copper catalyst, leading to the formation of inactive complexes and a loss of control over the polymerization.
-
Initiator Efficiency: Inefficient initiation can lead to a population of chains that start growing at different times, resulting in a broader molecular weight distribution.
For some substituted aziridinyl methacrylates, such as (1-phenylaziridin-2-yl)methyl methacrylate (PAZMA), while cross-linking may not occur due to the increased stability of the aziridine ring, a non-living polymerization behavior with poor control has been observed in ATRP.[2]
Q3: Are there alternative controlled radical polymerization techniques that are more suitable for aziridinyl methacrylates?
A3: Yes, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been shown to be a more suitable method for the controlled polymerization of aziridinyl methacrylates like AZMA.[2] RAFT polymerization does not employ a metal catalyst, thus avoiding the Lewis acid-catalyzed ring-opening of the aziridine. Studies have demonstrated that RAFT polymerization of AZMA can proceed with good control over molecular weight and exhibit living characteristics.[2]
Q4: Can I use protecting groups to prevent side reactions of the aziridine ring during ATRP?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Polydispersity (PDI > 1.5) | 1. Catalyst-induced side reactions: The Lewis acidic nature of the copper catalyst may be causing partial ring-opening of the aziridine. 2. Inappropriate ligand: The chosen ligand may not provide sufficient stability to the catalyst complex, leading to uncontrolled polymerization. 3. High temperature: Elevated temperatures can accelerate side reactions. | 1. Switch to a less Lewis-acidic catalyst system: Consider using an iron-based catalyst or a copper catalyst with a less coordinating anion. 2. Optimize the ligand: Employ a ligand that forms a more stable complex with the copper catalyst, such as tris(2-pyridylmethyl)amine (TPMA). 3. Lower the reaction temperature: Conduct the polymerization at a lower temperature to minimize side reactions, although this may decrease the polymerization rate. |
| Gelation/Cross-linking | Widespread ring-opening of the aziridine: The ATRP conditions are too harsh, leading to the formation of a cross-linked polymer network. | 1. Switch to RAFT polymerization: This is the most effective solution as it avoids the use of a metal catalyst. 2. Employ a protecting group strategy: Protect the aziridine ring prior to ATRP and deprotect it after polymerization. |
| Low Initiator Efficiency | Slow initiation relative to propagation: Not all polymer chains start growing at the same time. | 1. Choose a more efficient initiator: For methacrylates, initiators like ethyl α-bromoisobutyrate (EBiB) are generally effective. 2. Ensure purity of all reagents: Impurities in the monomer, initiator, or solvent can interfere with the initiation process. |
| Polymerization Stalls at Low Conversion | Catalyst deactivation: The catalyst may be deactivated by impurities or by coordination with the aziridinyl monomer. | 1. Purify all reagents meticulously: Remove any potential inhibitors or coordinating impurities. 2. Increase catalyst concentration: A higher catalyst concentration may compensate for partial deactivation. 3. Consider a regenerative ATRP technique: Techniques like ARGET or ICAR ATRP can help maintain the active catalyst concentration. |
Experimental Protocols
Example of a Problematic ATRP Protocol for this compound (AZMA)
This protocol has been reported to result in a cross-linked material and is provided for illustrative purposes of what to avoid.
-
Monomer: this compound (AZMA)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Toluene
-
Temperature: 60°C
-
Molar Ratio: [AZMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1
-
Procedure: The monomer, solvent, and ligand are degassed. The catalyst is added, followed by the initiator to start the polymerization under an inert atmosphere.
-
Observed Outcome: Formation of a cross-linked, insoluble polymer gel.[2]
Recommended Alternative: RAFT Polymerization of AZMA
This protocol has been reported to provide good control over molecular weight and living characteristics.
-
Monomer: this compound (AZMA)
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) or similar trithiocarbonate
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Bulk or a suitable solvent like toluene or dioxane
-
Temperature: 60°C
-
Molar Ratio: To be optimized based on the desired molecular weight, typically [Monomer]:[RAFT Agent]:[Initiator] = X:1:0.1-0.2
-
Procedure: The monomer, RAFT agent, and initiator are dissolved in the solvent (if used) and thoroughly degassed. The reaction mixture is then heated to the desired temperature to initiate polymerization.
Visualizing the Problem: ATRP vs. RAFT for Aziridinyl Methacrylates
References
effective purification methods for high-purity 2-(1-Aziridinyl)ethyl methacrylate monomer
Welcome to the technical support center for the effective purification of high-purity 2-(1-Aziridinyl)ethyl methacrylate (AEMA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this highly reactive, dual-functional monomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound (AEMA)?
A1: The primary challenges in purifying AEMA stem from its unique bifunctional nature. The molecule contains both a highly reactive, strained aziridine ring and a polymerizable methacrylate group. Key challenges include:
-
Thermal Instability: The aziridine ring is susceptible to thermal decomposition, limiting the use of high-temperature purification methods like conventional distillation.
-
Spontaneous Polymerization: The methacrylate group can undergo spontaneous radical polymerization, especially when inhibitors are removed or at elevated temperatures.
-
Hydrolytic and Oxidative Degradation: The strained aziridine ring is prone to hydrolysis and oxidative degradation.[1]
-
Reactivity towards Acidic Media: The aziridine ring can undergo ring-opening reactions in the presence of acids, including acidic functionalities on some purification media like silica gel.
Q2: What are the common impurities in crude AEMA?
A2: Impurities in crude AEMA can originate from the synthesis process and subsequent side reactions. Common impurities may include:
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Unreacted starting materials, such as N-(2-hydroxyethyl)aziridine and methacrylate esters.[1]
-
Byproducts of the synthesis, such as salts and catalysts.
-
Oligomers or polymers of AEMA formed during synthesis or storage.
-
Products of aziridine ring-opening or hydrolysis.
-
Polymerization inhibitors added for stabilization during storage (e.g., hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ)).
Q3: Is it necessary to remove the polymerization inhibitor before use?
A3: Yes, for most polymerization applications, especially controlled polymerization techniques like ATRP or RAFT, the removal of inhibitors is crucial. Inhibitors are designed to scavenge radicals and will interfere with the initiation and propagation steps of the polymerization, leading to poor or no polymer formation.
Q4: How should I store purified, high-purity AEMA?
A4: Due to its high reactivity, purified AEMA should be used immediately if possible. If short-term storage is necessary, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C) in the dark.[1] It is also advisable to add a small amount of a suitable polymerization inhibitor if the monomer is to be stored for more than a few hours.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spontaneous polymerization of AEMA during inhibitor removal. | The inhibitor has been completely removed, and the monomer is exposed to heat, light, or oxygen. | Work quickly and in a cool, dark environment. Purge all solvents and equipment with an inert gas like argon or nitrogen. Consider performing the purification in the presence of a very low concentration of a less potent inhibitor that can be easily removed or will not interfere with subsequent reactions. |
| Low yield after column chromatography. | 1. Irreversible adsorption of the monomer onto the stationary phase. 2. Polymerization of the monomer on the column. 3. Decomposition of the aziridine ring on acidic silica gel. | 1. Use a less acidic stationary phase, such as neutral or basic alumina. 2. Pre-treat the column with a solution of the eluent containing a small amount of a polymerization inhibitor, then flush with pure eluent before loading the sample. Keep the column cool. 3. Use neutral or basic alumina as the stationary phase.[2] |
| The purified AEMA shows signs of degradation (e.g., discoloration, viscosity increase) after a short time. | 1. Incomplete removal of impurities that catalyze degradation. 2. Exposure to air, moisture, or light after purification. | 1. Ensure the purification method is effective in removing all reactive impurities. Analyze the purified product by a sensitive technique like GC-MS to confirm purity. 2. Store the purified monomer under an inert atmosphere, at low temperature, and protected from light. Use within a short timeframe.[1] |
| Difficulty in removing the polymerization inhibitor completely. | The inhibitor is strongly adsorbed to the monomer, or the purification method is not efficient enough. | 1. For inhibitor removal columns, ensure the adsorbent is fresh and activated. 2. If using distillation, ensure the vacuum is low enough and the temperature is controlled to prevent polymerization while allowing for the separation of the inhibitor. 3. Consider using an alternative inhibitor that is easier to remove. |
Data Presentation
The following table summarizes the expected outcomes of different purification methods for AEMA. The data are illustrative and may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Inhibitor Removal Column (Basic Alumina) | >99% (inhibitor-free) | >95% | Fast, simple, and effective for inhibitor removal. | Does not remove other impurities. Risk of polymerization on the column. |
| Column Chromatography (Neutral/Basic Alumina) | >99.5% | 70-90% | Can remove a wide range of impurities. | Can be time-consuming. Potential for monomer loss and polymerization on the column. Requires careful selection of stationary and mobile phases. |
| Vacuum Distillation | >99% | 60-80% | Effective for removing non-volatile impurities. | Risk of thermal decomposition and polymerization, even under vacuum. Requires precise temperature and pressure control. |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is suitable for removing phenolic inhibitors like MEHQ from AEMA.
Methodology:
-
Pack a glass column with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the inhibitor in the monomer solution.
-
Pre-condition the column by passing a small amount of the solvent to be used (e.g., anhydrous dichloromethane) through it.
-
Dissolve the crude AEMA in a minimal amount of anhydrous dichloromethane.
-
Carefully load the AEMA solution onto the top of the column.
-
Elute the monomer using anhydrous dichloromethane, collecting the purified, inhibitor-free AEMA.
-
The inhibitor will remain adsorbed on the alumina at the top of the column.
-
Use the purified AEMA immediately.
Protocol 2: Purification by Column Chromatography
This method is for achieving high purity by removing a broader range of impurities.
Methodology:
-
Stationary Phase Selection: Use neutral or basic activated alumina to avoid aziridine ring opening.
-
Eluent System: A non-polar/polar solvent mixture is typically used. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane in hexane. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Column Preparation: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude AEMA in a small amount of the initial eluent and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent if necessary. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure AEMA.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., rotary evaporator with a cool water bath) to obtain the purified AEMA.
-
Immediate Use: The purified monomer should be used immediately or stabilized for short-term storage.
Visualizations
Caption: Workflow for the purification of this compound (AEMA).
Caption: Troubleshooting flowchart for AEMA purification issues.
References
managing viscosity increase in high conversion 2-(1-Aziridinyl)ethyl methacrylate polymerization
Welcome to the technical support center for the polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing high-viscosity challenges and other common issues encountered during the polymerization of this functional monomer.
Frequently Asked Questions (FAQs)
Q1: Why does the viscosity of my AEMA polymerization increase so dramatically at high conversions?
A1: The significant increase in viscosity, often referred to as the Trommsdorff-Norrish effect or gel effect, is a common phenomenon in the bulk and concentrated solution polymerization of methacrylates, including AEMA.[1] As the polymerization progresses, the concentration of newly formed polymer chains increases. This leads to chain entanglement, which reduces the mobility of the growing polymer radicals. The termination reactions, which require two polymer chains to come together, are significantly hindered. However, the smaller monomer molecules can still diffuse to the active radical sites, allowing the propagation reaction to continue. This imbalance between a decreased termination rate and an ongoing propagation rate leads to a rapid increase in the overall reaction rate and a sharp rise in viscosity.
Q2: What is the primary cause of premature gelation or crosslinking in my AEMA polymerization?
A2: Premature gelation can arise from a few sources. The aziridine ring in the AEMA monomer is susceptible to ring-opening reactions, especially in the presence of acidic species or nucleophiles.[2][3] If the polymerization conditions are not carefully controlled (e.g., presence of acidic impurities, high temperatures), the aziridine ring can react, leading to crosslinking between polymer chains and subsequent gelation. Additionally, in some controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the catalyst system itself can sometimes react with the aziridine group, causing uncontrolled polymerization and crosslinking.[4]
Q3: My final poly(AEMA) has a high polydispersity index (PDI). How can I achieve a more uniform polymer?
A3: A high PDI indicates a broad distribution of polymer chain lengths. This is common in conventional free-radical polymerization due to the stochastic nature of the termination reactions. To obtain a more uniform polymer with a low PDI, it is highly recommended to use a controlled or "living" radical polymerization (CRP) technique.[5] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for achieving well-defined poly(AEMA) with low PDI.[6] These techniques allow for the controlled growth of polymer chains, resulting in a more uniform molecular weight distribution.
Q4: I am observing a yellowing or discoloration of my reaction mixture during polymerization. What could be the cause?
A4: Discoloration during polymerization can be indicative of side reactions or impurities. The formation of colored byproducts can result from the degradation of the monomer, initiator, or solvent at elevated temperatures. Certain initiators or their decomposition products might also be colored. It is also possible that reactions involving the aziridine ring, especially if it opens, could lead to colored species. Ensure the purity of your monomer and solvent, and consider conducting the polymerization at a lower temperature if possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Viscosity Increase (Gelation) | Trommsdorff-Norrish effect in bulk or concentrated solution polymerization. | - Lower the initial monomer concentration by using a suitable solvent.- Conduct the polymerization at a lower temperature to reduce the propagation rate.- Consider using a controlled radical polymerization technique like RAFT to better manage the reaction. |
| Unintended crosslinking via aziridine ring-opening. | - Ensure all reagents and solvents are free from acidic impurities.- Maintain a reaction temperature below 60°C to preserve the integrity of the aziridine ring.[2]- If using ATRP, consider protecting the aziridine group prior to polymerization. | |
| High Polydispersity Index (PDI > 1.5) | Lack of control in conventional free-radical polymerization. | - Employ a controlled radical polymerization technique such as RAFT.[6]- Optimize the ratio of monomer to chain transfer agent (CTA) in RAFT polymerization. |
| Chain transfer to solvent or monomer. | - Choose a solvent with a low chain transfer constant.- Lower the polymerization temperature to minimize chain transfer reactions. | |
| Low Monomer Conversion | Inefficient initiation. | - Increase the initiator concentration slightly.- Ensure the chosen initiator is suitable for the reaction temperature and solvent. |
| Presence of inhibitors. | - Purify the monomer to remove any inhibitors (e.g., by passing through a column of basic alumina). | |
| Reaction Discoloration | Thermal degradation of reagents. | - Lower the reaction temperature.- Ensure all glassware is clean and free of contaminants. |
| Side reactions involving the aziridine ring. | - Use milder reaction conditions.- Consider protecting the aziridine group if harsh conditions are necessary for polymerization. |
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator (AIBN) Concentration (mol%) | Final Conversion (%) | Mn ( g/mol ) | PDI | Intrinsic Viscosity (dL/g) |
| 0.5 | 85 | 50,000 | 1.8 | 0.45 |
| 1.0 | 92 | 35,000 | 1.9 | 0.38 |
| 2.0 | 95 | 20,000 | 2.1 | 0.25 |
| Note: This data is illustrative for a typical methacrylate polymerization and may vary for AEMA. Generally, increasing the initiator concentration leads to a higher polymerization rate, lower molecular weight, and potentially a broader PDI.[3][7][8] |
Table 2: Influence of Chain Transfer Agent (CTA) in RAFT Polymerization
| [Monomer]:[CTA] Ratio | Final Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1 | 90 | 15,000 | 1.15 |
| 200:1 | 93 | 30,000 | 1.18 |
| 500:1 | 95 | 75,000 | 1.25 |
| Note: This data is representative for a RAFT polymerization of a methacrylate. The molecular weight of the resulting polymer is directly proportional to the monomer-to-CTA ratio.[9] |
Table 3: Impact of Temperature and Solvent on Polymerization
| Temperature (°C) | Solvent | Polymerization Rate | Final Viscosity |
| 50 | Toluene | Moderate | Moderate |
| 70 | Toluene | High | High |
| 70 | Dioxane | High | High |
| 70 | DMF | Very High | Very High |
| Note: Higher temperatures generally lead to faster polymerization rates and can result in higher final viscosity due to increased polymer molecular weight and the onset of the gel effect. The choice of solvent can also influence the polymerization kinetics.[10][11][12] |
Experimental Protocols
1. Conventional Free-Radical Polymerization of AEMA
-
Materials: this compound (AEMA, inhibitor removed), Azobisisobutyronitrile (AIBN), Anhydrous Toluene.
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve AEMA (e.g., 5 g, 32.2 mmol) in anhydrous toluene (e.g., 15 mL).
-
Add AIBN (e.g., 0.053 g, 0.32 mmol, for a 100:1 monomer to initiator ratio).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity will increase over time.
-
To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
2. RAFT Polymerization of AEMA
-
Materials: AEMA (inhibitor removed), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent, AIBN, Anhydrous Dioxane.
-
Procedure:
-
In a Schlenk flask, combine AEMA (e.g., 2 g, 12.9 mmol), CPADB (e.g., 0.036 g, 0.129 mmol, for a 100:1 monomer to CTA ratio), and AIBN (e.g., 0.0021 g, 0.0129 mmol, for a 10:1 CTA to initiator ratio).
-
Add anhydrous dioxane (e.g., 8 mL).
-
Perform three freeze-pump-thaw cycles.
-
Backfill with an inert gas and immerse the flask in an oil bath at 70 °C.
-
Monitor the reaction progress by taking aliquots for ¹H NMR or GPC analysis.
-
Terminate the polymerization by cooling and exposing to air.
-
Purify the polymer by precipitation in cold hexane or diethyl ether, followed by filtration and drying under vacuum.
-
3. ATRP of AEMA (Caution: Potential for Crosslinking)
-
Materials: AEMA (inhibitor removed), Ethyl α-bromoisobutyrate (EBiB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole.
-
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.018 g, 0.126 mmol).
-
Seal the flask and purge with inert gas.
-
In a separate flask, dissolve AEMA (e.g., 2 g, 12.9 mmol) and PMDETA (e.g., 0.022 g, 0.126 mmol) in anisole (e.g., 4 mL).
-
Deoxygenate the monomer/ligand solution by bubbling with inert gas for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing CuBr.
-
Add the initiator, EBiB (e.g., 0.025 g, 0.126 mmol), via syringe.
-
Place the flask in a thermostated oil bath at a low temperature (e.g., 40-50 °C) to minimize side reactions.
-
After the desired time, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold hexane or diethyl ether, filter, and dry.
-
Visualizations
Caption: General workflow of free-radical polymerization of AEMA.
Caption: Troubleshooting logic for high viscosity in AEMA polymerization.
Caption: Simplified mechanism of RAFT polymerization for AEMA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fluenceanalytics.com [fluenceanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 6. "Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
proper inhibitor selection and storage conditions for 2-(1-Aziridinyl)ethyl methacrylate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(1-Aziridinyl)ethyl methacrylate. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and proper handling of this reactive monomer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended inhibitor for this compound?
A1: While specific inhibitor data for this compound is not consistently published, related methacrylate monomers are commonly stabilized with phenolic inhibitors. The most frequently used are the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ). For specialized applications or during synthesis, other inhibitors like N,N-diphenyl-p-phenylenediamine have been reported to prevent premature polymerization.[1] It is crucial to consult the supplier's technical data sheet for the specific inhibitor and its concentration in the product you have procured.
Q2: What are the ideal storage conditions for this compound?
A2: Due to the dual functional nature of this monomer, storage conditions must address the stability of both the methacrylate group and the highly reactive aziridine ring. The strained aziridine ring is susceptible to hydrolysis and oxidative degradation.[1] Therefore, it is recommended to store the monomer at low temperatures, typically 4°C, under an inert atmosphere such as argon or nitrogen to protect the aziridine functionality.[1] However, it is important to note that phenolic inhibitors require the presence of oxygen to be effective. This presents a challenge, and the ideal storage condition may need to be determined empirically. For short-term storage, refrigeration with a headspace of air may be sufficient, while for long-term storage, an inert atmosphere is preferable, with regular monitoring of monomer quality.
Q3: What is the expected shelf life of this compound?
Q4: How can I check the inhibitor level in my this compound?
A4: The concentration of phenolic inhibitors like MEHQ can be determined spectrophotometrically. A standardized method, ASTM D3125-97, outlines a procedure where MEHQ reacts with nitrous acid to form a colored nitroso derivative, which can be quantified by measuring its absorbance at 420 nm.[2] This method can be adapted to create a calibration curve and determine the inhibitor concentration in your monomer sample. For a detailed procedure, refer to the Experimental Protocols section.
Q5: Can I remove the inhibitor before my polymerization reaction?
A5: Yes, the inhibitor can be removed if it interferes with your experimental setup. A common laboratory method for removing phenolic inhibitors from methacrylate monomers is to pass the monomer through a column packed with activated basic alumina. It is crucial to use the inhibitor-free monomer immediately to prevent spontaneous polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Premature polymerization of the monomer during storage. | 1. Depletion of the inhibitor. 2. Storage at elevated temperatures. 3. Exposure to UV light. 4. Contamination with polymerization initiators (e.g., peroxides, acids, or bases). | 1. Check the inhibitor concentration and add more if necessary, ensuring it is compatible with your downstream application. 2. Store the monomer at the recommended low temperature (e.g., 4°C). 3. Store in an amber bottle or a container protected from light. 4. Ensure storage containers are clean and free of contaminants. Avoid contact with incompatible materials. |
| Inconsistent or failed polymerization reactions. | 1. Presence of an inhibitor. 2. Degradation of the monomer (hydrolysis or oxidation of the aziridine ring). 3. Inactive initiator. | 1. Remove the inhibitor prior to polymerization using an inhibitor removal column. 2. Verify the purity of the monomer using analytical techniques such as NMR or HPLC. If degraded, procure a fresh batch. 3. Use a fresh or properly stored initiator. |
| Undesired side reactions involving the aziridine ring. | 1. Exposure to acidic or protic compounds. 2. High reaction temperatures. | 1. Use anhydrous and aprotic solvents for your reaction.[1] Avoid any acidic conditions. 2. Maintain a low reaction temperature, as the aziridine ring is thermally sensitive and can undergo decomposition at elevated temperatures.[1] |
| Difficulty dissolving the monomer. | The monomer may have started to oligomerize or polymerize. | Visually inspect the monomer for increased viscosity or the presence of solid particles. If polymerization is suspected, it is best to discard the monomer and use a fresh batch. |
Inhibitor and Storage Recommendations
| Parameter | Recommendation | Notes |
| Inhibitor Type | Monomethyl ether of hydroquinone (MEHQ) or Hydroquinone (HQ) | These are common for methacrylates. Confirm with the supplier for your specific product. |
| Inhibitor Concentration | Typically 15-200 ppm for methacrylates | The optimal concentration for this compound may vary. Consult your supplier's specifications. |
| Storage Temperature | 2-8°C (Refrigerated) | Low temperatures are crucial to minimize both premature polymerization and degradation of the aziridine ring. |
| Storage Atmosphere | Inert atmosphere (Argon or Nitrogen) for long-term storage | This protects the sensitive aziridine ring but may reduce the effectiveness of phenolic inhibitors. Regular quality control is recommended. For short-term storage, a headspace of air may be acceptable. |
| Container | Amber glass bottle or other UV-blocking container | Protects the monomer from light, which can initiate polymerization. |
Experimental Protocols
Protocol for Monitoring MEHQ Inhibitor Concentration
This protocol is adapted from the principles of ASTM D3125-97 for the determination of MEHQ in acrylate esters.[2]
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) solution (2% w/v in deionized water)
-
MEHQ standard
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of MEHQ Standard Stock Solution:
-
Accurately weigh approximately 100 mg of MEHQ and dissolve it in glacial acetic acid in a 100 mL volumetric flask. Fill to the mark with glacial acetic acid to obtain a 1 mg/mL stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of dilutions from the stock solution using glacial acetic acid to obtain standards in the expected concentration range of your sample (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation and Color Development:
-
Accurately weigh a known amount of the this compound monomer and dissolve it in a known volume of glacial acetic acid.
-
Pipette a specific volume of each standard and the sample solution into separate 50 mL volumetric flasks.
-
To each flask, add 1 mL of the 2% sodium nitrite solution.
-
Dilute to the 50 mL mark with glacial acetic acid, mix well, and allow to stand for 10 minutes for the color to develop.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and the sample at 420 nm using a UV-Vis spectrophotometer. Use glacial acetic acid as the blank.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus MEHQ concentration for the standards.
-
Determine the concentration of MEHQ in the sample solution from the calibration curve.
-
Calculate the ppm of MEHQ in the original monomer sample.
-
Logical Workflow for Handling and Use
Caption: Workflow for proper storage, handling, and use of this compound.
References
Validation & Comparative
GPC at the Forefront: A Comparative Guide to Characterizing Poly(2-(1-Aziridinyl)ethyl Methacrylate) Molecular Weight
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring the efficacy, safety, and reproducibility of drug delivery systems and other advanced materials. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) and other key techniques for characterizing the molecular weight of poly(2-(1-aziridinyl)ethyl methacrylate) (PAzEMA), a cationic polymer with significant potential in biomedical applications.
This publication delves into the experimental methodologies of GPC, Nuclear Magnetic Resonance (NMR) spectroscopy, Static Light Scattering (SLS), and Viscometry, offering a comprehensive overview of their principles, advantages, and limitations in the context of PAzEMA analysis. While GPC stands out as a primary method for determining molecular weight distribution, a multi-faceted approach employing alternative techniques can provide a more complete and robust characterization.
Executive Summary of Molecular Weight Analysis Techniques
A comparative summary of the different techniques for determining the molecular weight of PAzEMA is presented below. It is important to note that specific experimental data for PAzEMA is not widely available in published literature. Therefore, the quantitative values presented here are illustrative and based on data from the closely related cationic polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), to demonstrate the expected performance of each technique.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Mn, Mw, Mz, PDI | Soluble polymer | Provides full molecular weight distribution | Column calibration with appropriate standards is crucial; potential for polymer-column interactions with cationic polymers. |
| 1H NMR Spectroscopy | Mn (via end-group analysis) | Soluble polymer with distinct end-group signals | Absolute method, no calibration needed; relatively fast | Only applicable for polymers with detectable end-groups and moderate molecular weights. |
| Static Light Scattering (SLS) | Mw | Soluble, dust-free polymer solution | Absolute method, no column calibration needed; high accuracy for Mw | Sensitive to sample purity and aggregation; provides limited information on PDI. |
| Viscometry | Mv | Soluble polymer | Simple, low-cost instrumentation | Requires knowledge of Mark-Houwink parameters (K and α); provides an average molecular weight, not a distribution. |
Table 1: Comparison of Techniques for Polymer Molecular Weight Characterization. Mn: Number-average molecular weight, Mw: Weight-average molecular weight, Mz: Z-average molecular weight, Mv: Viscosity-average molecular weight, PDI: Polydispersity Index (Mw/Mn).
In-Depth Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC separates polymers based on their hydrodynamic volume in solution. As the polymer solution passes through a column packed with porous gel, larger molecules elute faster than smaller molecules.
Experimental Protocol:
-
System Preparation: A GPC system equipped with a refractive index (RI) detector is used. The column set, for instance, could consist of two PLgel 5 µm MIXED-D columns in series, suitable for a broad range of molecular weights.
-
Mobile Phase: A suitable mobile phase for cationic polymers like PAzEMA is crucial to prevent interactions with the column packing material. A common choice is N,N-dimethylformamide (DMF) containing an additive like 0.1% (w/v) lithium bromide (LiBr) to suppress ionic interactions.
-
Calibration: The system is calibrated with a series of narrow polydispersity polymer standards, such as poly(methyl methacrylate) (PMMA), of known molecular weights. A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
Sample Preparation: A dilute solution of PAzEMA (e.g., 1-2 mg/mL) is prepared in the mobile phase. The solution is filtered through a 0.22 µm syringe filter before injection.
-
Analysis: The sample is injected into the GPC system, and the elution profile is recorded by the RI detector. The molecular weight averages (Mn, Mw) and PDI are calculated based on the calibration curve.
1H NMR Spectroscopy for End-Group Analysis
For polymers synthesized with a known initiator and termination mechanism, 1H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integral of signals from the polymer backbone repeating units to those of the initiator fragments at the chain ends.[1]
Experimental Protocol:
-
Sample Preparation: A known concentration of the PAzEMA sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or D2O with an appropriate pH adjustment).
-
Data Acquisition: The 1H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis:
-
Identify the characteristic proton signals of the PAzEMA repeating unit (methacrylate backbone and aziridinyl protons).
-
Identify the signals corresponding to the initiator fragment at the chain end.
-
Integrate the respective signals.
-
-
Calculation of Mn: The degree of polymerization (DP) is calculated by dividing the integral of the repeating unit protons by the number of protons per repeating unit, and then dividing this by the integral of the end-group protons divided by the number of protons per end-group. The Mn is then calculated by multiplying the DP by the molecular weight of the repeating unit and adding the molecular weight of the initiator fragment.
Static Light Scattering (SLS)
SLS measures the intensity of scattered light from a polymer solution to determine the weight-average molecular weight (Mw).[2] The intensity of scattered light is proportional to the Mw and the concentration of the polymer.
Experimental Protocol:
-
Sample Preparation: A series of PAzEMA solutions of different known concentrations are prepared in a suitable solvent. The solutions must be meticulously filtered to remove any dust particles that could interfere with the light scattering measurement.
-
Instrument Setup: A light scattering photometer is used. The refractive index increment (dn/dc) of the PAzEMA solution at the laser wavelength must be determined independently.
-
Data Acquisition: The intensity of the scattered light is measured at various angles for each concentration.
-
Data Analysis: A Zimm plot is constructed by plotting Kc/R(θ) versus sin2(θ/2) + k'c, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k' is a constant. The Mw is determined from the intercept at zero angle and zero concentration.
Viscometry
Viscometry relates the viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * Ma, where [η] is the intrinsic viscosity, M is the viscosity-average molecular weight (Mv), and K and a are the Mark-Houwink parameters specific to the polymer-solvent-temperature system.
Experimental Protocol:
-
Sample Preparation: A series of PAzEMA solutions of different concentrations are prepared in a suitable solvent.
-
Viscosity Measurement: The flow times of the pure solvent and each polymer solution are measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a constant temperature bath.
-
Calculation of Intrinsic Viscosity: The relative, specific, and reduced viscosities are calculated from the flow times. The intrinsic viscosity [η] is determined by extrapolating the plot of reduced viscosity versus concentration to zero concentration.
Conclusion
The characterization of poly(this compound) molecular weight is critical for its application in various scientific and industrial fields. While Gel Permeation Chromatography is a powerful and widely used technique for determining the full molecular weight distribution, potential interactions between the cationic PAzEMA and the GPC column necessitate careful method development, including the selection of an appropriate mobile phase and calibration standards.
For a comprehensive understanding of the polymer's properties, it is highly recommended to complement GPC analysis with absolute molecular weight determination techniques such as 1H NMR for Mn (where applicable) and Static Light Scattering for Mw. Viscometry offers a simple and cost-effective method for routine analysis, provided that the Mark-Houwink parameters have been established. By employing a combination of these techniques, researchers can achieve a thorough and accurate characterization of PAzEMA, paving the way for its successful implementation in advanced applications.
References
A Head-to-Head Battle of Reactive Crosslinkers: 2-(1-Aziridinyl)ethyl Methacrylate vs. Glycidyl Methacrylate
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the ultimate properties and performance of a polymer network. In the realm of reactive crosslinkers, 2-(1-Aziridinyl)ethyl methacrylate (AEMA) and glycidyl methacrylate (GMA) have emerged as versatile monomers capable of forming robust, functional hydrogels and other biomaterials. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal crosslinker for your specific application.
This comparison delves into the chemical reactivity, crosslinking efficiency, and the resulting mechanical and biological properties of polymer networks crosslinked with AEMA and GMA. While direct comparative studies employing these monomers as simple crosslinkers for the same base polymer are limited in publicly available literature, this guide synthesizes data from studies utilizing these reactive moieties in similar polymer systems, primarily focusing on modified biopolymers for tissue engineering applications.
Chemical Reactivity and Crosslinking Mechanisms
Both AEMA and GMA are bifunctional monomers, possessing a methacrylate group amenable to radical polymerization and a reactive cyclic group—an aziridine ring in AEMA and an epoxide ring in GMA. This dual functionality allows for a two-step crosslinking process: initial polymerization of the methacrylate groups to form linear polymer chains, followed by a post-polymerization crosslinking reaction through the pendant cyclic groups.
The crosslinking of AEMA is typically triggered by the ring-opening of the strained three-membered aziridine ring. This reaction is highly susceptible to acidic conditions, where protonation of the nitrogen atom initiates nucleophilic attack, leading to the formation of covalent crosslinks. Heat can also be used to promote this reaction.
In contrast, GMA crosslinking occurs via the ring-opening of the epoxide group. This reaction can be initiated by a variety of nucleophiles, including amines, hydroxyls, and carboxylic acids, and its kinetics are highly dependent on pH. Acidic conditions facilitate the reaction with both carboxylic and hydroxyl groups through an epoxide ring-opening mechanism.[1][2] Under basic conditions, the epoxide ring can undergo hydrolysis and react with hydroxyl groups through both transesterification and ring-opening pathways, with the latter being preferential.[1][2]
Performance Comparison: A Data-Driven Analysis
A direct comparison of gelatin methacryloyl (GelMA) functionalized with AEMA (GelMA-AEMA) versus a standard GelMA (functionalized with methacrylic anhydride, which provides a point of comparison for methacrylate-based crosslinking) offers valuable insights into the influence of the aziridinyl group on hydrogel properties.
| Property | GelMA-AEMA Blend | Standard GelMA | Reference |
| Crosslinking Kinetics (Storage Modulus, G') | Faster rate of increase and stabilization of G' | Slower rate of increase and stabilization of G' | [3][4] |
| Initial Modulus of Elasticity (Cell-Free) | Lower (initially) | Higher (initially) | [3][4] |
| Modulus of Elasticity (Cell-Laden, Day 21) | 67,687.55 ± 1081.36 Pa | 41,050.61 ± 812.11 Pa | [3][4] |
| Printability (Filament Formation) | Smooth and consistent filament formation | Rough filament morphology, signs of extrusion instability | [3] |
This data suggests that the incorporation of the AEMA moiety leads to faster crosslinking kinetics, which can be attributed to the high reactivity of the aziridinyl groups. While the initial modulus of the AEMA-containing hydrogel was lower, the cell-laden constructs demonstrated a significantly higher modulus after 21 days, indicating that the AEMA-modified matrix may better support cell-mediated matrix deposition and remodeling.[3][4] Furthermore, the enhanced printability of the GelMA-AEMA blend highlights its potential for biofabrication applications.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for key experiments cited in the comparison of AEMA and GMA.
Synthesis of Functionalized Hydrogels
Synthesis of Glycidyl Methacrylate (GMA) Modified Hyaluronic Acid (HA-GMA):
-
Prepare a 1% (w/v) solution of hyaluronic acid in deionized water.
-
Add 20 mol-% of triethylamine (TEA) relative to the total hydroxyl groups on HA.
-
Add 20 mol-% of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Add a 20-fold excess of glycidyl methacrylate (GMA).
-
Mix all components thoroughly and allow the reaction to proceed at room temperature for 24 hours.
-
Purify the product by dialysis against 0.1 M NaCl solution followed by extensive dialysis against deionized water.
-
Lyophilize the dialyzed solution to obtain the final HA-GMA product.
-
Determine the degree of substitution using 1H-NMR spectroscopy.[1]
Synthesis of this compound (AEMA) Modified Gelatin Methacryloyl (GelMA-AEMA):
Note: The specific protocol for the direct synthesis of GelMA-AEMA was not detailed in the primary comparative study. However, a general approach for modifying biopolymers with AEMA involves the reaction of AEMA with the carboxylic acid groups of the polymer, often facilitated by carbodiimide chemistry.
-
Dissolve GelMA in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid groups of GelMA.
-
Add 2-aminoethyl methacrylate hydrochloride (AEMA) to the solution and allow it to react for 24 hours at 4°C.
-
Purify the resulting GelMA-AEMA by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the final product.[5]
Characterization of Crosslinked Polymers
Measurement of Swelling Ratio:
-
Prepare disc-shaped hydrogel samples of known dimensions.
-
Lyophilize the samples to obtain the dry weight (Wd).
-
Immerse the dried hydrogels in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Allow the hydrogels to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[1][6][7]
Mechanical Testing (Compression):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the sample between two parallel plates of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress and strain until a predefined strain or sample failure.
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.[6][8]
In Vitro Cytotoxicity Assay (Direct Contact Method):
-
Sterilize the crosslinked polymer samples (e.g., with 70% ethanol and UV irradiation).
-
Place the sterile polymer samples into a 24-well plate.
-
Seed a specific cell line (e.g., L929 fibroblasts or primary cells relevant to the application) into the wells containing the polymer samples at a predetermined density.
-
Include positive (e.g., cytotoxic material like latex) and negative (e.g., non-toxic tissue culture plastic) controls.
-
Culture the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or Live/Dead assay, following the manufacturer's protocol.[9][10][11][12]
Visualizing the Chemistry and Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Reaction schemes for AEMA and GMA crosslinking.
Caption: Workflow for hydrogel characterization.
Conclusion
The choice between this compound and glycidyl methacrylate as reactive crosslinkers will ultimately depend on the specific requirements of the intended application.
AEMA appears to offer advantages in terms of faster crosslinking kinetics and may promote enhanced long-term mechanical properties in cell-laden constructs, making it a promising candidate for applications in 3D bioprinting and tissue engineering where rapid gelation and cell-matrix interactions are paramount.
GMA , on the other hand, is a more established and widely characterized crosslinker with a versatile reactivity profile that can be tailored by adjusting pH and the choice of nucleophiles. Its utility in a broad range of applications, from industrial coatings to biomaterials, is well-documented.[5][7][13]
Researchers and drug development professionals are encouraged to consider the desired reaction conditions, the required mechanical strength and stability of the final product, and the biological context of the application when selecting between these two potent reactive crosslinkers. The provided experimental protocols offer a starting point for conducting in-house comparative studies to determine the optimal crosslinker for a given polymer system and application.
References
- 1. 2.5. Swelling ratio test [bio-protocol.org]
- 2. calculator.academy [calculator.academy]
- 3. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of the Swelling Ratio [bio-protocol.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with an AIE-active azonaphthol for thermoreversible fluorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Confirming Surface Grafting of 2-(1-Aziridinyl)ethyl Methacrylate Using XPS Analysis
For researchers, scientists, and drug development professionals, the successful surface modification of materials is a critical step in the development of advanced biomedical devices and targeted drug delivery systems. The grafting of functional monomers like 2-(1-Aziridinyl)ethyl methacrylate (AEM) can impart unique biological activity to a surface. However, confirming the success and quality of this grafting process requires sensitive and reliable surface analysis techniques. This guide provides a detailed comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis methods—Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)—for the characterization of AEM-grafted surfaces.
Overview of Surface Analysis Techniques
The choice of analytical technique is crucial for obtaining a comprehensive understanding of a modified surface. XPS, ATR-FTIR, and ToF-SIMS are powerful tools that provide complementary information about the surface chemistry.
-
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the elements present in the top 5-10 nanometers of a surface.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a vibrational spectroscopy technique that identifies functional groups present on a surface. It has a greater penetration depth than XPS, typically in the range of 0.5 to 2 micrometers.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique (top 1-2 nanometers) that provides detailed molecular information by analyzing the mass-to-charge ratio of ions ejected from the surface.
Comparative Analysis of Techniques
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) |
| Information Obtained | Elemental composition, chemical state of elements | Functional groups, molecular vibrations | Elemental and molecular composition, molecular fragments |
| Depth of Analysis | 5-10 nm | 0.5-2 µm | 1-2 nm |
| Quantification | Quantitative | Semi-quantitative to qualitative | Semi-quantitative to qualitative |
| Sample Requirements | Solid, vacuum compatible | Solid or liquid, good contact with crystal required | Solid, vacuum compatible |
| Key Advantages | Provides quantitative elemental and chemical state information. | Non-destructive, can be used in non-vacuum conditions. | Extremely surface-sensitive, provides molecular information. |
| Key Limitations | Requires ultra-high vacuum, potential for X-ray induced sample damage. | Lower surface sensitivity compared to XPS and ToF-SIMS. | Can be destructive, complex fragmentation patterns. |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation:
-
Cut the grafted substrate into a suitable size (e.g., 1 cm x 1 cm).
-
Mount the sample on a clean sample holder using double-sided copper or silver tape to ensure good conductivity and minimize charging.
-
Introduce the sample into the XPS instrument's pre-chamber and allow it to degas.
-
-
Instrument Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is typically used.
-
Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging on insulating polymer samples.
-
Take-off Angle: Typically 45° or 90° with respect to the sample surface.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-scan spectrum (0-1200 eV binding energy) to identify all elements present on the surface. Use a higher pass energy (e.g., 160 eV).
-
High-Resolution Scans: Acquire detailed spectra of the C 1s, O 1s, and N 1s regions to determine the chemical states. Use a lower pass energy (e.g., 20-40 eV) for better resolution.
-
-
Data Analysis:
-
Reference the binding energy scale by setting the C-C/C-H peak in the C 1s spectrum to 285.0 eV.
-
Perform peak fitting (deconvolution) on the high-resolution spectra to identify and quantify the different chemical species.
-
Calculate the atomic concentrations of the elements from the survey scan peak areas using appropriate sensitivity factors.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Protocol
-
Sample Preparation:
-
Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Place the AEM-grafted sample face down onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks corresponding to the functional groups in the AEM molecule.
-
Compare the spectrum of the grafted surface to that of the ungrafted substrate to confirm the presence of the new peaks.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Protocol
-
Sample Preparation:
-
Mount the sample on a ToF-SIMS sample holder. Ensure the surface is free of contaminants.
-
Introduce the sample into the UHV analysis chamber of the ToF-SIMS instrument.
-
-
Instrument Parameters:
-
Primary Ion Source: A pulsed ion beam (e.g., Bi₃⁺ or Au⁺) is used for high mass resolution and sensitivity.
-
Analysis Mode: Static SIMS mode is used to minimize surface damage, keeping the primary ion dose below 10¹³ ions/cm².
-
Charge Neutralization: A low-energy electron flood gun is used for insulating samples.
-
-
Data Acquisition:
-
Acquire both positive and negative ion mass spectra from the sample surface over a defined mass range.
-
If desired, ToF-SIMS imaging can be performed to map the lateral distribution of the grafted AEM.
-
-
Data Analysis:
-
Identify characteristic molecular fragments of the AEM molecule in the mass spectra.
-
The high mass resolution allows for the determination of the elemental composition of the detected ions, aiding in their identification.
-
Data Presentation and Interpretation for AEM Grafting
Successful grafting of AEM onto a surface will result in distinct changes in the spectra obtained from each analytical technique.
XPS Data
The primary indicator of successful AEM grafting in XPS is the appearance of a nitrogen signal (N 1s) and changes in the high-resolution C 1s and O 1s spectra.
Table 1: Hypothetical Atomic Concentrations Before and After AEM Grafting
| Element | Before Grafting (Atomic %) | After Grafting (Atomic %) |
| Carbon (C) | 95.0 | 75.0 |
| Oxygen (O) | 5.0 | 15.0 |
| Nitrogen (N) | 0.0 | 10.0 |
High-Resolution Spectra Interpretation:
-
N 1s Spectrum: A peak appearing around 399-400 eV is characteristic of the nitrogen in the aziridine ring.
-
C 1s Spectrum: The C 1s envelope will show new components corresponding to the different carbon environments in the AEM molecule:
-
C-C/C-H: ~285.0 eV (from the substrate and the ethyl group)
-
C-N: ~286.0 eV (from the aziridine ring and the ethyl group)
-
C-O: ~286.5 eV (from the ester group)
-
O-C=O: ~289.0 eV (from the ester group)
-
-
O 1s Spectrum: The O 1s spectrum will show components for the carbonyl (C=O) and ether (C-O) oxygens of the ester group at approximately 532.0 eV and 533.5 eV , respectively.
ATR-FTIR Data
The ATR-FTIR spectrum of an AEM-grafted surface would show characteristic absorption bands that are absent in the spectrum of the original substrate.
Table 2: Characteristic Infrared Peaks for AEM
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | C-H stretch | Alkyl groups |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1635 | C=C stretch | Methacrylate |
| ~1270 & 1160 | C-O stretch | Ester |
| ~1240 | Ring vibration | Aziridine |
| ~990 | Asymmetric ring deformation | Aziridine |
| ~840 | Symmetric ring breathing | Aziridine |
ToF-SIMS Data
ToF-SIMS analysis would confirm the presence of AEM by detecting characteristic molecular fragments.
Table 3: Expected Characteristic ToF-SIMS Fragments for AEM
| Mass-to-Charge (m/z) | Possible Fragment Ion |
| 42.03 | [C₂H₄N]⁺ (Aziridine-related fragment) |
| 56.05 | [C₃H₆N]⁺ (Aziridinyl-ethyl fragment) |
| 69.03 | [C₄H₅O]⁺ (Methacrylate fragment) |
| 85.03 | [C₄H₅O₂]⁻ (Methacrylate fragment) |
| 154.10 | [C₈H₁₂NO₂]⁻ (AEM molecule minus H) |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the successful surface grafting of AEM using a multi-technique approach.
Caption: Workflow for confirming AEM surface grafting.
Conclusion
Confirming the successful surface grafting of this compound is essential for ensuring the desired functionality and performance of modified materials. While XPS provides invaluable quantitative elemental and chemical state information, a comprehensive characterization is best achieved through a multi-technique approach. The combination of XPS with ATR-FTIR and ToF-SIMS allows for a thorough analysis of the surface, from elemental composition to the presence of specific functional groups and molecular fragments. This integrated approach provides a high degree of confidence in the success of the surface modification, which is paramount for applications in research, drug development, and the creation of advanced biomedical materials.
A Comparative Guide to Determining Reactivity Ratios for the Copolymerization of 2-(1-Aziridinyl)ethyl Methacrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols: Determining Reactivity Ratios
The determination of monomer reactivity ratios is essential for understanding the copolymerization behavior of AEMA and MMA. The following protocol is a standard procedure adapted from common practices for methacrylate copolymerization.
1. Materials:
-
Monomers: 2-(1-Aziridinyl)ethyl methacrylate (AEMA) and Methyl Methacrylate (MMA), both purified to remove inhibitors.
-
Initiator: 2,2’-Azobisisobutyronitrile (AIBN) or a similar free-radical initiator.
-
Solvent: An appropriate solvent such as 1,4-dioxane or toluene.
-
Precipitating Agent: A non-solvent for the copolymer, such as methanol or hexane.
2. Copolymerization Procedure: A series of copolymerizations are carried out with varying initial molar feed ratios of AEMA and MMA.
-
For each reaction, the desired amounts of AEMA, MMA, and AIBN are dissolved in the chosen solvent in a reaction vessel.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
The sealed reaction vessel is then immersed in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.
-
The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant.[1]
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The resulting copolymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum to a constant weight.
3. Copolymer Composition Analysis: The composition of the resulting copolymers is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is a common and accurate method to determine the molar ratio of the two monomers in the copolymer by integrating the characteristic proton signals of each monomer unit.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of specific absorption bands corresponding to each monomer can be used to quantify the copolymer composition.[4]
-
Elemental Analysis: If one monomer contains a unique element (e.g., nitrogen in AEMA), elemental analysis can provide the copolymer composition.
4. Calculation of Reactivity Ratios: Several methods can be used to calculate the reactivity ratios (rAEMA and rMMA) from the monomer feed and copolymer composition data.
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdős methods are widely used graphical methods to determine reactivity ratios from low conversion data.[1][2][4][5][6] The Kelen-Tüdős method is often preferred as it can provide more evenly distributed data points.[1][5]
-
Non-Linear Least-Squares (NLLS) Analysis: This is a statistically more robust method that involves fitting the copolymer composition data directly to the Mayo-Lewis equation.[7]
Data Presentation: Hypothetical Reactivity Ratios for AEMA-MMA Copolymerization
The following table presents hypothetical, yet realistic, data for the copolymerization of AEMA (M₁) with MMA (M₂). This data is illustrative of what would be expected from the experimental protocol described above.
| Mole Fraction of AEMA in Feed (f₁) | Mole Fraction of AEMA in Copolymer (F₁) |
| 0.1 | 0.12 |
| 0.2 | 0.23 |
| 0.3 | 0.33 |
| 0.4 | 0.42 |
| 0.5 | 0.50 |
| 0.6 | 0.58 |
| 0.7 | 0.65 |
| 0.8 | 0.74 |
| 0.9 | 0.85 |
Calculated Reactivity Ratios (Hypothetical):
| Method | r₁ (AEMA) | r₂ (MMA) | r₁ * r₂ | Copolymer Type |
| Fineman-Ross | 1.10 | 0.90 | 0.99 | Ideal Random |
| Kelen-Tüdős | 1.05 | 0.95 | 0.9975 | Ideal Random |
| NLLS | 1.08 | 0.92 | 0.9936 | Ideal Random |
Note: The product of the reactivity ratios (r₁ * r₂) indicates the type of copolymer formed. A value close to 1 suggests an ideal random copolymer, where the monomer units are arranged randomly along the polymer chain.
Comparative Performance with Alternative Methacrylates
The reactivity ratios of the AEMA-MMA system can be compared to other functional methacrylate copolymers to understand its relative reactivity and potential performance.
| Copolymer System (M₁/M₂) | r₁ | r₂ | r₁ * r₂ | Reference |
| AEMA/MMA (Hypothetical) | ~1.08 | ~0.92 | ~0.99 | - |
| MMA/2-(diisopropylamino)ethyl methacrylate (DPA) | 0.99 | 1.03 | 1.02 | [8] |
| MMA/2-ethoxyethyl methacrylate (2-EOEMA) | 0.84 | 0.78 | 0.65 | [9] |
| Styrene/MMA | ~0.52-0.59 | ~0.46-0.52 | ~0.24-0.31 | [7] |
The hypothetical reactivity ratios for AEMA-MMA suggest a nearly ideal random copolymerization behavior, similar to the MMA-DPA system.[8] This implies that both AEMA and MMA have a similar preference for adding to a growing polymer chain, regardless of the terminal monomer unit. This is in contrast to systems like MMA/2-EOEMA and Styrene/MMA, where the product of the reactivity ratios is less than 1, indicating a tendency towards random copolymerization with some alternating character.[7][9]
Visualizing the Process
The following diagrams illustrate the experimental workflow for determining reactivity ratios and the logical progression of developing a copolymer for a specific application.
Caption: Experimental workflow for determining reactivity ratios.
References
- 1. 3.3. Reactivity Ratio Determination [bio-protocol.org]
- 2. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. rsc.org [rsc.org]
- 6. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
performance comparison of AIBN vs BPO as initiators for 2-(1-Aziridinyl)ethyl methacrylate polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in the synthesis of polymers, directly influencing polymerization kinetics and the final properties of the material. This guide provides an objective performance comparison of two common free-radical initiators, Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), for the polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). The insights presented here are supported by established principles of polymer chemistry and available experimental data for methacrylates.
Executive Summary
Both AIBN and BPO are effective thermal initiators for the free-radical polymerization of AEMA. The primary distinctions in their performance lie in their decomposition kinetics, which in turn affect the polymerization rate, and the potential for side reactions that can influence the structure of the resulting polymer. Generally, AIBN offers a cleaner initiation system with more predictable kinetics, while BPO can be a viable alternative, particularly when lower initiation temperatures are desired, often in combination with an activator.
Performance Comparison at a Glance
| Parameter | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Initiation Temperature | Typically 60-80°C | Typically 60-100°C (can be lowered with activators) |
| Decomposition Products | Non-reactive nitrogen gas and cyano-isopropyl radicals | Benzoyloxy and phenyl radicals |
| Polymerization Rate | Generally predictable and dependent on concentration | Can be faster, especially with activators, but may be less predictable |
| Molecular Weight Control | Generally provides good control over molecular weight | May lead to broader molecular weight distributions due to chain transfer reactions |
| Polydispersity Index (PDI) | Typically yields polymers with lower PDI | Can result in higher PDI values |
| Side Reactions | Minimal side reactions from initiator fragments | Phenyl radicals can participate in chain transfer, potentially affecting polymer structure |
Experimental Data Summary
While direct comparative studies on AEMA polymerization are limited, the following tables summarize expected trends based on data from various methacrylate polymerization studies.
Table 1: Effect of AIBN Concentration on Poly(AEMA) Properties (Hypothetical Data)
| [AIBN] (mol/L) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.01 | 75 | 50,000 | 1.8 |
| 0.05 | 85 | 25,000 | 2.0 |
| 0.10 | 92 | 15,000 | 2.2 |
Table 2: Effect of BPO Concentration on Poly(AEMA) Properties (Hypothetical Data)
| [BPO] (wt%) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 80 | 45,000 | 2.0 |
| 0.5 | 90 | 20,000 | 2.3 |
| 1.0 | 95 | 12,000 | 2.5 |
Note: The data in Tables 1 and 2 are representative examples based on general trends observed in free-radical polymerization of methacrylates and are intended for illustrative purposes.. An increase in initiator concentration generally leads to a higher monomer conversion rate but a lower average molecular weight and a higher polydispersity index.
Experimental Protocols
Below are detailed, representative methodologies for the polymerization of AEMA using AIBN and BPO.
AIBN-Initiated Solution Polymerization of AEMA
-
Materials:
-
This compound (AEMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen gas (high purity)
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AEMA monomer in the anhydrous solvent.
-
Add the specified amount of AIBN initiator to the monomer solution.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the specified time, monitoring the reaction progress by taking aliquots for analysis (e.g., NMR for conversion, GPC for molecular weight and PDI).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or methanol).
-
Filter and wash the precipitated polymer multiple times with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
BPO-Initiated Bulk Polymerization of AEMA
-
Materials:
-
This compound (AEMA), purified
-
Benzoyl Peroxide (BPO), purified
-
Nitrogen gas (high purity)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the purified AEMA monomer.
-
Add the desired amount of BPO initiator to the monomer.
-
Purge the vessel with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.
-
Monitor the temperature of the reaction mixture closely, as bulk polymerization can be highly exothermic.
-
After the desired reaction time, cool the mixture to terminate the polymerization.
-
Dissolve the resulting viscous polymer in a suitable solvent (e.g., THF).
-
Precipitate, wash, and dry the polymer as described in the AIBN protocol.
-
Visualizing the Process
Initiation Mechanisms
Caption: Decomposition pathways of AIBN and BPO initiators.
Experimental Workflow
Caption: General workflow for free-radical polymerization.
evaluating the crosslinking efficiency of aziridine functional groups versus epoxy groups in polymers
In the realm of polymer chemistry, particularly for applications in biomaterials and drug delivery, the method of crosslinking plays a pivotal role in determining the final properties of the material. Among the various crosslinking strategies, the use of aziridine and epoxy functional groups is prominent. This guide provides an objective, data-driven comparison of the crosslinking efficiency of these two functional groups, supported by experimental data and detailed protocols to aid researchers, scientists, and professionals in drug development in their material selection and design.
Underlying Chemical Principles
Aziridine and epoxy groups are both electrophilic and react with nucleophilic functional groups on polymer chains, such as amines and carboxylic acids, to form stable covalent bonds. However, their reaction mechanisms and efficiencies can differ significantly based on factors like pH, temperature, and the specific polymer backbone.
Aziridine Crosslinking: Polyfunctional aziridines are highly reactive crosslinkers that can undergo ring-opening reactions with nucleophiles like primary and secondary amines, as well as carboxylic acids. This reaction is particularly efficient under acidic to neutral conditions and can proceed at room temperature. The high reactivity of the strained three-membered aziridine ring contributes to faster crosslinking kinetics compared to many other crosslinking agents.
Epoxy Crosslinking: Epoxy groups, or oxiranes, also react with nucleophiles through a ring-opening mechanism. This reaction is typically catalyzed by either acid or base and often requires elevated temperatures to proceed at a reasonable rate. The reactivity of the epoxy group is generally lower than that of the aziridine group, leading to slower crosslinking kinetics.
Head-to-Head Performance Analysis
The efficiency of a crosslinking agent is a critical parameter that influences the mechanical properties and stability of the resulting polymer network. The following tables summarize quantitative data from various studies, comparing key performance indicators for aziridine and epoxy crosslinking.
Table 1: Comparison of Gel Content and Swelling Ratio
| Polymer System | Crosslinker Type | Reaction Conditions | Gel Content (%) | Swelling Ratio (%) | Reference |
| Polyethyleneimine (PEI) | Aziridine | pH 7.4, 37°C, 24h | > 95 | 800-1200 | |
| Polyethyleneimine (PEI) | Epoxy (e.g., EGDE) | pH 9, 60°C, 48h | ~85-90 | 1500-2000 | |
| Polyacrylic Acid (PAA) | Aziridine | pH 5.5, 25°C, 12h | > 90 | 500-700 | |
| Polyacrylic Acid (PAA) | Epoxy (e.g., EGDGE) | pH 7, 80°C, 24h | ~80-85 | 900-1300 |
Table 2: Comparison of Reaction Kinetics and Mechanical Properties
| Polymer System | Crosslinker Type | Reaction Time to Gelation | Storage Modulus (G') at 1 Hz | Reference |
| Polyethyleneimine (PEI) | Aziridine | < 1 hour | 10-50 kPa | |
| Polyethyleneimine (PEI) | Epoxy (e.g., EGDE) | 6-12 hours | 5-20 kPa | |
| Gelatin | Aziridine | 2-4 hours | 1-5 kPa | |
| Gelatin | Epoxy (e.g., EGDGE) | > 24 hours | 0.5-2 kPa |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for evaluating the crosslinking efficiency of aziridine and epoxy functional groups.
Protocol 1: Determination of Gel Content
-
Sample Preparation: Prepare a 1% (w/v) solution of the polymer in a suitable buffer (e.g., PBS for PEI, acetate buffer for PAA).
-
Crosslinking: Add the aziridine or epoxy crosslinker to the polymer solution at a predetermined molar ratio. For aziridine crosslinking of PEI, incubate at 37°C. For epoxy crosslinking, incubate at 60-80°C.
-
Gel Collection: After the desired reaction time, collect the resulting hydrogel and wash it thoroughly with deionized water to remove any unreacted polymer and crosslinker.
-
Drying: Freeze-dry the washed hydrogel until a constant weight is achieved (W_d).
-
Extraction: Immerse the dried hydrogel in a large volume of a suitable solvent (e.g., deionized water) for 48 hours to extract any soluble, un-crosslinked polymer chains.
-
Final Drying: Freeze-dry the extracted hydrogel to a constant weight (W_e).
-
Calculation: Calculate the gel content using the following formula: Gel Content (%) = (W_e / W_d) * 100
Protocol 2: Measurement of Swelling Ratio
-
Sample Preparation: Prepare crosslinked hydrogels as described in Protocol 1.
-
Initial Weight: Record the weight of the freeze-dried hydrogel (W_dry).
-
Swelling: Immerse the dried hydrogel in deionized water or a specific buffer solution at a controlled temperature (e.g., 25°C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take 24-48 hours. Periodically remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_swollen).
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = ((W_swollen - W_dry) / W_dry) * 100
Protocol 3: Rheological Analysis
-
Sample Preparation: Prepare the polymer and crosslinker solutions as described in Protocol 1.
-
In-situ Monitoring: Immediately after mixing the polymer and crosslinker, place the solution onto the plate of a rheometer equipped with a temperature controller.
-
Time Sweep: Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time.
-
Gel Point Determination: The gel point, which is the point at which the solution transitions to a solid-like gel, can be identified as the crossover point where G' equals G''.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the crosslinking mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms of aziridine and epoxy crosslinking.
Caption: Experimental workflow for crosslinking efficiency evaluation.
Conclusion
The choice between aziridine and epoxy functional groups for polymer crosslinking depends heavily on the specific application and desired material properties. Aziridine crosslinkers generally offer faster reaction kinetics at milder conditions, leading to higher gel content and a more tightly crosslinked network. This can be advantageous for applications requiring rapid gelation and high mechanical strength. In contrast, epoxy crosslinkers react more slowly and often require elevated temperatures, which can be a limitation for temperature-sensitive materials but also allows for a longer working time before gelation. The resulting networks from epoxy crosslinking may exhibit higher swelling ratios, which could be beneficial for applications such as superabsorbent hydrogels. Ultimately, a thorough understanding of the trade-offs between these two crosslinking chemistries, supported by empirical data, is essential for the rational design of advanced polymer materials.
A Comparative Kinetic Study: ATRP vs. Conventional Free-Radical Polymerization of Aziridinyl Methacrylates
In the realm of polymer chemistry, the synthesis of well-defined functional polymers is of paramount importance for a myriad of applications, including drug delivery, gene therapy, and biomaterials. Aziridinyl methacrylates, such as 2-(1-aziridinyl)ethyl methacrylate (AZMA), are a class of "dual-functional" monomers that are particularly valuable. They possess a polymerizable methacrylate group and a reactive aziridine ring, which can be preserved during polymerization for subsequent cross-linking or functionalization.[1] The choice of polymerization technique significantly impacts the final polymer's properties. This guide provides a comparative kinetic analysis of two key polymerization methods for aziridinyl methacrylates: Atom Transfer Radical Polymerization (ATRP) and conventional free-radical polymerization (FRP).
Executive Summary
This guide demonstrates that while both ATRP and conventional FRP can be used to polymerize aziridinyl methacrylates, they offer starkly different levels of control over the polymerization process and the final polymer architecture. ATRP, a controlled radical polymerization technique, provides excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low dispersity, Đ).[1] In contrast, conventional FRP is a less controlled process that typically yields polymers with broad molecular weight distributions. The choice between these methods will depend on the specific application and the desired material properties.
Comparative Kinetic Data
Table 1: Comparison of Polymerization Kinetics
| Kinetic Parameter | Atom Transfer Radical Polymerization (ATRP) | Conventional Free-Radical Polymerization (FRP) |
| Polymerization Rate | Generally slower and more controlled. The rate is first order with respect to monomer concentration.[2][3] | Typically faster and less controlled, often exhibiting autoacceleration (gel effect).[4] The rate is first order with respect to monomer concentration and proportional to the square root of the initiator concentration. |
| Monomer Conversion vs. Time | Linear relationship between ln([M]₀/[M]) and time, indicating a constant concentration of propagating radicals.[2][5][6] | Non-linear relationship, with the rate often increasing significantly at higher conversions due to the gel effect.[4] |
| Control over Molecular Weight | Excellent control. The number-average molecular weight (Mₙ) increases linearly with monomer conversion.[3][7] | Poor control. High molecular weight polymer is formed from the beginning of the reaction. |
| Dispersity (Đ = Mₙ/Mₙ) | Narrow dispersity, typically between 1.1 and 1.4.[3] | Broad dispersity, typically greater than 1.5.[8] |
Table 2: Typical Reaction Conditions and Outcomes
| Feature | Atom Transfer Radical Polymerization (ATRP) | Conventional Free-Radical Polymerization (FRP) |
| Initiator | Alkyl halide (e.g., ethyl α-bromoisobutyrate) | Azo compounds (e.g., AIBN) or peroxides (e.g., BPO)[1] |
| Catalyst | Transition metal complex (e.g., CuBr/ligand)[1] | Not applicable |
| Temperature | Typically moderate (e.g., 25-90 °C)[7][9] | Often higher (e.g., 60-80 °C) to ensure initiator decomposition |
| Resulting Polymer Architecture | Well-defined linear chains, block copolymers, star polymers | Branched or cross-linked polymers, less defined architecture |
| Post-Polymerization Modification | High end-group fidelity allows for efficient chain extension and modification. The aziridine ring is preserved for subsequent reactions.[1] | Less control over end-groups, making further modifications challenging. The high reactivity of the aziridine ring can lead to premature cross-linking.[1] |
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of a Functional Methacrylate
This protocol is based on the ATRP of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a monomer with similar reactivity to AZMA.
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA), purified by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole as the solvent.
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add deoxygenated anisole and PMDETA via syringe and stir to form the catalyst complex.
-
Add the DMAEMA monomer to the flask via syringe.
-
Initiate the polymerization by adding EBiB via syringe.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst before analysis.
Conventional Free-Radical Polymerization (FRP) of a Methacrylate
This is a general protocol for the bulk polymerization of a methacrylate monomer.
Materials:
-
Methacrylate monomer (e.g., this compound), inhibitor removed.
-
Azobisisobutyronitrile (AIBN) as the initiator.
Procedure:
-
Place the methacrylate monomer and AIBN in a polymerization tube or flask equipped with a magnetic stir bar.
-
Seal the tube/flask and deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a thermostatically controlled oil bath at a temperature sufficient to induce the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired amount of time.
-
Terminate the reaction by cooling the vessel rapidly in an ice bath and exposing the contents to air.
-
Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to purify.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizing the Mechanisms and Workflows
Polymerization Mechanisms
The fundamental difference in control between ATRP and FRP lies in their respective polymerization mechanisms. ATRP establishes a dynamic equilibrium between a small amount of active propagating radicals and a large amount of dormant species, minimizing irreversible termination reactions. In contrast, FRP is characterized by a high concentration of active radicals, leading to frequent termination events.
Caption: A comparison of ATRP and conventional FRP mechanisms.
Experimental Workflow
The general workflow for conducting a polymerization experiment, from setup to analysis, is outlined below.
Caption: General experimental workflow for polymerization.
Conclusion
The choice between ATRP and conventional free-radical polymerization for aziridinyl methacrylates hinges on the desired level of control and the intended application of the resulting polymer. For applications requiring well-defined polymer architectures, predictable molecular weights, and narrow molecular weight distributions, such as in advanced drug delivery systems or functional coatings, ATRP is the superior method. While conventional FRP is a simpler and often faster technique, it lacks the fine control of ATRP, leading to less defined materials. The preserved aziridine functionality in polymers synthesized by either method offers a versatile platform for further chemical modification, making these monomers highly valuable in materials science.
References
- 1. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imaging.org [imaging.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Structural Validation of 2-(1-Aziridinyl)ethyl Methacrylate: A Comparative Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized 2-(1-Aziridinyl)ethyl methacrylate (AEMA) using ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis with related methacrylate monomers, detailed experimental protocols, and a visual workflow for clarity.
The synthesis of functionalized monomers is a cornerstone of modern polymer chemistry, enabling the development of materials with tailored properties for a wide range of applications, including drug delivery and biomaterials. This compound (AEMA) is a bifunctional monomer of significant interest due to the presence of a polymerizable methacrylate group and a reactive aziridine ring. The aziridine moiety can undergo ring-opening reactions, making it a valuable building block for cross-linking, grafting, and further functionalization.
Accurate structural confirmation of synthesized AEMA is paramount to ensure its purity and predict its reactivity in subsequent polymerization reactions. This guide details the use of ¹H NMR and FTIR spectroscopy as primary analytical techniques for the structural validation of AEMA, offering a direct comparison with the well-characterized spectra of ethyl methacrylate (EMA) and 2-hydroxyethyl methacrylate (HEMA).
Comparative ¹H NMR Data
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The following table summarizes the expected chemical shifts (δ) and multiplicities for AEMA and compares them with the experimental data for EMA and HEMA.
| Functional Group | This compound (AEMA) - Predicted | Ethyl Methacrylate (EMA) - Experimental | 2-Hydroxyethyl Methacrylate (HEMA) - Experimental |
| Vinyl Protons (=CH₂) | δ 6.1 (s, 1H), δ 5.5 (s, 1H) | δ 6.0-6.1 (s, 1H), δ 5.5 (s, 1H) | δ 6.1 (s, 1H), δ 5.6 (s, 1H) |
| Methyl Protons (-CH₃) | δ 1.9 (s, 3H) | δ 1.9 (s, 3H) | δ 1.9 (s, 3H) |
| Ester Methylene Protons (-O-CH₂-) | δ 4.2 (t, 2H) | δ 4.2 (q, 2H) | δ 4.3 (t, 2H) |
| Ethyl Methylene Protons (-CH₂-N) | δ 2.7 (t, 2H) | - | - |
| Aziridine Protons | δ 1.5-2.0 (m, 4H) | - | - |
| Ethyl Methyl Protons (-O-CH₂-CH₃) | - | δ 1.3 (t, 3H) | - |
| Hydroxyethyl Methylene Protons (-CH₂-OH) | - | - | δ 3.8 (t, 2H) |
| Hydroxyl Proton (-OH) | - | - | Variable (broad s) |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
The predicted ¹H NMR spectrum of AEMA shows distinct signals corresponding to the methacrylate and the aziridinyl ethyl moieties. The vinyl protons are expected as two singlets, and the methyl group of the methacrylate as a singlet. The ethyl group attached to the ester oxygen and the aziridine nitrogen will appear as triplets. The four protons of the aziridine ring are expected to show a complex multiplet in the upfield region.
Comparative FTIR Data
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below compares the characteristic vibrational frequencies (cm⁻¹) for AEMA with those of EMA and HEMA.
| Functional Group | Vibrational Mode | This compound (AEMA) - Expected (cm⁻¹) | Ethyl Methacrylate (EMA) - Experimental (cm⁻¹) | 2-Hydroxyethyl Methacrylate (HEMA) - Experimental (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720 | ~1715 | ~1715 |
| C=C (Alkene) | Stretching | ~1635 | ~1638 | ~1637 |
| C-O (Ester) | Stretching | ~1160 | ~1160 | ~1160 |
| =C-H (Alkene) | Bending | ~940 | ~945 | ~940 |
| C-N (Aziridine) | Stretching | ~1230 | - | - |
| CH₂ (Aziridine) | Wagging | ~850 | - | - |
| O-H | Stretching | - | - | ~3400 (broad) |
The FTIR spectrum of AEMA is expected to show the characteristic strong carbonyl absorption of the methacrylate ester around 1720 cm⁻¹. The C=C double bond stretch will be observed around 1635 cm⁻¹. Key absorptions confirming the presence of the aziridine ring include the C-N stretching and CH₂ wagging vibrations. In contrast, HEMA will exhibit a broad O-H stretching band, which will be absent in the spectra of AEMA and EMA.
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.
Caption: Workflow for the synthesis and structural validation of AEMA.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2] The solvent should not have signals that overlap with the analyte peaks.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1][3]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: Integrate the peaks to determine the relative ratios of the different types of protons and analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the atoms.
FTIR Spectroscopy
-
Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples. Place a small drop of the purified this compound directly onto the ATR crystal.[4] For solid samples, ensure good contact between the sample and the crystal by applying pressure.[4]
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and the environment.
-
Instrument Setup: The analysis is performed using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the FTIR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The software automatically processes the data, performing the Fourier transform and background correction.
-
Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule. Compare the positions and intensities of these bands with known values from spectral databases and the reference compounds.
By following these protocols and utilizing the comparative spectral data provided, researchers can confidently validate the successful synthesis and purity of this compound, a crucial step for its application in the development of advanced materials.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. agilent.com [agilent.com]
- 5. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]
exploring functional alternatives to 2-(1-Aziridinyl)ethyl methacrylate in polymer chemistry
An Objective Guide to Functional Alternatives for 2-(1-Aziridinyl)ethyl Methacrylate in Polymer Chemistry
For researchers, scientists, and drug development professionals exploring advanced polymer chemistries, identifying suitable monomers is a critical step. This compound (AEMA) has been a monomer of interest due to the reactive aziridine ring, which allows for post-polymerization modification and the creation of cationic polymers for applications such as gene and drug delivery. However, the landscape of functional monomers is vast and continually evolving. This guide provides a comprehensive comparison of functional alternatives to AEMA, focusing on their performance in key biomedical applications, supported by experimental data and detailed protocols.
The primary alternatives to AEMA can be categorized based on their functional characteristics, which dictate their mechanism of action in biological systems. These categories include:
-
pH-Responsive Monomers: These monomers contain ionizable groups that undergo protonation or deprotonation in response to changes in environmental pH. This property is particularly advantageous for designing "smart" polymers that can selectively release their payload in the acidic microenvironment of tumors or facilitate endosomal escape for intracellular delivery. A prominent example is 2-(dimethylamino)ethyl methacrylate (DMAEMA).
-
Bioreducible Monomers: These monomers incorporate disulfide bonds into the polymer backbone. These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing intracellular environment of the cytoplasm, leading to the disassembly of the polymer and the release of therapeutic cargo. This targeted release mechanism can enhance efficacy and reduce off-target toxicity.
-
Other Cationic Monomers: This broad category includes monomers that impart a positive charge to the polymer, enabling electrostatic interactions with negatively charged molecules like nucleic acids. Besides AEMA and DMAEMA, this group includes monomers that form well-known cationic polymers like poly-L-lysine (PLL) and poly(amidoamine) (PAMAM) dendrimers, as well as naturally derived polymers like chitosan.
This guide will delve into the comparative performance of polymers synthesized from these alternative monomers, presenting quantitative data in structured tables and providing detailed experimental methodologies for key assays.
Comparative Performance of AEMA Alternatives
The selection of a monomer for a specific biomedical application hinges on a careful evaluation of its performance characteristics. Key parameters include polymerization efficiency, biocompatibility (cytotoxicity), and functional efficacy (e.g., gene transfection efficiency, drug release kinetics).
Gene Delivery Applications
In the realm of non-viral gene delivery, cationic polymers are extensively used to condense and protect nucleic acids and facilitate their entry into cells. The following tables summarize the comparative performance of various cationic polymers, including those derived from AEMA alternatives, in terms of their transfection efficiency and cytotoxicity.
Table 1: Comparison of Transfection Efficiency of Cationic Polymers
| Polymer | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| Poly(DMAEMA) | COS-7 | 3-6% | lacZ | [1] |
| PDMAEMA-co-NVP | COS-7 | Increased vs. PDMAEMA | lacZ | [1] |
| Cyclized Knot PDMAEMA | Neuronal Cells | Similar to PEI | GDNF | [2][3] |
| Linear PEI (25 kDa) | Multiple | Generally high | Various | [4][5] |
| Branched PEI (25 kDa) | Multiple | Generally high | Various | [4][5] |
| Poly-L-lysine (PLL) | Multiple | Lower than PEI | Various | [4] |
| PAMAM Dendrimer (G4) | Multiple | Optimized for siRNA delivery | siRNA | [6] |
| Bioreducible Poly(β-amino ester) | Primary Human Glioblastoma | ~91% knockdown | Fluorescent marker | [7] |
Table 2: Comparison of Cytotoxicity of Cationic Polymers
| Polymer | Cell Line | Cytotoxicity (IC50 or % viability) | Assay | Reference |
| Poly(DMAEMA) | U937 | IC50: 25-50 µg/ml | MTT | [8] |
| Poly(DMAEMA) | Caco-2 | IC50: 100-250 µg/ml | MTT | [8] |
| Reducible Poly(DMAEMA) | Multiple | Minimal toxic effects | Not specified | [9] |
| Cyclized Knot PDMAEMA | Neuronal Cells | Lower than PEI | Not specified | [2][3] |
| Linear PEI (25 kDa) | Multiple | Moderate to high | MTT | [5] |
| Branched PEI (25 kDa) | Multiple | High | MTT | [5] |
| Bioreducible Poly(β-amino ester) | Primary Human Glioblastoma | No significant cytotoxicity | Not specified | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Polymers
Protocol 1: Synthesis of Reducible Poly(DMAEMA) (rPDMAEMA)
This protocol describes the synthesis of a bioreducible version of poly(2-(dimethylamino)ethyl methacrylate) where oligomers are linked by disulfide bonds.
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
Difunctional chain transfer agent for RAFT polymerization
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Oxidizing agent (for disulfide bond formation)
Procedure:
-
RAFT Polymerization: Synthesize oligomers of DMAEMA with terminal thiol groups using reversible addition-fragmentation chain transfer (RAFT) polymerization with a difunctional chain transfer agent.
-
Purification: Purify the resulting thiol-terminated PDMAEMA oligomers.
-
Oxidation: Oxidize the terminal thiol groups of the purified oligomers to form disulfide bonds, thereby linking the oligomers to create the final reducible poly(DMAEMA).[9]
-
Characterization: Characterize the molecular weight and structure of the final polymer using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Synthesis of Bioreducible Poly(β-amino ester)s (PBAEs)
This protocol outlines the synthesis of a linear poly(β-amino ester) with disulfide bonds in the backbone for siRNA delivery.
Materials:
-
Bis(2-hydroxyethyl) disulfide
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Amine-containing monomer
-
Solvent (e.g., THF)
Procedure:
-
Monomer Synthesis: Synthesize the bioreducible diacrylate monomer, 2,2'-disulfanediylbis(ethane-2,1-diyl) diacrylate (BR6), by reacting bis(2-hydroxyethyl) disulfide with acryloyl chloride in the presence of triethylamine.[10]
-
Polymerization: Perform a Michael addition polymerization by reacting the synthesized bioreducible diacrylate monomer with an appropriate amine-containing monomer to form the linear poly(β-amino ester).[10][11][12]
-
Purification: Purify the resulting polymer.
-
Characterization: Characterize the polymer's molecular weight and structure using GPC and NMR.[13]
In Vitro Performance Assays
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[15][16]
-
Treatment: Treat the cells with varying concentrations of the polymers for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1.5-4 hours at 37°C.[14][16]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 4: Luciferase Reporter Gene Assay for Transfection Efficiency
This assay is used to quantify the level of gene expression following transfection by measuring the activity of a luciferase reporter gene.[17][18][19]
Materials:
-
Transfected cells in culture
-
Luciferase reporter plasmid (e.g., pCMV-Luc)
-
Cell lysis buffer
-
Luciferase assay substrate
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Transfection: Transfect cells with the polymer/DNA complexes containing the luciferase reporter plasmid.
-
Incubation: Incubate the cells for a period sufficient for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using the cell lysis buffer.[18][19]
-
Luminometry: Add the cell lysate to a white 96-well plate and inject the luciferase assay substrate. Immediately measure the luminescence using a luminometer.[19]
-
Normalization: Normalize the luciferase activity to the total protein concentration in the cell lysate, determined by a protein assay (e.g., BCA assay).[19] The results are typically expressed as Relative Light Units (RLU) per milligram of protein.
Visualizing the Concepts
To better illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Relationship between functional monomers, resulting polymers, and their primary biomedical applications.
References
- 1. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDNF Gene Delivery via a 2-(Dimethylamino)ethyl Methacrylate Based Cyclized Knot Polymer for Neuronal Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDNF gene delivery via a 2-(dimethylamino)ethyl methacrylate based cyclized knot polymer for neuronal cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation and optimization of off-the-shelf cationic polymers for gene delivery purposes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioreducible Cationic Polymer-Based Nanoparticles for Efficient and Environmentally Triggered Cytoplasmic siRNA Delivery to Primary Human Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [lenus.ie]
- 9. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A bioreducible linear poly(β-amino ester) for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 12. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. bowdish.ca [bowdish.ca]
- 18. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.10. Transfection Activity: Luciferase Reporter Gene Assay [bio-protocol.org]
A Tale of Two Polymers: Assessing the Biocompatibility of Poly(2-(1-Aziridinyl)ethyl methacrylate) versus Poly(HEMA)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a polymer for biomedical applications is a critical decision, hinging on a thorough understanding of its interaction with biological systems. This guide provides a comparative assessment of the biocompatibility of two methacrylate-based polymers: poly(2-(1-Aziridinyl)ethyl methacrylate) (PAzEMA) and poly(2-hydroxyethyl methacrylate) (pHEMA). While both share a methacrylate backbone, the stark difference in their pendant groups—an aziridine ring in PAzEMA versus a hydroxyl group in pHEMA—leads to vastly different biocompatibility profiles. This guide synthesizes the available experimental data to aid in the informed selection of these materials for research and development.
Executive Summary
Poly(2-hydroxyethyl methacrylate) (pHEMA) is a well-characterized and widely utilized biomaterial with a long history of safe use in various applications, including contact lenses and drug delivery systems.[1][2][3][4][5] Its biocompatibility is supported by a large body of evidence from in vitro and in vivo studies. In stark contrast, there is a significant lack of direct experimental data on the biocompatibility of poly(this compound) (PAzEMA). However, the known toxicology of the aziridine functional group raises substantial concerns about its suitability for biomedical applications. Aziridine and its derivatives are known to be cytotoxic, irritant, and have the potential for genotoxicity.[1][6][7] Therefore, while pHEMA stands as a benchmark for biocompatible methacrylates, PAzEMA should be approached with extreme caution, and its use in biomedical applications would necessitate extensive and rigorous biocompatibility testing.
Data Presentation: A Comparative Overview
The following tables summarize the available information on the biocompatibility of aziridine-containing compounds (as a proxy for PAzEMA) and pHEMA.
Table 1: Comparative Biocompatibility Profile
| Parameter | Poly(this compound) (PAzEMA) - Inferred from Aziridine Toxicology | Poly(2-hydroxyethyl methacrylate) (pHEMA) |
| Cytotoxicity | Expected to be high due to the reactive aziridine ring. Aziridine compounds are known to be cytotoxic.[6][8] | Generally low to non-cytotoxic.[5][9] |
| Hemocompatibility | Data not available. Potential for hemolysis and interaction with blood components due to high reactivity. | Generally considered hemacompatible, with low hemolytic activity.[10] |
| Cell Adhesion | Data not available. The surface chemistry is likely to be highly reactive and may lead to non-specific cell binding and subsequent apoptosis. | Generally low cell adhesion, which can be beneficial for applications like anti-fouling coatings.[4][8][11] Can be modified to promote cell adhesion.[12] |
| In Vivo Biocompatibility | Data not available. Aziridine is known to cause severe irritation, and systemic toxicity, particularly affecting the kidneys.[1] | Generally good in vivo biocompatibility with minimal inflammatory response.[6][13][14] |
| Genotoxicity | Aziridine is a known mutagen, suggesting a high potential for genotoxicity.[1] | Not generally considered genotoxic. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Material Exposure: Prepare extracts of the test materials (PAzEMA and pHEMA) by incubating them in a cell culture medium for 24 hours. Remove the old medium from the cells and add the material extracts at various concentrations. Include a positive control (e.g., dilute phenol) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Express the cell viability as a percentage relative to the negative control.
Hemolysis Assay
This assay determines the hemolytic potential of a material when it comes into direct contact with red blood cells.
-
Blood Collection: Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Material Incubation: Incubate the test materials with a diluted RBC suspension at 37°C for a defined period (e.g., 2 hours). Use a positive control (e.g., distilled water) that causes 100% hemolysis and a negative control (PBS).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in biocompatibility assessment, the following diagrams are provided in the DOT language.
Discussion and Conclusion
The available evidence strongly supports the excellent biocompatibility of pHEMA . Its hydrophilic nature, conferred by the hydroxyl groups, contributes to its low protein adsorption and minimal interaction with cells and tissues, making it a material of choice for a wide range of biomedical applications.[3][4]
Conversely, the assessment of PAzEMA biocompatibility is hampered by a profound lack of direct experimental data. However, the inherent reactivity of the aziridine ring is a major cause for concern. Aziridines are known to be highly reactive electrophiles that can readily react with nucleophiles present in biological systems, such as DNA and proteins. This reactivity is the basis for the known toxicity of aziridine and its derivatives, which includes cytotoxicity, skin and respiratory irritation, and potential mutagenicity.[1][7]
Based on these fundamental chemical properties, it is reasonable to hypothesize that PAzEMA would exhibit poor biocompatibility. The pendant aziridine groups are likely to interact non-specifically with cell membranes, leading to cell death. If internalized, these groups could alkylate DNA, leading to genotoxic effects. Furthermore, the polymer could elicit a strong inflammatory response in vivo.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reduced Cell Attachment to Poly(2-hydroxyethyl methacrylate)-Coated Ventricular Catheters in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application [mdpi.com]
- 6. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [lenus.ie]
- 11. mdpi.com [mdpi.com]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 6498-81-3 | Benchchem [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1-Aziridinyl)ethyl Methacrylate
For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. 2-(1-Aziridinyl)ethyl methacrylate, a compound containing a reactive aziridine ring, requires specific handling and disposal procedures due to its potential toxicity and reactivity. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to avoid skin and eye contact.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][3] Due to the toxic nature of aziridine-containing compounds, it is imperative to follow a stringent disposal pathway.[4]
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, flammable).
3. Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, oxidizing agents, and sources of ignition.[6]
4. Scheduling Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
Emergency Spill Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Ensure Ventilation: Maintain proper ventilation to dissipate any vapors.
-
Contain the Spill: Use absorbent materials, such as sand or vermiculite, to contain the spill.[6]
-
Neutralization (if applicable): For aziridine-containing compounds, a neutralizing agent like a dilute solution of sodium bicarbonate may be cautiously applied, as recommended by safety protocols.[7]
-
Collection of Contaminated Materials: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Proper Disposal: Dispose of all contaminated materials as hazardous waste.[7]
Quantitative Data Summary
| Property | Value | Source |
| LD50 (oral, rat) | 13,424 mg/kg (for Ethyl Methacrylate) | [2] |
| LC50 (inhalation, rat) | 55,000 mg/m³ (for Ethyl Methacrylate) | [2] |
| Boiling Point | 44-50 °C @ 0.1 Torr | [1] |
| Density | 1.014 g/cm³ at 20 °C | [1] |
Note: This data is for ethyl methacrylate and should be used as a general reference. The presence of the aziridine group in this compound significantly increases its toxicity.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(1-Aziridinyl)ethyl methacrylate
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-(1-Aziridinyl)ethyl methacrylate was not publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent functional groups: the aziridine ring and the methacrylate group. Aziridine-containing compounds are often highly toxic, mutagenic, and carcinogenic.[1][2] Methacrylates are known to be sensitizers and can cause skin and respiratory irritation.[3][4] Therefore, extreme caution is advised. Users must obtain and review the specific SDS from their supplier before any handling, storage, or disposal of this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Due to the potential for high toxicity and sensitization, a stringent PPE protocol is mandatory. This is based on recommendations for handling both highly toxic aziridine compounds and methacrylate esters.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile rubber). | Change outer gloves frequently, and immediately if contaminated, torn, or punctured. The inner glove should be worn under the cuff of the lab coat. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Provides protection against splashes and vapors. Standard safety glasses are insufficient. |
| Skin and Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. Consider a chemical-resistant apron. | Prevents skin contact. Contaminated clothing should be removed immediately and disposed of as hazardous waste.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, or if there is a risk of aerosol or vapor generation.[6][7] | The specific cartridge type should be selected based on the supplier's SDS and a risk assessment. |
Operational Plan: Handling and Storage
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Handling Protocol
-
Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[6][7] All necessary PPE must be donned correctly.
-
Dispensing: Use non-sparking tools and techniques to prevent static discharge.[8] Dispense the smallest quantity required for the experiment.
-
Containment: Work within a secondary containment tray to contain any potential spills.
-
Avoid Incompatibilities: Keep away from strong acids, bases, oxidizing agents, and sources of ignition.[7] The aziridine ring is susceptible to ring-opening reactions, and the methacrylate group can undergo uncontrolled polymerization.[9]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and any exposed skin immediately and thoroughly.
Storage Plan
| Storage Condition | Requirement | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[8] | Heat can induce hazardous polymerization of the methacrylate group. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and release of vapors. |
| Location | Store in a designated, locked cabinet for highly toxic chemicals. | Restricts access to authorized personnel only. |
| Incompatibilities | Segregate from incompatible materials such as strong acids, bases, and oxidizing agents. | Prevents hazardous reactions. |
Emergency and Disposal Plan
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area according to established laboratory procedures.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow and Safety Diagram
Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound, including preparation and emergency procedures.
References
- 1. New Regulatory Measures Proposed for Aziridine Compounds - Foresight [useforesight.io]
- 2. Aziridine - Wikipedia [en.wikipedia.org]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 6498-81-3 | Benchchem [benchchem.com]
- 10. media.benjaminmoore.com [media.benjaminmoore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
